molecular formula C16H8N2O4 B1200346 1,6-Dinitropyrene CAS No. 42397-64-8

1,6-Dinitropyrene

Cat. No.: B1200346
CAS No.: 42397-64-8
M. Wt: 292.24 g/mol
InChI Key: GUXACCKTQWVTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dinitropyrene (CAS 42397-64-8) is a high-purity nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental health and toxicology research. It is widely recognized as one of the most potent bacterial mutagens ever tested and serves as a critical reference standard in studies investigating the mechanisms of mutagenesis and carcinogenesis . Its primary research value lies in modeling the health effects of complex environmental mixtures; it is a key component found in diesel exhaust particulates and other combustion emissions, allowing scientists to study the specific contributions of nitroarenes to the overall toxicity of these mixtures . The metabolic activation of this compound involves a two-step nitroreduction process, forming first a nitroso and then an N-hydroxy amino intermediate. This is followed by O-acetylation, ultimately generating a highly reactive nitrenium ion . This nitrenium ion is the ultimate carcinogen that binds covalently to DNA, primarily forming the major adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, which is responsible for its potent genotoxic effects . Researchers utilize this compound in various applications, including but not limited to: in vitro and in vivo carcinogenicity assays, mechanistic studies on DNA adduct formation and repair, investigation of oncogene activation (e.g., K-ras, H-ras) and tumor suppressor gene mutations (e.g., p53), and as a model compound in atmospheric chemistry to understand the fate and transformation of particulate-bound pollutants . The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B) . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic uses. It must be handled by qualified professionals with appropriate safety measures, as it is a known or suspected carcinogen. Prolonged exposure to light should be avoided to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dinitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXACCKTQWVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872819
Record name 1,6-Dinitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 1,6-Dinitropyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8108
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Moderately soluble in toluene
Record name 1,6-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light-brown needles, recrystallized from benzene and methanol

CAS No.

42397-64-8
Record name 1,6-Dinitropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42397-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dinitropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dinitropyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-DINITROPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,6-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

300 °C
Record name 1,6-Dinitropyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dinitropyrene: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and biological mechanisms of 1,6-Dinitropyrene (1,6-DNP). As a potent mutagen and carcinogen found in environmental sources like diesel exhaust, a thorough understanding of its characteristics is crucial for toxicology, environmental science, and drug development research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate advanced research.

Chemical Structure and Identifiers

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a pyrene (B120774) backbone with two nitro group substituents at the 1 and 6 positions.

Metabolic_Activation_of_1_6_Dinitropyrene cluster_enzymes DNP This compound NNP 1-Nitro-6-nitrosopyrene DNP->NNP Reduction NHA N-Hydroxy-1-amino-6-nitropyrene NNP->NHA Reduction NAA N-Acetoxy-1-amino-6-nitropyrene (Reactive Ester) NHA->NAA Esterification NI Nitrenium Ion NAA->NI Spontaneous Decomposition Adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene (DNA Adduct) NI->Adduct DNA DNA DNA->Adduct Mutation DNA Mutation & Carcinogenesis Adduct->Mutation Enzyme1 Nitroreductases (e.g., Xanthine Oxidase) Enzyme1->DNP Enzyme1->NNP Enzyme2 O-Acetyltransferase (AcCoA-dependent) Enzyme2->NHA GCMS_Workflow start Sample Collection (e.g., Diesel Particulate Matter) extract Solvent Extraction start->extract reduce Reduction of DNPs to Diaminopyrenes (with Sodium Hydrosulfide) extract->reduce derivatize Derivatization (with N-methyl-bis(trifluoroacetamide)) reduce->derivatize analyze Analysis by GC-HRMS derivatize->analyze quantify Quantification (using internal standards) analyze->quantify end Results (DNP Concentration) quantify->end

1,6-Dinitropyrene: A Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant scientific attention due to its potent mutagenic and carcinogenic properties. It is not produced commercially and its primary environmental source is from combustion processes, most notably diesel engine exhaust.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, experimental protocols, and the molecular pathways governing its toxicity.

Discovery and History

This compound is formed as a byproduct of the nitration of pyrene (B120774).[1] Historically, its significance grew with the understanding of the chemical composition of diesel exhaust particulates and their associated health risks. While the exact first synthesis is not well-documented in readily available literature, its identification as a potent mutagen in environmental samples, particularly diesel exhaust, in the latter half of the 20th century marked a crucial point in its scientific history. Research has since focused on its toxicological profile and its role as an environmental carcinogen. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1]

Synthesis

The synthesis of this compound is typically achieved through the direct nitration of pyrene. While various nitrating agents and conditions can be employed, a general procedure involves the reaction of pyrene with a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (B151609) (or other suitable solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Procedure:

  • Dissolve pyrene in a suitable solvent such as benzene to create a pyrene solution.

  • Prepare a nitrating agent solution by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Slowly add the nitrating agent solution to the pyrene solution under constant stirring at a controlled temperature.

  • After the addition is complete, continue stirring for a specified period to allow the reaction to proceed to completion.

  • Separate the aqueous phase from the organic phase.

  • Wash the organic phase multiple times with distilled water to remove any remaining acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent by distillation or rotary evaporation.

  • The resulting crude product, a mixture of nitrated pyrenes, can be further purified by techniques such as column chromatography or recrystallization to isolate this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and the ratio of reagents can be optimized to improve the yield and selectivity for this compound.

Quantitative Data

Mutagenicity of this compound in the Ames Test

The mutagenic potential of this compound has been extensively evaluated using the Ames test, which measures the ability of a chemical to induce mutations in various strains of Salmonella typhimurium. The data below summarizes the mutagenic potency in revertants per nanomole of this compound.

Salmonella StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
TA98-7,900[2]
TA100-1,200[2]
TA1538-11,000[2]
TA1537-130[2]
TA1535-15[2]
TA98NR-8,100[2]
Carcinogenicity of this compound in F344 Rats

Animal bioassays have demonstrated the carcinogenic potential of this compound. The following table summarizes the dose-response relationship for lung cancer incidence in male F344 rats following direct intrapulmonary injection.

Dose of 1,6-DNP (mg)Number of RatsLung Cancer IncidencePercentage (%)
03900[3][4]
0.00330413[3][4]
0.01311342[3][4]
0.03262285[3][4]
0.19667[3][4]
0.15282175[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • This compound (test substance)

  • Solvent (e.g., DMSO)

  • S9 fraction (for metabolic activation, if required)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent.

  • In a test tube, combine the test substance dilution, the bacterial culture, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

  • Pre-incubate the mixture at 37°C for a specified time.

  • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Animal Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of this compound in a rodent model.

Animal Model: Male F344 rats are a commonly used strain for carcinogenicity studies of nitro-PAHs.[6]

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.

  • Dose Preparation: Prepare suspensions of this compound in a suitable vehicle, such as beeswax-tricaprylin, at various concentrations.[4]

  • Administration: Administer the test substance to different groups of animals via a specific route. For pulmonary carcinogenicity, direct intrapulmonary injection has been used.[3][4] Include a control group that receives the vehicle only.

  • Observation: Observe the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.

  • Duration: The observation period is typically long-term, often up to two years for rats.[7]

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues, with special attention to the target organs (e.g., lungs), and preserve them for histopathological examination.

  • Data Analysis: Analyze the incidence and types of tumors in the different dose groups and compare them to the control group to determine the carcinogenic potential of the substance.

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.

Metabolic Activation Pathway of this compound

The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups. This process is catalyzed by nitroreductases, which can be found in both mammalian tissues and intestinal microflora.[3] The resulting N-hydroxy arylamine intermediate can then be further activated through O-acetylation by acetyl coenzyme A-dependent acetylases, forming a highly reactive N-acetoxy arylamine that readily reacts with DNA.[4]

Metabolic_Activation_of_1_6_Dinitropyrene DNP This compound Nitroso 1-Nitro-6-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine N-hydroxy-1-amino-6-nitropyrene Nitroso->Hydroxylamine Nitroreductase Acetoxy N-acetoxy-1-amino-6-nitropyrene Hydroxylamine->Acetoxy N-acetyltransferase (O-acetylation) DNA_Adduct DNA Adducts Acetoxy->DNA_Adduct Spontaneous reaction

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for an animal carcinogenicity bioassay.

Carcinogenicity_Bioassay_Workflow cluster_setup Study Setup cluster_exposure Exposure Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., F344 Rats) Acclimation Acclimation Animal_Selection->Acclimation Randomization Randomization into Groups Acclimation->Randomization Dose_Prep Dose Preparation Administration Test Substance Administration Dose_Prep->Administration Randomization->Administration Observation Clinical Observation & Body Weight Administration->Observation Necropsy Necropsy Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: General workflow for an animal carcinogenicity bioassay.

References

Environmental Sources of 1,6-Dinitropyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the environment. Understanding its sources, formation, and detection is critical for risk assessment and the development of mitigation strategies. This technical guide provides a comprehensive overview of the environmental sources of 1,6-DNP, with a focus on quantitative data, detailed experimental protocols for its analysis, and the fundamental mechanisms of its formation. The primary sources identified are combustion processes, particularly diesel and gasoline engine exhaust, with minor contributions from residential heating systems. This guide consolidates currently available data on 1,6-DNP concentrations in various environmental matrices, presents detailed methodologies for its extraction and quantification, and illustrates its formation pathway.

Introduction

This compound is a member of the dinitropyrene (B1228942) (DNP) isomer group and is of significant toxicological concern due to its high mutagenicity.[1][2] It is not produced commercially and its presence in the environment is primarily the result of incomplete combustion of organic materials.[3][4] This document serves as a technical resource for professionals engaged in environmental research, toxicology, and drug development, providing the foundational knowledge required to study and understand the environmental behavior of 1,6-DNP.

Primary Environmental Sources

The predominant environmental source of this compound is the combustion of fossil fuels.[3][4] Specifically, emissions from diesel and gasoline engines are the main contributors to its presence in the atmosphere, particularly in urban and industrialized areas.[1][5][6]

2.1. Diesel and Gasoline Engine Exhaust:

Diesel and gasoline engine exhaust particulates are the most significant sources of 1,6-DNP.[1][5] During the combustion process, pyrene, a common polycyclic aromatic hydrocarbon (PAH) in fuel, undergoes nitration to form 1-nitropyrene, which is then further nitrated to produce dinitropyrenes, including the 1,6-isomer.[3][7] The concentration of 1,6-DNP in diesel exhaust can vary depending on engine type, operating conditions, and fuel composition.[5] Diesel engines are a larger source of total dinitropyrene emissions compared to gasoline engines due to their higher particulate matter output.[7]

2.2. Other Combustion Sources:

While vehicle exhaust is the primary source, other combustion processes also contribute to environmental 1,6-DNP levels. These include emissions from kerosene (B1165875) heaters and gas burners used for residential heating and cooking.[5][7]

Quantitative Data on Environmental Concentrations

The concentration of this compound has been measured in various environmental matrices. The following tables summarize the reported quantitative data.

Table 1: Concentration of this compound in Diesel Engine Exhaust Particulate Matter (PM)

Engine TypeConcentration (ng/mg of extract)Concentration (ng/mg of particles)Reference
Heavy-duty diesel1.2-[1]
Heavy-duty diesel0.81-[5]
Light-duty diesel0.6-[5]
Light-duty diesel0.4 ± 0.2-[5]
Light-duty diesel-0.033–0.034[5]

Table 2: Concentration of this compound in Ambient Air Particulate Matter (PM)

Location TypeConcentration in PM (pg/mg)Air Concentration (pg/m³)Reference
Remote/Rural4.6 - 8.30.12 - 0.30[5]
Urban/IndustrializedUp to 200Up to 7.50[7]

Table 3: Concentration of Dinitropyrene Isomers in Soil

DNP IsomerConcentration Range (pg/g)Reference
1,3-Dinitropyrene12 - 3270[7]
This compound14 - 5587[7]
1,8-Dinitropyrene13 - 6809[7]

Formation Pathway of this compound

The formation of this compound occurs through the electrophilic nitration of pyrene, which is present in fossil fuels. This process is initiated during the high temperatures and pressures of combustion. The following diagram illustrates the proposed reaction pathway.

G Pyrene Pyrene Radical_Initiation OH Radical Initiation (Combustion) Pyrene->Radical_Initiation High Temperature Pyrene_Radical Pyrene Radical Cation Radical_Initiation->Pyrene_Radical First_Nitration First Nitration (NO₂) Pyrene_Radical->First_Nitration 1-Nitropyrene 1-Nitropyrene First_Nitration->1-Nitropyrene Second_Nitration Second Nitration (NO₂) 1-Nitropyrene->Second_Nitration This compound This compound Second_Nitration->this compound G cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample Environmental Sample (Air Filter, Soil, Water) Extraction Extraction (Soxhlet, Sonication, LLE) Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., Silica, C18) Crude_Extract->SPE Clean_Extract Clean Extract SPE->Clean_Extract Analysis Analysis (HPLC-FLD, GC-MS) Clean_Extract->Analysis

References

An In-depth Technical Guide to 1,6-Dinitropyrene: Properties, Metabolism, and Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). It is a product of incomplete combustion and is notably found in diesel exhaust emissions. Due to its significant genotoxic potential, a thorough understanding of its chemical properties, metabolic activation, and the methodologies to assess its biological effects is crucial for researchers in toxicology, environmental science, and drug development. This guide provides a comprehensive overview of 1,6-DNP, with a focus on its chemical identity, genotoxicity data, and detailed experimental protocols for its evaluation.

Core Data Summary

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 42397-64-8[1][2][3][4][5][6]
Molecular Formula C₁₆H₈N₂O₄[1][2][3][4]
Molecular Weight 292.24 g/mol [1][2][3][4]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA. The primary activation pathway involves the nitroreduction of one of the nitro groups.[7][8]

Metabolic Activation Pathway of this compound

The metabolic activation of 1,6-DNP is a multi-step process initiated by cytosolic nitroreductases.[9] This process leads to the formation of N-hydroxy arylamine intermediates, which are then subject to O-acetylation by acetyl-coenzyme A (AcCoA) dependent acetylases.[8] The resulting N-acetoxy arylamine is a highly reactive species that readily forms covalent adducts with DNA, primarily at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[10][11]

Metabolic_Activation_of_1_6_Dinitropyrene cluster_0 Cellular Environment DNP This compound Nitroso 1-Nitro-6-nitrosopyrene DNP->Nitroso Nitroreductase Hydroxylamine N-hydroxy-1-amino-6-nitropyrene Nitroso->Hydroxylamine Nitrosoreductase Acetoxy N-acetoxy-1-amino-6-nitropyrene Hydroxylamine->Acetoxy O-acetyltransferase (AcCoA) Adduct DNA Adduct (N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene) Acetoxy->Adduct DNA DNA DNA->Adduct Genotoxicity_Workflow cluster_workflow Genotoxicity Assessment Workflow start Test Compound (this compound) in_vitro In Vitro Assays start->in_vitro Initial Screening in_vivo In Vivo Studies start->in_vivo Confirmation & Carcinogenicity ames Ames Test in_vitro->ames micronucleus Micronucleus Assay in_vitro->micronucleus dna_adduct_vitro DNA Adduct Formation (Cell Culture) in_vitro->dna_adduct_vitro carcinogenicity Carcinogenicity Bioassay (Rodent Model) in_vivo->carcinogenicity dna_adduct_vivo DNA Adduct Formation (Target Tissues) in_vivo->dna_adduct_vivo data_analysis Data Analysis and Risk Assessment ames->data_analysis micronucleus->data_analysis dna_adduct_vitro->data_analysis carcinogenicity->data_analysis dna_adduct_vivo->data_analysis conclusion Conclusion on Genotoxic Potential data_analysis->conclusion

References

The Mutagenic Potential of 1,6-Dinitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen and carcinogen found in environmental sources such as diesel exhaust.[1] Its significant genotoxic potential necessitates a thorough understanding of its mechanisms of action. This technical guide provides a comprehensive overview of the mutagenic properties of 1,6-DNP, including its metabolic activation, DNA adduct formation, and the nature of the genetic mutations it induces. Detailed experimental protocols for assessing its mutagenicity and quantitative data from key studies are presented to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is recognized for its high mutagenic and carcinogenic potential.[2] It belongs to a class of compounds formed during incomplete combustion processes.[1] Understanding the molecular mechanisms underlying its genotoxicity is crucial for risk assessment and the development of strategies to mitigate its harmful effects. This guide synthesizes current knowledge on the mutagenic profile of 1,6-DNP.

Metabolic Activation

The potent mutagenicity of 1,6-DNP is not inherent to the parent molecule but is a consequence of its metabolic activation to highly reactive electrophilic species.[1] This activation is a multi-step process primarily initiated by nitroreduction.

The key steps are:

  • Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso derivative, 1-nitro-6-nitrosopyrene (B12373). This is a critical rate-limiting step in its activation.[3] This reduction is catalyzed by cytosolic and microsomal nitroreductases.[2][4]

  • Further Reduction: The nitroso derivative is further reduced to a hydroxylamine (B1172632) intermediate, N-hydroxy-1-amino-6-nitropyrene.[5]

  • Esterification (O-acetylation): In bacteria and potentially in mammalian cells, the N-hydroxyamino group can be esterified, often through O-acetylation, to form a reactive nitrenium ion.[3][5] This highly electrophilic species can then readily react with DNA.

Metabolic_Activation_of_1_6_Dinitropyrene DNP DNP NNP NNP DNP->NNP Nitroreductase NHAP NHAP NNP->NHAP Nitroreductase/ Nitrosoreductase NI NI NHAP->NI O-acetylation/ Esterification DNA_Adduct DNA_Adduct NI->DNA_Adduct Reacts with DNA (dG-C8)

DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 1,6-DNP are mediated by the formation of covalent adducts with DNA.[6] The primary adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[2][6] This adduct is formed when the reactive nitrenium ion attacks the C8 position of guanine (B1146940) residues in DNA.[5] The formation of this specific DNA adduct has been observed in both in vitro and in vivo studies, with the highest levels of adducts often found in the urinary bladder.[2] The presence of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which ultimately results in mutations.

In addition to covalent adduct formation, exposure to this compound can also lead to increased levels of oxidative DNA damage, specifically 5-hydroxymethyl-2'-deoxyuridine.[6]

Mutational Spectrum

This compound is a potent frameshift mutagen, particularly in bacterial test systems like the Ames test.[1][7] The formation of the bulky dG-C8 adduct is thought to be responsible for causing insertions or deletions of base pairs during DNA replication.

In addition to frameshift mutations, 1,6-DNP can also induce base substitution mutations. Studies have shown an increase in G:C → T:A transversions.[5] This type of mutation is consistent with the formation of guanine adducts.

Quantitative Mutagenicity Data

The mutagenic potency of 1,6-DNP has been extensively quantified using the Ames test with various strains of Salmonella typhimurium. The data below summarizes its activity.

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
This compoundTA98-7,900[1]
TA100-1,200[1]
TA1538-11,000[1]
TA1537-130[1]
TA1535-15[1]
TA98NR-8,100[1]

Data sourced from Benchchem.[1]

In vivo studies in rats have also demonstrated a dose-dependent formation of DNA adducts in both target (lung) and non-target (liver) tissues, with adduct levels in the lung being approximately 10-fold higher than in the liver.[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a representative method for assessing the mutagenicity of 1,6-DNP using Salmonella typhimurium.[1][9][10]

1. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1538)

  • Nutrient broth

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive and negative controls

  • S9 fraction (for metabolic activation, though often not required for 1,6-DNP in certain strains)[1]

  • S9 mix cofactors (e.g., NADP, glucose-6-phosphate)

2. Procedure:

  • Bacterial Culture Preparation: Inoculate the desired Salmonella strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.[10]

  • Assay Preparation: Melt the top agar and maintain it at 45°C.

  • Exposure: In a sterile tube, combine:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the test solution (1,6-DNP at various concentrations) or control.

    • 0.5 mL of S9 mix or a phosphate (B84403) buffer (for assays without metabolic activation).[10]

  • Plating: Add 2.0 mL of the molten top agar to the tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[9]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F

In Vivo DNA Adduct Formation Assay

This protocol describes a general method for assessing 1,6-DNP-induced DNA adducts in rats.[8]

1. Materials:

  • Sprague-Dawley or F344 rats

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • DNA isolation kits

  • ³²P-postlabeling assay reagents or LC-MS/MS equipment

2. Procedure:

  • Dosing: Administer 1,6-DNP to the rats via a relevant route of exposure, such as intraperitoneal injection, gavage, or intrapulmonary administration.[6][8] A control group should receive the vehicle only.

  • Tissue Collection: At selected time points after dosing (e.g., 24, 48, 72 hours), humanely euthanize the animals and collect target tissues (e.g., liver, lung, bladder).[6][8]

  • DNA Isolation: Isolate high-molecular-weight DNA from the collected tissues using standard protocols.

  • Adduct Analysis (³²P-Postlabeling):

    • Digest the DNA to nucleotides.

    • Enrich the adducted nucleotides.

    • Label the adducted nucleotides with ³²P-ATP.

    • Separate the labeled adducts using thin-layer chromatography (TLC).

    • Quantify the adducts using autoradiography and scintillation counting.

  • Adduct Analysis (LC-MS/MS):

    • Digest the DNA to nucleosides.

    • Separate the nucleosides using liquid chromatography.

    • Detect and quantify the specific N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct using mass spectrometry.

Cellular Response to 1,6-DNP Induced DNA Damage

The introduction of 1,6-DNP-induced DNA adducts triggers a complex cellular response aimed at maintaining genomic integrity. This response involves several key pathways:

  • DNA Damage Recognition: The bulky adducts can stall DNA replication forks and transcription machinery, which are recognized by cellular DNA damage sensors.

  • DNA Repair: The primary mechanism for repairing bulky adducts like those formed by 1,6-DNP is Nucleotide Excision Repair (NER).[12] This pathway involves the recognition of the lesion, excision of the damaged DNA segment, and synthesis of a new DNA strand using the undamaged strand as a template. In some contexts, base excision repair may also play a role in addressing oxidative damage.[12]

  • Cell Cycle Checkpoints: To allow time for DNA repair, cell cycle checkpoints can be activated, leading to a temporary arrest in the cell cycle.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.

Cellular_Response_to_DNA_Damage Exposure Exposure Activation Activation Exposure->Activation Adduct Adduct Activation->Adduct Recognition Recognition Adduct->Recognition Survival Survival Adduct->Survival Replication past damage Checkpoint Checkpoint Recognition->Checkpoint Repair Repair Checkpoint->Repair Allows time for repair Apoptosis Apoptosis Checkpoint->Apoptosis Extensive Damage Normal Normal Repair->Normal Successful Repair->Apoptosis Unsuccessful

Conclusion

This compound is a potent genotoxic agent that requires metabolic activation to exert its mutagenic effects. The formation of the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct is a key event leading to frameshift and base substitution mutations. The detailed understanding of its mutagenic profile and the availability of robust experimental protocols are essential for the continued assessment of its risk to human health and for the development of safer industrial processes and therapeutics. The information presented in this guide provides a solid foundation for researchers working to further elucidate the toxicology of this important environmental contaminant.

References

A Comprehensive Technical Guide to the Carcinogenicity of 1,6-Dinitropyrene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion emissions. Extensive research in animal models has provided sufficient evidence for its potent carcinogenic activity. This technical guide synthesizes the key findings from these studies, presenting quantitative data on tumor induction, detailing the experimental methodologies employed, and elucidating the molecular mechanisms and signaling pathways underlying its carcinogenicity. The information is intended to serve as a comprehensive resource for professionals in toxicology, oncology, and drug development.

Carcinogenicity in Animal Models

This compound has been demonstrated to be carcinogenic in multiple animal species, including rats, mice, and hamsters. It induces tumors at various sites through several routes of exposure, such as injection (subcutaneous and intraperitoneal), lung implantation, and intratracheal instillation.[1][2][3]

Rat Models

Rats have been used extensively to study 1,6-DNP carcinogenicity. Subcutaneous injections have been shown to induce sarcomas at the injection site.[2][4] Intrapulmonary administration leads to lung cancer, while oral administration has been linked to pituitary gland carcinomas.[2][5]

Mouse Models

In mice, both intraperitoneal and subcutaneous administration of 1,6-DNP have resulted in tumor formation. Intraperitoneal injection in newborn male mice led to a significant increase in liver carcinomas.[1][6] Subcutaneous injections have been shown to cause sarcomas, specifically malignant fibrous histiocytomas, at the site of injection.[2][7]

Hamster Models

Studies in hamsters have shown that intratracheal instillation of 1,6-DNP can cause a significant increase in the incidence of lung adenocarcinomas and myeloid leukemia.[2][3]

Quantitative Data on Tumorigenicity

The following tables summarize the quantitative data from key carcinogenicity studies of this compound in various animal models.

Table 1: Carcinogenicity of this compound in Rat Models

Animal ModelRoute of AdministrationTotal DoseObservation PeriodTarget Organ(s)Tumor TypeIncidence (%)Reference(s)
Male F344 RatsIntrapulmonary Injection0.003 mg104 weeksLungLung Cancer13% (4/30)[1][5]
Male F344 RatsIntrapulmonary Injection0.01 mg104 weeksLungLung Cancer42% (13/31)[1][5]
Male F344 RatsIntrapulmonary Injection0.03 mg104 weeksLungLung Cancer85% (22/26)[1][5]
Male F344 RatsIntrapulmonary Injection0.1 mg104 weeksLungLung Cancer67% (6/9)[1][5]
Male F344 RatsSubcutaneous Injection4 mg~46 weeksInjection SiteSarcoma100% (10/10)[4]
Female CD RatsIntraperitoneal Injection1.7 µmol62 weeksPeritoneal CavitySarcomaNot Specified[3][8]
Female RatsOral (Gavage)Not SpecifiedShort-termPituitary GlandCarcinomaPositive[2][3]
Female RatsSubcutaneous InjectionNot SpecifiedNot SpecifiedInjection Site, BloodSarcoma, LeukemiaPositive[2][3]

Table 2: Carcinogenicity of this compound in Mouse Models

Animal ModelRoute of AdministrationTotal DoseObservation PeriodTarget Organ(s)Tumor TypeIncidence (%)Reference(s)
Male BALB/c MiceSubcutaneous Injection2 mg (0.1 mg/week for 20 weeks)45 weeksInjection SiteMalignant Fibrous Histiocytoma50% (10/20)[7]
Newborn Male CD-1 MiceIntraperitoneal Injection200 nmol1 yearLiverLiver Carcinoma32%[1][6]
Male SENCAR MiceDermal Application2.0 mg (as part of a dinitropyrene (B1228942) mixture)30 weeksSkinPapilloma26-29%[9]

Table 3: Carcinogenicity of this compound in Hamster Models

Animal ModelRoute of AdministrationTotal DoseObservation PeriodTarget Organ(s)Tumor TypeIncidence (%)Reference(s)
Male & Female Syrian Golden HamstersIntratracheal InstillationNot SpecifiedNot SpecifiedLung, BloodAdenocarcinoma, Myeloid LeukemiaSignificantly Increased[2][3][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are protocols from key cited experiments.

Protocol: Intrapulmonary Injection in F344 Rats
  • Objective: To determine the dose-response relationship for lung carcinogenicity of 1,6-DNP.[5]

  • Animal Model: Male F344/NSIc rats, aged 11 weeks.[1]

  • Test Compound: this compound (purity > 99.8%).[1]

  • Vehicle: The compound was administered as a suspension in a 1:1 mixture of beeswax and tricaprylin.[1][5]

  • Administration: A single injection was made directly into the lung lobe of anesthetized rats.[1][5]

  • Dosage Groups: 0 (vehicle control), 0.003, 0.01, 0.03, 0.1, or 0.15 mg of 1,6-DNP per rat.[1][5]

  • Observation Period: Animals were observed for up to 104 weeks post-injection.[1][5]

  • Endpoint: The primary endpoint was the incidence of lung cancer, confirmed by histopathological examination. Most tumors induced by 1,6-DNP were identified as undifferentiated neoplasms.[5]

G cluster_setup Phase 1: Animal & Compound Preparation cluster_admin Phase 2: Administration cluster_obs Phase 3: Observation & Analysis A1 Select Male F344 Rats (11 weeks old) B1 Anesthetize Rats A1->B1 A2 Prepare 1,6-DNP Suspension (Beeswax:Tricaprylin Vehicle) B2 Administer Single Intrapulmonary Injection A2->B2 A3 Establish Dose Groups (0 to 0.15 mg) A3->B2 B1->B2 C1 Observe Animals for 104 Weeks B2->C1 C2 Monitor Health & Survival C1->C2 C3 Perform Necropsy at Study End C2->C3 C4 Histopathological Examination of Lung Tissue C3->C4 C5 Record Tumor Incidence & Type C4->C5

Experimental workflow for intrapulmonary injection study in rats.
Protocol: Subcutaneous Injection in BALB/c Mice

  • Objective: To assess the carcinogenicity of 1,6-DNP via subcutaneous administration.[7]

  • Animal Model: Male BALB/c mice.[7]

  • Test Compound: this compound.

  • Administration: Subcutaneous inoculation into the back of the mice.[7]

  • Dosage Regimen: 0.1 mg of the compound was administered once a week for 20 consecutive weeks.[7]

  • Observation Period: Mice were observed for up to 45 weeks after the first injection.[7]

  • Endpoint: Development of tumors at the injection site. The first tumor appeared on day 112. Induced tumors were histologically characterized as malignant fibrous histiocytomas.[7]

Mechanism of Carcinogenicity

The carcinogenicity of 1,6-DNP is a multi-step process involving metabolic activation to a DNA-reactive form, subsequent genetic damage, and the activation of oncogenic pathways.[2]

Metabolic Activation

1,6-DNP itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. This process is primarily initiated by nitroreduction.[10][11]

  • Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso intermediate (e.g., 1-nitro-6-nitrosopyrene) and then further to an N-hydroxy arylamine (N-hydroxy-1-amino-6-nitropyrene).[12][13] This reduction can be catalyzed by various enzymes, including mammalian cytosolic and microsomal nitroreductases (like xanthine (B1682287) oxidase) and, significantly, by nitroreductases from anaerobic intestinal bacteria.[10][11][14]

  • Esterification (O-acetylation): The N-hydroxy arylamine intermediate is then esterified, typically by N,O-acetyltransferase (NAT) enzymes, using acetyl coenzyme A (AcCoA) as a cofactor.[2][13] This step is critical for activation and produces a highly reactive N-acetoxy arylamine ester.[12][13]

  • Formation of Nitrenium Ion and DNA Adducts: The N-acetoxy arylamine is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion. This ion readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine (B1146940) bases, forming covalent DNA adducts.[2] The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[2][11]

G DNP This compound (Pro-carcinogen) Nitroso 1-Nitro-6-nitrosopyrene (B12373) DNP->Nitroso Nitroreductases Hydroxy N-hydroxy-1-amino- 6-nitropyrene Nitroso->Hydroxy Nitroreductases Acetoxy N-acetoxy-1-amino- 6-nitropyrene Hydroxy->Acetoxy O-acetyltransferase (NAT) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium Adduct dG-C8-DNA Adduct Nitrenium->Adduct Reacts with DNA

Metabolic activation pathway of this compound.
Genotoxicity and Oncogene Activation

The formation of bulky DNA adducts disrupts the normal structure and function of DNA. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication.

  • Mutations: The genotoxicity of 1,6-DNP leads to various genetic alterations, including frameshift mutations and base pair substitutions (primarily at G:C pairs).[2] It induces unscheduled DNA synthesis, sister chromatid exchange, and chromosomal aberrations in mammalian cells.[1][2]

  • Oncogene and Tumor Suppressor Gene Alterations: These mutations can occur in critical genes that regulate cell growth and proliferation. 1,6-DNP-induced tumors have been found to contain activating mutations in proto-oncogenes such as H-ras and K-ras, and inactivating mutations in tumor suppressor genes like p53.[1][2] This deregulation of cell cycle control and signaling pathways ultimately drives the process of tumorigenesis.

G cluster_initiation Initiation Phase cluster_signaling Signaling Disruption cluster_progression Progression Phase Adduct 1,6-DNP DNA Adducts Repair Failed DNA Repair Adduct->Repair Mutation Gene Mutations Repair->Mutation Oncogene Proto-Oncogene Activation (e.g., K-ras, H-ras) Mutation->Oncogene Suppressor Tumor Suppressor Inactivation (e.g., p53) Mutation->Suppressor Growth Uncontrolled Cell Growth & Proliferation Oncogene->Growth Suppressor->Growth Loss of Inhibition Tumor Tumor Formation Growth->Tumor

Logical flow from DNA damage to tumor formation.

Conclusion

The evidence from animal studies is unequivocal: this compound is a potent carcinogen. Its carcinogenicity is dependent on metabolic activation via nitroreduction and O-acetylation to a DNA-reactive species. The resulting DNA adducts lead to mutations in critical growth-control genes, driving neoplastic transformation. The dose-dependent tumorigenicity observed in multiple species and tissues highlights the potential hazard of this environmental contaminant. This guide provides the foundational data and mechanistic understanding necessary for risk assessment and for the development of strategies to mitigate exposure and potential adverse health effects.

References

A Comprehensive Toxicological Profile of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and the atmospheric nitration of parent polycyclic aromatic hydrocarbons (PAHs).[1][2] Found in diesel exhaust, urban air particulates, and some processed foods, NPAHs are of significant toxicological concern due to their potent mutagenic and carcinogenic properties.[2][3][4] Many NPAHs exert their toxic effects directly or following metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA.[4][5] This technical guide provides an in-depth overview of the toxicological profile of NPAHs, focusing on their mechanisms of action, key toxicological endpoints, and the experimental protocols used for their evaluation.

Mechanisms of Toxicity

The toxicity of NPAHs is intrinsically linked to their metabolic activation into reactive electrophilic intermediates. Unlike many parent PAHs that require oxidative "bay-region" diol-epoxide formation for activation, NPAHs can follow two primary activation pathways: nitroreduction and ring oxidation.[6][7]

Metabolic Activation Pathways

A. Nitroreduction: This is a major pathway for the activation of many NPAHs.[6] Cytosolic and microsomal nitroreductases catalyze the reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxy arylamine. This N-hydroxy metabolite can be further activated by O-acetylation (via N,O-acetyltransferases) or sulfation (via sulfotransferases) to form a highly reactive nitrenium ion.[8] This electrophilic ion readily attacks nucleophilic sites on DNA, forming stable covalent adducts.[9] Many NPAHs are potent direct-acting mutagens in bacterial systems like Salmonella typhimurium because these bacteria possess highly active nitroreductases.[10][11]

B. Ring Oxidation: Similar to parent PAHs, NPAHs can also be activated via cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1, CYP1B1), which oxidize the aromatic ring to form epoxides.[12][13] These epoxides can be hydrolyzed by epoxide hydrolase to dihydrodiols, which are then further oxidized by CYPs to form highly reactive diol epoxides.[13] These diol epoxides can also form DNA adducts. The specific pathway that predominates depends on the NPAH structure, the specific enzymes present in the target tissue, and the local oxygen concentration.[6][12]

NPAH_Metabolic_Activation cluster_0 Nitroreduction Pathway cluster_1 Ring Oxidation Pathway NPAH Parent NPAH (e.g., 1-Nitropyrene) Nitroso Nitroso Intermediate NPAH->Nitroso Nitroreductase NHydroxy N-Hydroxy Arylamine Nitroso->NHydroxy Nitroreductase Nitrenium Nitrenium Ion NHydroxy->Nitrenium O-Acetylation / Sulfation DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding NPAH2 Parent NPAH Epoxide NPAH-Epoxide NPAH2->Epoxide CYP450 (e.g., CYP1A1/1B1) Diol NPAH-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide NPAH-Diol Epoxide Diol->DiolEpoxide CYP450 DiolEpoxide->DNA_Adduct Covalent Binding

Caption: Metabolic activation pathways of NPAHs leading to DNA adduct formation.
DNA Adduct Formation

The formation of covalent DNA adducts is a critical initiating event in the chemical carcinogenesis of NPAHs.[5] The reactive nitrenium ions and diol epoxides generated during metabolic activation bind covalently to nucleophilic sites in the DNA bases, primarily the C8 and N2 positions of guanine.[5][9] These bulky lesions distort the DNA helix, which, if not repaired by cellular mechanisms like the nucleotide excision repair (NER) pathway, can lead to mutations during DNA replication.[14] The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to neoplastic transformation.[14]

Oxidative Stress

In addition to forming DNA adducts, the metabolism of NPAHs can generate reactive oxygen species (ROS).[14][15] The redox cycling of certain NPAH metabolites, such as quinones, can produce superoxide (B77818) anions and other ROS, leading to a state of oxidative stress.[7] This can cause oxidative damage to DNA (e.g., 8-oxoguanine formation), lipids, and proteins, contributing to cytotoxicity and promoting carcinogenesis.[15][16]

Toxicological Endpoints

NPAHs elicit a wide range of toxic effects, with mutagenicity and carcinogenicity being the most extensively studied.

Mutagenicity

NPAHs are potent mutagens, a property often more pronounced than that of their parent PAH counterparts.[3][17] They are particularly effective at inducing frameshift and base-substitution mutations in bacterial reverse mutation assays (Ames test).[10] Many NPAHs are direct-acting mutagens in Salmonella typhimurium strains like TA98 and TA100, not requiring an external metabolic activation system (S9 mix) due to the presence of bacterial nitroreductase enzymes.[11][18] Dinitropyrenes (e.g., 1,6- and 1,8-dinitropyrene) are among the most potent mutagens ever identified in these assays.[19]

Table 1: Comparative Mutagenicity of Selected NPAHs in Salmonella typhimurium

Compound Strain Metabolic Activation (S9) Mutagenic Potency (revertants/nmol) Reference
1-Nitropyrene TA98 Without 450 - 650 [8]
3-Nitrofluoranthene TA98 Without ~1,800 [20]
2-Nitrofluorene TA98 Without 240 [2]
1,3-Dinitropyrene TA98 Without ~130,000 [21]
1,6-Dinitropyrene TA98 Without ~200,000 [21]
1,8-Dinitropyrene TA98 Without ~300,000 [21]

| Benzo[a]pyrene | TA98 | With | ~300 |[22] |

Note: Values are approximate and can vary between studies based on specific experimental conditions.

Carcinogenicity

Numerous studies in laboratory animals have demonstrated the carcinogenicity of NPAHs.[19][23] The route of administration and animal model influence the site and incidence of tumor formation. For example, dinitropyrenes are highly tumorigenic, inducing subcutaneous tumors in rats and mice and lung carcinomas in hamsters.[19] 6-Nitrochrysene has been shown to be exceptionally tumorigenic in newborn mice.[19] The International Agency for Research on Cancer (IARC) has classified several NPAHs as possibly or probably carcinogenic to humans (Group 2B or 2A).[1]

Table 2: Summary of Carcinogenicity Data for Selected NPAHs in Animal Models

Compound Species Route of Administration Target Organ(s) / Tumor Type Reference
1-Nitropyrene Rat (F344/N) Inhalation Larynx, Bronchial Epithelium (Squamous Metaplasia) [6][24]
This compound Syrian Golden Hamster Intratracheal Instillation Lung (Carcinomas) [19]
1,8-Dinitropyrene Rat Subcutaneous Injection Sarcomas at injection site [19]
3-Nitrofluoranthene Rat (F344) Intrapulmonary Implantation Lung (Squamous Cell Carcinomas, Adenocarcinomas) [20]
6-Nitrochrysene Newborn Mouse Intraperitoneal Injection Liver, Lung (Tumors) [19]

| 2-Nitrofluorene | Rat | Oral | Liver, Mammary Gland (Tumors) |[2] |

Developmental and Other Toxicities

Beyond genotoxicity and carcinogenicity, NPAHs have been associated with other adverse health effects. Studies using the zebrafish model have shown that various NPAHs can cause developmental toxicities, including pericardial and yolk sac edemas, and craniofacial malformations.[25] Some of the most developmentally toxic compounds identified include 3-nitrobenzanthrone (B100140), this compound, and 1,3-dinitropyrene.[25] Other reported effects include cytotoxicity, immunotoxicity, and neurotoxicity.[15][26]

Key Experimental Protocols

The toxicological evaluation of NPAHs relies on a suite of established in vitro and in vivo assays.

Protocol: Ames Test (Salmonella typhimurium Reverse Mutation Assay)

This in vitro assay is the most widely used method for assessing the mutagenic potential of chemicals. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test chemical to cause reverse mutations (reversions), restoring the functional histidine gene and allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strain Selection: Tester strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used for NPAH testing. Strains deficient in nitroreductase (e.g., TA98NR) or overexpressing O-acetyltransferase (e.g., YG1024) can be used to probe mechanisms of activation.[8]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254. For direct-acting NPAHs, mutagenicity is observed in the absence of S9.[10]

  • Plate Incorporation Assay: a. A small volume of the tester strain culture, the test compound at various concentrations, and either S9 mix or a buffer are added to molten top agar (B569324). b. The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate (histidine-deficient). c. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (His+) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Select & Grow Salmonella Strain (e.g., TA98) Mix Combine in Top Agar: 1. Bacteria 2. Test Compound 3. S9 Mix or Buffer Strain->Mix TestCompound Prepare Test Compound (Varying Concentrations) TestCompound->Mix S9 Prepare S9 Mix (for +S9 condition) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count Count Revertant (His+) Colonies Incubate->Count Analyze Analyze Data: - Dose-Response Curve - Compare to Control Count->Analyze Result Determine Mutagenicity Analyze->Result

Caption: Workflow for the Ames Salmonella reverse mutation assay.
Protocol: ³²P-Postlabeling Assay for DNA Adducts

This highly sensitive technique allows for the detection and quantification of DNA adducts without prior knowledge of the adduct structure.

Methodology:

  • Exposure and DNA Isolation: Cells in culture or animal tissues are exposed to the NPAH. High-purity genomic DNA is then isolated from the exposed samples.

  • DNA Digestion: The DNA is enzymatically digested into normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducted ones) or by butanol extraction.[27]

  • ³²P-Labeling: The enriched adducted nucleotides are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The TLC plates are autoradiographed. The radioactive spots corresponding to the DNA adducts are excised, and the amount of radioactivity is measured using liquid scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.[27]

Protocol: In Vivo Carcinogenicity Bioassay

These long-term studies in animals are the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

  • Animal Model and Grouping: A suitable rodent model (e.g., F344 rats, B6C3F1 mice) is selected. Animals are randomly assigned to a control group and at least two or three dose groups.[28]

  • Route of Administration: The route of exposure (e.g., inhalation, oral gavage, subcutaneous injection) is chosen to be relevant to potential human exposure.[19][20][24]

  • Dosing and Duration: Animals are exposed to the NPAH for a significant portion of their lifespan (e.g., 18-24 months for mice, 24-30 months for rats). Doses are selected based on shorter-term toxicity studies to establish a maximum tolerated dose (MTD).

  • In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and the development of palpable masses.

  • Terminal Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross lesions. Tissues are collected, preserved, and processed for microscopic histopathological evaluation by a veterinary pathologist.

  • Data Analysis: The incidence of tumors in each dose group is statistically compared to the incidence in the control group to determine if the test substance caused a significant increase in tumor formation.

Conclusion

Nitrated polycyclic aromatic hydrocarbons are a class of potent genotoxic environmental contaminants. Their toxicity is driven by metabolic activation, primarily through nitroreduction and ring oxidation, to reactive intermediates that form DNA adducts. This DNA damage can lead to mutations and initiate carcinogenesis. Numerous NPAHs have demonstrated significant mutagenic activity in bacterial assays and carcinogenic effects in animal models.[19][23] Understanding the toxicological profile of these compounds is crucial for assessing the risks they pose to human health and for developing strategies to mitigate exposure from environmental sources such as vehicle emissions and atmospheric pollution.

References

DNA Adduct Formation by 1,6-Dinitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental pollutants, exerts its genotoxic effects primarily through the formation of covalent DNA adducts.[1] This technical guide provides a comprehensive overview of the metabolic activation of 1,6-DNP, the chemical nature of the resulting DNA adducts, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols for key techniques are provided, along with a summary of quantitative data from in vivo and in vitro studies. Visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underlying 1,6-DNP-induced genotoxicity.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties.[2] Among them, this compound (1,6-DNP) is of particular concern due to its high biological activity.[1] The carcinogenicity of 1,6-DNP is intrinsically linked to its metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[3] These adducts can disrupt normal cellular processes such as DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[4][5] Understanding the mechanisms of 1,6-DNP-induced DNA adduct formation is crucial for risk assessment and the development of potential preventative or therapeutic strategies.

Metabolic Activation of this compound

The metabolic activation of 1,6-DNP to a DNA-binding species is a multi-step process primarily involving the reduction of one of its nitro groups. This process is catalyzed by a variety of enzymes, including cytosolic and microsomal nitroreductases.[1][6]

The key steps in the metabolic activation pathway are as follows:

  • Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso derivative, forming 1-nitro-6-nitrosopyrene.[6]

  • Further Reduction: The nitrosopyrene is further reduced to a hydroxylamine (B1172632) intermediate, N-hydroxy-1-amino-6-nitropyrene. This N-hydroxy arylamine is a critical reactive intermediate.[6]

  • Esterification (O-acetylation): In mammalian cells, the N-hydroxy arylamine can undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine.[1][6] This ester is unstable and can spontaneously dissociate to form a nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily the C8 position of guanine (B1146940), to form the major DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[1][7][8]

The following diagram illustrates the metabolic activation pathway of this compound.

Metabolic Activation of this compound DNP This compound NNP 1-Nitro-6-nitrosopyrene DNP->NNP Nitroreductase NHAP N-hydroxy-1-amino-6-nitropyrene NNP->NHAP Nitroreductase/ Nitrosoreductase NAAP N-acetoxy-1-amino-6-nitropyrene NHAP->NAAP N-Acetyltransferase (NAT) Nitrenium Nitrenium Ion NAAP->Nitrenium Spontaneous dissociation DNA_Adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene (dG-C8-AP) Nitrenium->DNA_Adduct + dG in DNA

Metabolic activation of this compound to its ultimate carcinogenic form.

Types of DNA Adducts Formed

The predominant DNA adduct formed by 1,6-DNP both in vitro and in vivo is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .[1][7][8] This adduct arises from the covalent binding of the reactive metabolite to the C8 position of guanine residues in DNA. In addition to this major adduct, exposure to this compound can also lead to oxidative DNA damage, as indicated by increased levels of 5-hydroxymethyl-2'-deoxyuridine (B45661) in some tissues.[7]

Quantitative Data on DNA Adduct Formation

The formation of 1,6-DNP-DNA adducts has been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings from the literature.

Table 1: In Vivo DNA Adduct Levels in Female Sprague-Dawley Rats after a Single Intraperitoneal Injection of this compound [7]

TissueAdduct Level (relative)
Urinary BladderHighest
LiverModerate
Mammary GlandModerate
Nucleated Blood CellsDetectable

Data from 32P-postlabeling analyses indicating the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.

Table 2: Dose-Response of DNA Adduct Formation in Male F344 Rats One Week After a Single Intrapulmonary Administration of this compound [9]

TissueDose (µg)DNA Binding Fold Increase (per 2-fold dose increase)
Lungup to 301.8
Liverup to 102.0

DNA binding in the lung was approximately 10-fold higher than in the liver.

Experimental Protocols

The detection and quantification of 1,6-DNP-DNA adducts rely on highly sensitive analytical techniques. The most commonly employed methods are ³²P-postlabeling analysis, often coupled with high-performance liquid chromatography (HPLC).

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, typically 1 adduct in 10⁹-10¹⁰ normal nucleotides.[10][11][12]

Principle: The method involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then radioactively labeled with ³²P at the 5'-position by T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. The resulting ³²P-labeled adducts are then separated and quantified.[10][11]

Detailed Methodology: [10][11][12][13]

  • DNA Isolation: Isolate high-molecular-weight DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits. Ensure the DNA is of high purity.

  • Enzymatic Digestion:

    • Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 3-4 hours.

  • Adduct Enrichment (Optional but recommended for low adduct levels):

    • Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant to this enzyme. This step enhances the sensitivity of the assay.

    • Alternatively, use butanol extraction to enrich for the more hydrophobic adducts.

  • ³²P-Labeling:

    • Incubate the enriched adduct fraction with T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.

    • This reaction transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides, forming 3',5'-bisphosphates.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides.

    • Thin-Layer Chromatography (TLC): Traditionally, separation is achieved by multidirectional chromatography on polyethyleneimine (PEI)-cellulose TLC plates.

    • High-Performance Liquid Chromatography (HPLC): For better resolution and quantification, the labeled adducts can be separated by reverse-phase HPLC.[14][15][16]

  • Detection and Quantification:

    • TLC: Detect the separated adducts by autoradiography and quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

    • HPLC: Use an online radioactivity detector to quantify the adducts as they elute from the column.

The following diagram illustrates the experimental workflow for the ³²P-postlabeling assay.

32P-Postlabeling Assay Workflow cluster_0 Sample Preparation cluster_1 Labeling and Separation cluster_2 Detection and Quantification DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) Enzymatic_Digestion->Adduct_Enrichment P32_Labeling 5'-[32P]-Labeling (T4 Polynucleotide Kinase & [γ-32P]ATP) Adduct_Enrichment->P32_Labeling Separation Chromatographic Separation (TLC or HPLC) P32_Labeling->Separation Detection Detection & Quantification (Autoradiography/Phosphorimaging or Online Radioactivity Detection) Separation->Detection

Workflow of the ³²P-postlabeling assay for DNA adduct detection.
High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

HPLC is a powerful technique for the separation, identification, and quantification of DNA adducts. It can be used as a standalone method or in conjunction with ³²P-postlabeling or mass spectrometry.[14][15][16]

Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For DNA adducts, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is polar.

Detailed Methodology: [14][15][16]

  • Sample Preparation:

    • Isolate DNA and enzymatically digest it to deoxynucleosides or deoxynucleoside monophosphates as described for the ³²P-postlabeling assay.

    • If not using ³²P-postlabeling, the adducts can be detected by UV or fluorescence detectors if they possess suitable chromophores or fluorophores, or by mass spectrometry.

  • HPLC System:

    • A standard HPLC system consisting of a pump, injector, column, and detector is required.

    • Column: A C18 reverse-phase column is typically used for the separation of 1,6-DNP-DNA adducts.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation.

  • Separation:

    • Inject the prepared sample onto the HPLC column.

    • Run a solvent gradient to elute the components. The more hydrophobic adducts will have longer retention times.

  • Detection and Quantification:

    • UV/Fluorescence Detection: Monitor the column effluent at a specific wavelength to detect and quantify the adducts.

    • Radioactivity Detection: If the adducts are ³²P-labeled, use an online flow-through radioactivity detector.

    • Mass Spectrometry (LC-MS/MS): For unambiguous identification and highly sensitive quantification, couple the HPLC system to a mass spectrometer.[17][18][19][20][21] This allows for the determination of the molecular weight and fragmentation pattern of the adducts.

  • Data Analysis:

    • Identify the adduct peaks based on their retention times compared to authentic standards.

    • Quantify the adducts by integrating the peak areas and comparing them to a calibration curve generated with known amounts of the standard.

Conclusion

The genotoxicity of this compound is mediated by its metabolic activation to a reactive electrophile that forms a characteristic DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. The formation of this adduct is a critical event in the initiation of carcinogenesis by this compound. Sensitive analytical techniques such as ³²P-postlabeling and HPLC are essential for the detection and quantification of these adducts in biological samples. The information presented in this guide provides a technical foundation for researchers and professionals working to understand and mitigate the risks associated with exposure to this compound and other nitrated PAHs.

References

Metabolic Activation Pathways of 1,6-Dinitropyrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP) is a potent mutagen and carcinogen commonly found in diesel exhaust and other environmental pollutants. Its biological activity is contingent upon its metabolic activation to reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, primarily DNA. This technical guide provides a comprehensive overview of the metabolic activation pathways of 1,6-DNP, with a focus on the enzymatic processes, resulting DNA adducts, and the experimental methodologies used to elucidate these mechanisms. The primary activation route involves the nitroreduction of one of the nitro groups, followed by O-esterification of the resulting N-hydroxyarylamine to form a highly reactive nitrenium ion. This guide synthesizes quantitative data on mutagenicity and DNA adduct formation, details key experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Metabolic Activation Pathway: Nitroreduction

The principal pathway for the metabolic activation of this compound is initiated by the reduction of one of its nitro groups. This process is catalyzed by a variety of nitroreductase enzymes, which can be of both bacterial and mammalian origin.

Enzymatic Reduction to N-Hydroxyarylamine

The initial and rate-limiting step in the activation of 1,6-DNP is the six-electron reduction of a nitro group to a hydroxylamino group, proceeding through nitroso intermediates. This reaction is catalyzed by NAD(P)H-dependent nitroreductases. While bacterial nitroreductases, such as those from Bacteroides fragilis, are highly efficient at this conversion, mammalian enzymes, including cytosolic and microsomal nitroreductases in the liver, also play a significant role.[1] Xanthine oxidase is a mammalian nitroreductase that has been shown to catalyze the conversion of dinitropyrenes to DNA-binding products.[1]

The reduction proceeds as follows:

  • This compound is reduced to 1-Nitro-6-nitrosopyrene .

  • 1-Nitro-6-nitrosopyrene is further reduced to N-hydroxy-1-amino-6-nitropyrene .

O-Esterification and Formation of the Nitrenium Ion

The N-hydroxyarylamine intermediate, N-hydroxy-1-amino-6-nitropyrene, is a proximate mutagen. Its ultimate conversion to a highly reactive electrophile is facilitated by O-esterification, primarily through O-acetylation catalyzed by N,O-acetyltransferases (NATs). This enzymatic step is crucial for the high mutagenicity of 1,6-DNP. The resulting N-acetoxy-1-amino-6-nitropyrene is unstable and spontaneously decomposes to form a highly electrophilic nitrenium ion.

DNA Adduct Formation

The ultimate carcinogenic species, the nitrenium ion, readily reacts with nucleophilic sites in DNA, primarily at the C8 position of guanine (B1146940) residues. This leads to the formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .[2][3] This adduct is considered to be the primary lesion responsible for the mutagenic and carcinogenic effects of 1,6-DNP.

dot

Metabolic Activation of this compound cluster_0 Nitroreduction Pathway This compound This compound 1-Nitro-6-nitrosopyrene 1-Nitro-6-nitrosopyrene This compound->1-Nitro-6-nitrosopyrene Nitroreductase (e.g., Xanthine Oxidase) N-hydroxy-1-amino-6-nitropyrene N-hydroxy-1-amino-6-nitropyrene 1-Nitro-6-nitrosopyrene->N-hydroxy-1-amino-6-nitropyrene Nitrosoreductase N-acetoxy-1-amino-6-nitropyrene N-acetoxy-1-amino-6-nitropyrene N-hydroxy-1-amino-6-nitropyrene->N-acetoxy-1-amino-6-nitropyrene N,O-Acetyltransferase (NAT) Nitrenium Ion Nitrenium Ion N-acetoxy-1-amino-6-nitropyrene->Nitrenium Ion Spontaneous Decomposition DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct DNA DNA DNA->DNA Adduct

Caption: Primary metabolic activation pathway of this compound via nitroreduction.

Alternative Metabolic Pathways

While nitroreduction is the predominant activation pathway for 1,6-DNP, other metabolic routes, such as ring oxidation, may occur, although they are generally considered minor contributors to its overall genotoxicity.

Ring Oxidation

Ring oxidation of pyrene (B120774) and its derivatives is typically catalyzed by cytochrome P450 (CYP) enzymes. For the related compound 1-nitropyrene (B107360), ring-oxidized metabolites such as 1-nitro-3-hydroxypyrene, 1-nitro-6-hydroxypyrene, and 1-nitro-8-hydroxypyrene have been identified.[4] While specific ring-oxidized metabolites of 1,6-DNP are not as well-characterized, it is plausible that similar reactions could occur, potentially leading to the formation of diol epoxides, which are known reactive intermediates for many polycyclic aromatic hydrocarbons. However, for dinitropyrenes, the nitroreduction pathway is significantly more important for their mutagenic activity.

Quantitative Data

Mutagenicity in Chinese Hamster Ovary (CHO) Cells

The mutagenic potential of 1,6-DNP has been quantified in various experimental systems. In Chinese hamster ovary (CHO) cells, 1,6-DNP exhibits significant direct-acting mutagenicity, which is modulated by the presence of an exogenous metabolic activation system (S9 mix).

CompoundConcentration (µg/mL)Metabolic Activation (S9)Specific Mutagenic Activity (mutants/10⁶ survivors/µg/mL)
This compound Not specified-8.1
This compound Not specified+Decreased mutagenicity

Table 1: Mutagenicity of this compound in CHO cells at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus.[5]

In Vivo DNA Adduct Formation in Rats

Following in vivo administration, 1,6-DNP forms DNA adducts in various tissues, with the highest levels often observed in the lung and urinary bladder.

Dose of 1,6-DNP (µg)TissueDNA Adduct Levels (relative increase)
0.3 - 30LungA 2-fold increase in dose resulted in a 1.8-fold increase in DNA binding.
0.3 - 10LiverA 2-fold increase in dose resulted in a 2-fold increase in DNA binding.

Table 2: Dose-responsive DNA binding of this compound in the lung and liver of male F344 rats one week after a single intrapulmonary administration.[6] The primary adduct measured was N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.

Time after Injection (hours)Liver (adducts/10⁸ nucleotides)Mammary Gland (adducts/10⁸ nucleotides)Bladder (adducts/10⁸ nucleotides)
3~1.5~1.0~4.5
12~1.8~1.2~5.0
24~1.2~0.8~3.5
48~0.8~0.5~2.0

Table 3: Time course of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct formation in female Sprague-Dawley rats following a single intraperitoneal injection of this compound. (Data estimated from graphical representations in cited literature).[2]

Experimental Protocols

In Vivo Administration of this compound for DNA Adduct Analysis

This protocol describes a typical in vivo study in rats to assess DNA adduct formation following 1,6-DNP exposure.

Objective: To determine the levels of 1,6-DNP-DNA adducts in various tissues of rats following a single administration.

Materials:

  • This compound (CAS No. 42397-64-8)

  • Vehicle (e.g., corn oil, trioctanoin, or dimethyl sulfoxide)

  • Female Sprague-Dawley or male F344 rats (8-10 weeks old)

  • Gavage needles or syringes for intraperitoneal injection

  • Dissection tools

  • Liquid nitrogen

  • DNA isolation kits or reagents (e.g., phenol-chloroform)

Procedure:

  • Prepare a suspension of 1,6-DNP in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Administer a single dose of the 1,6-DNP suspension to the rats via intraperitoneal injection or gavage. A typical dose range for DNA adduct studies is 0.3 to 150 µg per rat.[6]

  • House the animals under standard conditions for the desired time points (e.g., 3, 12, 24, 48 hours, or 1 week).[2][6]

  • At each time point, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Immediately dissect the target tissues (e.g., liver, lung, kidney, bladder, mammary gland).[2][3][6]

  • Rinse the tissues with cold phosphate-buffered saline (PBS), blot dry, and flash-freeze in liquid nitrogen.

  • Store the frozen tissues at -80°C until DNA isolation.

  • Isolate high molecular weight DNA from the tissues using a standard DNA isolation protocol (e.g., enzymatic digestion with proteinase K and RNase, followed by phenol-chloroform extraction and ethanol (B145695) precipitation).

  • Quantify the isolated DNA and assess its purity using UV spectrophotometry.

dot

In Vivo DNA Adduct Analysis Workflow 1_Prep Prepare 1,6-DNP Suspension in Vehicle 2_Admin Administer Single Dose to Rats (i.p. or gavage) 1_Prep->2_Admin 3_Incubate House Animals for Specified Time Points 2_Admin->3_Incubate 4_Euthanize Euthanize Animals 3_Incubate->4_Euthanize 5_Dissect Dissect Target Tissues 4_Euthanize->5_Dissect 6_Freeze Flash-Freeze Tissues in Liquid Nitrogen 5_Dissect->6_Freeze 7_Store Store at -80°C 6_Freeze->7_Store 8_Isolate Isolate DNA 7_Store->8_Isolate 9_Analyze Analyze DNA Adducts (e.g., ³²P-Postlabeling) 8_Isolate->9_Analyze

Caption: Workflow for in vivo analysis of 1,6-DNP DNA adducts in rats.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

Objective: To detect and quantify N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adducts in DNA samples isolated from 1,6-DNP-treated animals.

Materials:

  • DNA sample (1-10 µg)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP (high specific activity)

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC tanks and developing solvents

  • Phosphorimager screen and scanner

Procedure:

  • DNA Digestion: Digest the DNA sample (1-10 µg) to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant to this enzyme, thus enriching the adducted nucleotides.

  • ⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides by multidimensional thin-layer chromatography (TLC) on PEI-cellulose plates. A typical solvent system involves multiple developments in different directions with increasing concentrations of urea (B33335) and salts.

  • Detection and Quantification: Visualize the separated adduct spots by autoradiography using a phosphorimager screen. Quantify the radioactivity in the adduct spots and in the total nucleotides to calculate the adduct levels (e.g., relative adduct labeling).

Mutagenicity Assay in Chinese Hamster Ovary (CHO) Cells

The CHO/HGPRT gene mutation assay is used to assess the mutagenic potential of chemicals in mammalian cells.

Objective: To determine the mutagenic activity of 1,6-DNP in CHO cells.

Materials:

  • Chinese hamster ovary (CHO) cells

  • Cell culture medium and supplements

  • This compound

  • Solvent (e.g., DMSO)

  • S9 mix (for metabolic activation)

  • 6-Thioguanine (B1684491) (for mutant selection)

  • Cell culture plates and flasks

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture: Maintain CHO cells in appropriate culture medium.

  • Treatment: Seed a known number of cells and allow them to attach. Treat the cells with various concentrations of 1,6-DNP (dissolved in a suitable solvent) for a defined period (e.g., 4-24 hours), both in the presence and absence of an S9 metabolic activation mix.[5][7]

  • Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (e.g., 6-8 days) to allow for the expression of any induced mutations at the HGPRT locus.[7]

  • Mutant Selection: Replate the cells at a specific density in both non-selective medium (to determine cloning efficiency) and medium containing 6-thioguanine (to select for HGPRT-deficient mutants).

  • Colony Formation and Staining: Incubate the plates for 7-10 days to allow for colony formation. Fix and stain the colonies.

  • Calculation of Mutation Frequency: Count the number of colonies on both selective and non-selective plates to calculate the mutation frequency, typically expressed as the number of mutants per 10⁶ clonable cells.

Conclusion

The metabolic activation of this compound is a critical determinant of its genotoxic and carcinogenic properties. The primary pathway involves a two-step process of nitroreduction to an N-hydroxyarylamine, followed by O-esterification to a highly reactive nitrenium ion that readily forms DNA adducts. Understanding these pathways and the experimental methods used to study them is essential for assessing the risks associated with exposure to this environmental pollutant and for the broader fields of toxicology and drug development, where metabolic activation is a key consideration. This guide provides a foundational resource for researchers working to further elucidate the mechanisms of action of 1,6-DNP and other nitrated polycyclic aromatic hydrocarbons.

References

The Genotoxicity of 1,6-Dinitropyrene in Human Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen and carcinogen. Its genotoxicity in human cells is a significant concern for public health. This technical guide provides an in-depth analysis of the mechanisms underlying the genotoxic effects of 1,6-DNP, focusing on its metabolic activation, DNA adduct formation, mutagenicity, and the induction of DNA damage. Detailed experimental protocols and a summary of quantitative data are presented to support further research in this area.

Metabolic Activation of this compound

The genotoxicity of 1,6-DNP is not inherent to the parent compound but arises from its metabolic activation into reactive electrophilic intermediates. This process is primarily initiated by nitroreduction, a reaction catalyzed by various cellular nitroreductases.

The metabolic activation pathway begins with the reduction of one of the nitro groups of 1,6-DNP to form a nitroso derivative, 1-nitro-6-nitrosopyrene. A subsequent reduction step generates the highly reactive N-hydroxy arylamine intermediate. This intermediate can then be further activated through O-esterification, for example, by acetyl coenzyme A (AcCoA)-dependent acetylases, to form an even more reactive N-acetoxy arylamine.[1] This ultimate electrophile can then readily react with nucleophilic sites on DNA, forming covalent adducts.

Metabolic_Activation

DNA Adduct Formation

The primary mechanism of 1,6-DNP-induced genotoxicity is the formation of covalent DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[2][3] This adduct is formed when the reactive N-acetoxy arylamine metabolite reacts with the C8 position of guanine (B1146940) residues in DNA. The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes such as DNA replication and transcription, which can lead to mutations if not repaired.

Genotoxic Effects

Mutagenicity

1,6-DNP is a potent mutagen in human cells. Studies using metabolically competent human cell lines, such as MCL-5, have demonstrated its high mutagenic activity. The MCL-5 cell line is engineered to express several human cytochrome P450 enzymes, making it a relevant model for studying the genotoxicity of compounds that require metabolic activation.[4]

Cell LineEndpointConcentrationResultReference
MCL-5 (Human B-lymphoblastoid)Trifluorothymidine resistance (TK locus)0.8 nmol/mLMinimum detectable mutagen concentration[4]
Chinese Hamster Ovary (CHO)HPRT gene mutationNot specifiedSpecific mutagenic activity of 8.1 mutants/10^6 survivors/µg/mL[5]
DNA Damage and Repair

1,6-DNP induces a dose-dependent increase in DNA repair, as measured by unscheduled DNA synthesis (UDS), in primary cultures of human hepatocytes.[6] This indicates that the cell recognizes the DNA damage and initiates repair mechanisms. The induction of UDS is a hallmark of DNA excision repair, a key pathway for removing bulky adducts.

In addition to adduct formation, there is evidence that dinitropyrenes can induce oxidative DNA damage.[7] Reactive oxygen species (ROS) can be generated during the redox cycling of nitroaromatic compounds.[1] This can lead to the formation of oxidized DNA bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), and single- and double-strand DNA breaks.

Micronuclei Formation

1,6-DNP has been shown to be a potent inducer of micronuclei in various mammalian cell lines.[8] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The formation of micronuclei is a hallmark of chromosomal damage.

Studies have shown that 1,6-DNP can induce both kinetochore-negative and kinetochore-positive micronuclei.[8] Kinetochore-negative micronuclei indicate chromosome breakage (clastogenic effect), while kinetochore-positive micronuclei suggest chromosome loss (aneugenic effect).

Cell LineMicronuclei TypeResultReference
V79 (Chinese Hamster Lung)Kinetochore-positive and -negativeSignificant increase in micronuclei frequency[8]
H4IIEC3/G- (Rat Hepatoma)Kinetochore-negativeStrong genotoxic effect[8]
208F (Rat Fibroblast)Kinetochore-negativeStrong genotoxic effect[8]

Cellular Signaling in Response to 1,6-DNP-Induced DNA Damage

The presence of 1,6-DNP-induced DNA adducts and other DNA lesions triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is a crucial mechanism for maintaining genomic integrity. While specific studies on the complete signaling cascade initiated by 1,6-DNP are limited, the general pathways activated by bulky DNA adducts are well-characterized.

Upon recognition of DNA damage, sensor proteins, such as the ATM and ATR kinases, are activated. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis (programmed cell death).

DNA_Damage_Response

Experimental Protocols

Cell Culture and Exposure

Human cell lines, such as HepG2 (human hepatoma) or MCL-5 (human B-lymphoblastoid), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For genotoxicity assays, cells are seeded in multi-well plates or flasks and allowed to attach overnight. 1,6-DNP, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is then added to the culture medium at various concentrations for a specified duration.

Micronucleus Assay
  • Cell Treatment: Cells are exposed to 1,6-DNP for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytochalasin B: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and then fixed with a methanol/acetic acid mixture.

  • Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei is scored in binucleated cells using a light or fluorescence microscope.

Micronucleus_Assay_Workflow start Seed Cells treatment Treat with 1,6-DNP start->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Microscopic Analysis (Score Micronuclei) stain->score end Results score->end

Mutagenicity Assay at the Thymidine Kinase (TK) Locus
  • Cell Treatment: MCL-5 cells are exposed to various concentrations of 1,6-DNP for a defined period.

  • Expression Period: After treatment, the cells are washed and cultured in normal medium for a period to allow for the expression of any mutations at the TK locus.

  • Selection: Cells are then plated in the presence of a selective agent, trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT into their DNA, leading to cell death. Mutant cells lacking TK activity will survive.

  • Cloning and Counting: The surviving colonies are stained and counted to determine the mutant frequency.

Unscheduled DNA Synthesis (UDS) Assay
  • Cell Culture: Primary human hepatocytes are cultured on coverslips.

  • Treatment: The cells are treated with 1,6-DNP in the presence of [3H]-thymidine.

  • Fixation and Autoradiography: After incubation, the cells are fixed, and the coverslips are coated with a photographic emulsion and exposed in the dark.

  • Grain Counting: The slides are developed, and the silver grains over the nuclei of non-S-phase cells are counted. The number of grains is proportional to the amount of [3H]-thymidine incorporated during DNA repair.

Conclusion

This compound is a highly genotoxic compound in human cells, primarily through a mechanism involving metabolic activation to a reactive intermediate that forms DNA adducts. These adducts can lead to mutations, chromosomal damage, and the activation of cellular stress response pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the health risks associated with exposure to nitro-PAHs and for the development of strategies to mitigate their harmful effects.

References

An In-depth Technical Guide to the Photochemical Properties of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP), a nitrated polycyclic aromatic hydrocarbon (PAH), is a potent mutagen and a significant environmental pollutant, often found in diesel exhaust and airborne particulate matter.[1] The photochemical behavior of 1,6-DNP is of critical interest as photodegradation is a primary transformation pathway for this class of compounds in the environment. Understanding its photochemical properties is crucial for assessing its environmental fate, toxicological implications, and for the development of potential remediation strategies. This guide provides a comprehensive overview of the core photochemical properties of this compound, detailing its photophysical characteristics, reaction mechanisms, and the experimental methodologies used for its study.

Photophysical Properties

The photophysical properties of this compound in solution have been investigated to understand the initial steps following light absorption. Upon excitation, the molecule is promoted to an excited singlet state (S₁), from which several competing deactivation pathways can occur.

PropertyValueConditionsReference
Absorption Maximum (λ_max) ~396 nmAcetonitrile[2]
Fluorescence Emission Maximum (λ_em) Not explicitly reported, but photoproducts are highly fluorescent (~520-540 nm)Acetonitrile[2]
Fluorescence Quantum Yield (Φ_f) Not explicitly reported; expected to be very low--
Phosphorescence Lifetime (τ_p) 15.5 ± 0.2 ms30% ethyl acetate/1-propanol glass at 77 K[3]
Intrinsic Triplet Decay Lifetime (τ_T) 83 µsAcetonitrile, room temperature[3]
Triplet Quantum Yield (Φ_T) High (inferred)Acetonitrile[2]

Photochemical Reactions and Mechanisms

The primary photochemical reaction of this compound upon absorption of light is a branching process involving two main pathways: intersystem crossing (ISC) to the triplet manifold and photodissociation via a nitro-nitrite rearrangement.[3][4][5]

Signaling Pathway: Photochemical Transformation of this compound

Photochemical_Pathway Excited 1,6-DNP (S1) Excited 1,6-DNP (S1) Triplet 1,6-DNP (T1) Triplet 1,6-DNP (T1) Excited 1,6-DNP (S1)->Triplet 1,6-DNP (T1) Intersystem Crossing (ISC) Nitro-Nitrite Rearrangement Intermediate Nitro-Nitrite Rearrangement Intermediate Excited 1,6-DNP (S1)->Nitro-Nitrite Rearrangement Intermediate Photodissociation 1,6-DNP (S0) 1,6-DNP (S0) Triplet 1,6-DNP (T1)->1,6-DNP (S0) Phosphorescence / Non-radiative decay Radical Species (Pyrenoxy Radical + NO) Radical Species (Pyrenoxy Radical + NO) Nitro-Nitrite Rearrangement Intermediate->Radical Species (Pyrenoxy Radical + NO) Photoproducts Photoproducts Radical Species (Pyrenoxy Radical + NO)->Photoproducts Further Reactions

Caption: Photochemical pathways of this compound upon light absorption.

The nitro-nitrite rearrangement is a key step in the photodegradation of many nitroaromatic compounds. In this process, a nitro group (-NO₂) isomerizes to a nitrite (B80452) group (-ONO), which is followed by the homolytic cleavage of the O-N bond to yield a pyrenoxy radical and nitric oxide (NO).[2] These radical species can then undergo further reactions, such as abstraction of hydrogen atoms from the solvent or reactions with molecular oxygen, to form stable photoproducts.

The main identified photoproducts of this compound in solution are pyrenediones and hydroxy-nitropyrenes .[2] The formation of these products is consistent with the proposed nitro-nitrite rearrangement mechanism.

An important characteristic of this compound's photochemistry is the dependence of the branching ratio between intersystem crossing and photodissociation on the excitation wavelength.[3][4][5] Excitation with higher energy (shorter wavelength) light leads to an increased production of radical species at the expense of triplet state formation.[3][4][5]

Experimental Protocols

The study of the photochemical properties of this compound involves a combination of steady-state and time-resolved spectroscopic techniques, as well as chromatographic analysis of photoproducts.

Experimental Workflow: Investigation of 1,6-DNP Photochemistry

Experimental_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis Prepare 1,6-DNP solution (e.g., in acetonitrile) Prepare 1,6-DNP solution (e.g., in acetonitrile) Fluorescence/Phosphorescence Spectroscopy Fluorescence/Phosphorescence Spectroscopy Prepare 1,6-DNP solution (e.g., in acetonitrile)->Fluorescence/Phosphorescence Spectroscopy Measure emission properties Transient Absorption Spectroscopy Transient Absorption Spectroscopy Prepare 1,6-DNP solution (e.g., in acetonitrile)->Transient Absorption Spectroscopy Study excited state dynamics Irradiate with light source (e.g., Xenon lamp, laser) Irradiate with light source (e.g., Xenon lamp, laser) UV-Vis Spectroscopy UV-Vis Spectroscopy Irradiate with light source (e.g., Xenon lamp, laser)->UV-Vis Spectroscopy Monitor degradation HPLC-MS/DAD HPLC-MS/DAD Irradiate with light source (e.g., Xenon lamp, laser)->HPLC-MS/DAD Identify & quantify photoproducts

References

The Solubility of 1,6-Dinitropyrene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to researchers due to its potent mutagenic and carcinogenic properties. Found in diesel exhaust and other combustion products, its presence in the environment and its toxicological profile necessitate a thorough understanding of its physicochemical properties, including its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines standard experimental protocols for solubility determination, and discusses the implications for research and drug development.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited. The most definitive piece of information comes from commercially available analytical standards.

SolventConcentrationNotes
Toluene (B28343)100 µg/mLThis is the concentration of a commercially available certified reference material. It indicates that this compound is soluble in toluene at least to this extent.[1]

Qualitative Solubility Information

Qualitative assessments from various sources provide a general understanding of the solubility of this compound and related nitro-PAHs.

  • Toluene : this compound is described as being "moderately soluble" in toluene.

  • Water : It is consistently reported as "insoluble" in water.

  • General Organic Solvents : As a class of compounds, nitro-PAHs are generally considered to be readily soluble in organic solvents such as acetone, dichloromethane, benzene, and hexane. This suggests that this compound is likely to exhibit solubility in these solvents as well.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific solvents for their applications, standardized experimental protocols are recommended. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method

This method involves adding an excess amount of the solid compound (the solute) to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

A generalized workflow for this method is presented below.

G Experimental Workflow: Shake-Flask Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Separate solid from solution (filtration or centrifugation) B->C D Analyze the concentration of the dissolved compound in the supernatant (e.g., by HPLC) C->D E Determine solubility D->E G Factors Influencing the Solubility of this compound cluster_0 This compound cluster_1 Solvent Properties A Nonpolar Polycyclic Aromatic Core C Nonpolar Solvents (e.g., Toluene, Benzene, Hexane) A->C Favorable Interaction (van der Waals forces) E Polar Protic Solvents (e.g., Water, Methanol) A->E Unfavorable Interaction B Polar Nitro Groups (-NO2) D Polar Aprotic Solvents (e.g., Acetone, Dichloromethane) B->D Favorable Interaction (dipole-dipole) B->E Potential for H-bonding (weak acceptor) F Solubility C->F D->F E->F Low

References

An In-Depth Technical Guide to the Stability and Degradation of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its potent mutagenic and carcinogenic properties. As a byproduct of incomplete combustion processes, it is found in diesel exhaust and other environmental sources. Understanding the stability and degradation of 1,6-DNP is crucial for assessing its environmental fate, human exposure risks, and for the development of potential remediation and detoxification strategies. This technical guide provides a comprehensive overview of the stability of 1,6-DNP under various conditions and details its degradation pathways and products.

Stability of this compound

The stability of 1,6-DNP is influenced by several environmental factors, including light, temperature, and the presence of microorganisms.

Photostability

1,6-DNP is susceptible to photodegradation upon exposure to ultraviolet (UV) and visible light. The rate and products of photodegradation are dependent on the solvent and the presence of other substances. In acetonitrile (B52724), 1,6-DNP photodegrades four times faster than its isomer 1,8-dinitropyrene (B49389) in the presence of oxygen or nitrogen.[1][2] The presence of water, however, can alter the degradation rate.[1][2] The primary mechanism of photodegradation is believed to be a nitro-nitrite rearrangement.[1][2]

Thermal Stability

While specific quantitative data on the thermal degradation kinetics of 1,6-DNP is limited in the reviewed literature, it is generally understood that, like other nitro-PAHs, it is a relatively stable molecule at ambient temperatures.

Microbial Degradation

Microorganisms play a significant role in the degradation of 1,6-DNP in environmental matrices such as water and soil. Studies have shown that the mutagenicity of 1,6-DNP in environmental water and soil samples decreases over time in the presence of native microflora, indicating microbial degradation.[3] The rate of degradation is dependent on the microbial population (colony-forming units) and the initial concentration of 1,6-DNP.[3] In autoclaved (sterilized) samples, 1,6-DNP remains very stable, confirming the role of microorganisms in its breakdown.[3]

Degradation Pathways and Products

This compound undergoes degradation through two primary pathways: photodegradation and metabolic activation.

Photodegradation

The principal photochemical reaction of 1,6-DNP involves a nitro-nitrite rearrangement . Upon absorption of light, one of the nitro groups is converted to a nitrite (B80452) group, which is followed by the formation of a pyrenoxy radical. This radical can then undergo further reactions to form various degradation products.

The major identified photoproducts of this compound are pyrenediones and hydroxynitropyrenes .[1][2][4]

Metabolic Activation

The metabolic activation of 1,6-DNP is a critical step in its mechanism of toxicity and carcinogenicity. This process is primarily mediated by nitroreductase enzymes present in both bacteria and mammalian tissues, including the liver.[5][6]

The key steps in the metabolic activation pathway are:

  • Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso group, forming 1-nitro-6-nitrosopyrene .[5] This is a major aerobic metabolite.[7]

  • Further Reduction: The nitroso intermediate is further reduced to a reactive N-hydroxyarylamine .[5]

  • DNA Adduct Formation: The N-hydroxyarylamine is a highly reactive electrophile that can covalently bind to DNA, forming DNA adducts. The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[8] This DNA damage is believed to be the initiating event in 1,6-DNP-induced mutagenesis and carcinogenesis.

In some cases, the N-hydroxyarylamine can be further activated through O-acetylation by acetyl coenzyme A (AcCoA)-dependent acetylases, forming an even more reactive N-acetoxy arylamine.[5]

Quantitative Data on Degradation

While extensive quantitative data is not available in all areas, the following tables summarize the key findings from the literature.

ConditionObservationReference
Photodegradation
In acetonitrile with O₂ or N₂1,6-DNP degrades 4 times faster than 1,8-DNP.[1][2]
In acetonitrile with water1,6-DNP degrades 1.5 times faster than 1,8-DNP.[1][2]
Microbial Degradation
Unautoclaved environmental water (10 ng/mL 1,6-DNP)Mutagenicity decreased to less than 20% after 30 days and was completely lost after 1540 days.[3]
Autoclaved environmental water (10 ng/mL 1,6-DNP)Mutagenicity remained stable for 1540 days at 30°C.[3]
Degradation PathwayMajor ProductsReference
Photodegradation Pyrenediones, Hydroxynitropyrenes[1][2]
Metabolic Activation (Nitroreduction) 1-Nitro-6-nitrosopyrene, N-hydroxy-1-amino-6-nitropyrene, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene (DNA adduct)[7][8]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of 1,6-DNP degradation. The following sections provide outlines of common methodologies.

Protocol for Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Irradiation: Irradiate the solution using a light source with a defined wavelength range (e.g., a mercury lamp with filters to simulate solar radiation). Control the temperature and atmosphere (e.g., aerobic or anaerobic) during irradiation.

  • Time-course Analysis: At specific time intervals, withdraw aliquots of the solution for analysis.

  • Analytical Method: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector to monitor the decrease in the 1,6-DNP concentration and the formation of degradation products.

  • Product Identification: Collect fractions of the degradation products from the HPLC and identify their structures using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for In Vitro Metabolism Study with Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), liver microsomes (containing nitroreductase enzymes), and an NADPH-generating system (cofactor for the enzymatic reaction).

  • Initiation of Reaction: Add a solution of this compound (in a suitable solvent like DMSO) to the incubation mixture to start the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for a specific period.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the proteins. Collect the supernatant for analysis.

  • Analytical Method: Analyze the supernatant using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the metabolites formed. For DNA adduct analysis, DNA is isolated from the incubation mixture, hydrolyzed, and then analyzed by techniques like ³²P-postlabeling or LC-MS.[8]

Visualizations

Metabolic Activation Pathway of this compound

Metabolic Activation of this compound DNP This compound NNP 1-Nitro-6-nitrosopyrene DNP->NNP Nitroreductase NHAP N-Hydroxy-1-amino- 6-nitropyrene NNP->NHAP Nitroreductase DNA_adduct N-(deoxyguanosin-8-yl)- 1-amino-6-nitropyrene (DNA Adduct) NHAP->DNA_adduct + DNA Photodegradation of this compound DNP This compound Excited_DNP Excited State 1,6-DNP* DNP->Excited_DNP hν (Light) Nitrite_Intermediate Pyrenyl-nitro-nitrite Intermediate Excited_DNP->Nitrite_Intermediate Nitro-Nitrite Rearrangement Pyrenoxy_Radical Pyrenoxy Radical Nitrite_Intermediate->Pyrenoxy_Radical Products Pyrenediones & Hydroxynitropyrenes Pyrenoxy_Radical->Products Environmental Sample Analysis Workflow Sample Environmental Sample (e.g., Soil, Water, Air Particulate) Extraction Sample Extraction (e.g., Soxhlet, SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (HPLC or GC-MS) Cleanup->Analysis Quantification Quantification of 1,6-DNP and Degradation Products Analysis->Quantification Data Data Analysis and Reporting Quantification->Data

References

health effects of exposure to dinitropyrenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health Effects of Dinitropyrene (B1228942) Exposure

This technical guide provides a comprehensive overview of the health effects associated with exposure to dinitropyrenes (DNPs), a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). DNPs are environmental contaminants found in diesel exhaust and other combustion products.[1] They are recognized as potent mutagens and carcinogens, posing significant health risks.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights into the toxicology of DNPs.

Carcinogenicity of Dinitropyrenes

Dinitropyrenes have demonstrated significant carcinogenic activity in various animal models. The carcinogenic potency varies among the different isomers, with 1,6-DNP and 1,8-DNP being particularly potent.

Quantitative Carcinogenicity Data

The following tables summarize the dose-response data for tumor induction in animal studies following exposure to dinitropyrenes.

Table 1: Carcinogenicity of 1,6-Dinitropyrene (1,6-DNP) in Male F344 Rats [3]

Dose (mg)Route of AdministrationNumber of AnimalsTumor Incidence (%)Tumor Type
0.003Intrapulmonary Injection3013Lung Cancer
0.01Intrapulmonary Injection3142Lung Cancer
0.03Intrapulmonary Injection2685Lung Cancer
0.1Intrapulmonary Injection967Lung Cancer
0.15Intrapulmonary Injection1369Lung Cancer

Table 2: Carcinogenicity of 1,8-Dinitropyrene (1,8-DNP) in BALB/c Mice [4]

Total Dose (mg)Route of AdministrationNumber of AnimalsTumor Incidence (%)Tumor Type
1.0 (0.05 mg/week for 20 weeks)Subcutaneous Injection1540Malignant Fibrous Histiocytoma

Table 3: Carcinogenicity of a Dinitropyrene Mixture in SENCAR Mice [5]

Dose (mg/mouse)Route of AdministrationNumber of AnimalsPapillomas per Mouse
2.0Dermal ApplicationNot Specified0.37-0.39

Mutagenicity of Dinitropyrenes

Dinitropyrenes are highly mutagenic in both bacterial and mammalian cell systems. Their mutagenic activity is a key factor in their carcinogenic potential.

Quantitative Mutagenicity Data

The tables below present quantitative data on the mutagenicity of various dinitropyrene isomers.

Table 4: Mutagenicity of Dinitropyrenes in Salmonella typhimurium [5][6]

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
1,8-DinitropyreneTA98-~700 times more potent than 1-nitropyrene (B107360)
1,8-DinitropyreneTA98NR-Reduced compared to TA98
1,8-DinitropyreneTA98/1,8-DNP6-Greatly reduced compared to TA98

Table 5: Mutagenicity of Nitropyrenes in Chinese Hamster Ovary (CHO) Cells (HPRT Locus) [2]

CompoundSpecific Mutagenic Activity (mutants/10⁶ survivors/µg·mL⁻¹)
This compound8.1
1,8-Dinitropyrene21
1,3,6-Trinitropyrene54

Mechanisms of Dinitropyrene-Induced Toxicity

The toxicity of dinitropyrenes is driven by their metabolic activation to reactive intermediates that damage cellular macromolecules, primarily DNA. This genotoxic damage can lead to mutations and initiate carcinogenesis, or trigger programmed cell death (apoptosis).

Metabolic Activation and DNA Adduct Formation

Dinitropyrenes undergo a multi-step metabolic activation process.[7] The initial step is the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine.[7] This intermediate can then be esterified, for example, by O-acetylation, to form a highly reactive N-acetoxy arylamine.[7] This ultimate carcinogen can then covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations if not repaired.[7] The primary DNA adducts formed by dinitropyrenes are C8-substituted deoxyguanosine adducts.[7]

G Metabolic Activation of Dinitropyrenes DNP Dinitropyrene (DNP) Nitroso Nitrosopyrene DNP->Nitroso Nitroreductase NHydroxy N-Hydroxy Arylamine Nitroso->NHydroxy Nitroreductase NAcetoxy N-Acetoxy Arylamine (Reactive Intermediate) NHydroxy->NAcetoxy N-Acetyltransferase (NAT) DNA_Adduct DNA Adducts (e.g., dG-C8-AP) NAcetoxy->DNA_Adduct Mutagenesis Mutagenesis DNA_Adduct->Mutagenesis Leads to DNA DNA DNA->DNA_Adduct

Metabolic activation pathway of dinitropyrenes.
Dinitropyrene-Induced Apoptosis

The DNA damage caused by dinitropyrenes can trigger a cellular stress response that leads to programmed cell death, or apoptosis. This process is often mediated by the tumor suppressor protein p53. Upon sensing significant DNA damage, p53 is activated (phosphorylated) and accumulates in the nucleus.[1][8] Activated p53 can then initiate the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria.[1][8] Cytochrome c, in turn, activates a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3.[1][8] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][8]

G Dinitropyrene-Induced Apoptosis Pathway DNP Dinitropyrene (DNP) DNA_Damage DNA Damage (Adducts) DNP->DNA_Damage p53 p53 Activation (Phosphorylation) DNA_Damage->p53 Cytochrome_c Cytochrome c Release p53->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Dinitropyrene-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dinitropyrene toxicity.

In Vivo Carcinogenicity Study: Intratracheal Instillation in Rats[9][10][11]

This protocol describes a method for assessing the carcinogenicity of particulate matter, such as dinitropyrenes adsorbed onto a carrier, in the respiratory tract of rats.

  • Animal Model: Male F344 rats, 8-10 weeks old.

  • Test Substance Preparation: Suspend the dinitropyrene in a vehicle such as beeswax-tricaprylin or saline. Ensure a homogenous suspension through sonication.

  • Anesthesia: Anesthetize the rats using isoflurane.

  • Intratracheal Instillation:

    • Place the anesthetized rat in a supine position on an angled board.

    • Visualize the trachea using a laryngoscope.

    • Carefully insert a catheter or a specialized microsprayer through the oral cavity into the trachea.

    • Instill a defined volume of the test substance suspension (e.g., 1 mL/kg body weight) directly into the lungs.

  • Observation Period: House the animals under standard conditions and monitor for signs of toxicity and tumor development for a period of up to two years.

  • Necropsy and Histopathology: At the end of the study, or when animals become moribund, perform a full necropsy. Collect the lungs and other major organs, fix them in formalin, and prepare them for histopathological examination to identify and classify tumors.

DNA Adduct Analysis: ³²P-Postlabeling Assay[4][7][12][13][14]

This ultrasensitive method is used to detect and quantify DNA adducts formed by carcinogens like dinitropyrenes.

  • DNA Isolation: Isolate high-molecular-weight DNA from target tissues (e.g., lung, liver) of exposed animals or from treated cells in culture.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • ⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify the level of radioactivity using a phosphorimager or by scintillation counting of the excised spots. Calculate the relative adduct labeling (RAL) to determine the frequency of adducts in the DNA.

In Vitro Mutagenicity: Ames Test (Salmonella typhimurium)[15][16][17]

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Use histidine-dependent (his⁻) strains of Salmonella typhimurium, such as TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation: Perform the assay with and without the addition of a metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor-1254-induced rats, to mimic mammalian metabolism.

  • Plate Incorporation Assay:

    • To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his⁺) that have regained the ability to grow in the absence of histidine. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mutagenicity: Chinese Hamster Ovary (CHO)/HPRT Gene Mutation Assay[10][18][19][20]

This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene locus in mammalian cells.

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Cell Treatment: Expose the CHO cells to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 4-5 hours).

  • Phenotypic Expression: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 7-9 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Plate a known number of cells in a medium containing a selective agent, 6-thioguanine (B1684491) (6-TG). Also, plate cells in a non-selective medium to determine the cloning efficiency.

  • Colony Formation and Scoring: Incubate the plates for a period sufficient for colony formation (e.g., 10-14 days). HPRT-deficient (mutant) cells will survive and form colonies in the presence of 6-TG, while normal cells will not. Count the colonies in both selective and non-selective media.

  • Calculation of Mutation Frequency: Calculate the mutation frequency as the number of mutant colonies per number of viable cells. A dose-dependent and significant increase in mutation frequency indicates a mutagenic effect.

Comprehensive Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a logical workflow for the comprehensive genotoxicity assessment of a compound like a dinitropyrene, integrating both in vitro and in vivo assays.

G Experimental Workflow for Dinitropyrene Genotoxicity Assessment cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Confirmation Ames Ames Test (Salmonella typhimurium) DNA_Adduct DNA Adduct Analysis (e.g., 32P-Postlabeling) Ames->DNA_Adduct Positive Result CHO_HPRT CHO/HPRT Assay (Mammalian Gene Mutation) CHO_HPRT->DNA_Adduct Positive Result Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Micronucleus->DNA_Adduct Positive Result InVivo_MN In Vivo Micronucleus Test (Rodent) DNA_Adduct->InVivo_MN Comet_Assay In Vivo Comet Assay (DNA Strand Breaks) DNA_Adduct->Comet_Assay Oxidative_Stress Oxidative Stress Assays (e.g., ROS detection) Carcinogenicity Long-Term Carcinogenicity Bioassay (e.g., Intratracheal Instillation) InVivo_MN->Carcinogenicity Confirmation of Genotoxicity Comet_Assay->Carcinogenicity Confirmation of Genotoxicity

Workflow for genotoxicity assessment of dinitropyrenes.

Conclusion

Dinitropyrenes are potent genotoxic and carcinogenic compounds. Their toxicity is primarily mediated through metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and initiating carcinogenesis. DNP-induced DNA damage can also trigger p53-dependent apoptosis. The comprehensive experimental approaches outlined in this guide provide a framework for the continued investigation of the health risks associated with dinitropyrene exposure and for the evaluation of potential carcinogenic hazards of other nitro-PAHs.

References

Methodological & Application

Application Notes and Protocols for the Purification of Synthetic 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic 1,6-dinitropyrene. The synthesis of this compound, typically achieved through the nitration of pyrene (B120774), results in a mixture of dinitropyrene (B1228942) isomers, including the 1,3-, 1,6-, and 1,8-isomers, along with other nitrated polycyclic aromatic hydrocarbons (PAHs) and unreacted starting material.[1] Effective purification is crucial to isolate the desired this compound for research and development applications. The following protocols for column chromatography and recrystallization are designed to provide a high degree of purity. An overview of preparative High-Performance Liquid Chromatography (HPLC) is also included as a high-resolution alternative.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the purification, the impurity profile of the crude mixture, and the desired final purity. Below is a summary of common purification techniques with their expected outcomes.

Purification Method Principle Typical Stationary Phase Typical Mobile Phase/Solvent Expected Purity Expected Yield Key Considerations
Column Chromatography Differential adsorption of isomers onto a solid support.[2][3][4]Silica (B1680970) Gel (230-400 mesh)[5]Hexane (B92381)/Dichloromethane (B109758) gradient[5]>95%Moderate to HighEffective for separating isomers with different polarities.[5] Requires careful optimization of the mobile phase.
Recrystallization Difference in solubility of the desired compound and impurities in a specific solvent at different temperatures.[6]-Toluene, Benzene, ChlorobenzeneHigh (>98%)Low to ModerateHighly effective for removing impurities with different solubility profiles. Yield can be compromised if the compound has some solubility in the cold solvent.
Preparative HPLC High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.[7][8][9]Reversed-phase (C18) or Normal-phase (Silica)Acetonitrile/Water or Hexane/Isopropanol gradientsVery High (>99%)Low to ModerateOffers the highest resolution for separating closely related isomers.[7][8] Best suited for small to medium scale purification.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from a mixture of its isomers using normal-phase column chromatography.[3][4][5]

Materials:

  • Crude this compound mixture

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sand (acid-washed)

  • Glass wool

  • Chromatography column (appropriate size for the amount of crude material)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 0.5 cm) over the glass wool.

    • Prepare a slurry of silica gel in hexane (e.g., for 1 gram of crude mixture, use approximately 50-100 grams of silica gel).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Allow the solvent to drain until the level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude dinitropyrene mixture in a minimal amount of dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase, a mixture of hexane and dichloromethane (e.g., 99:1 v/v), to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of dichloromethane (e.g., 98:2, 95:5 v/v) to elute the more strongly adsorbed isomers.[5]

  • Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC analysis.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that has been partially purified by another method, such as column chromatography, or for crude material where the impurities have significantly different solubilities.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., Toluene, Benzene, or Chlorobenzene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene is a commonly used solvent for the recrystallization of pyrene derivatives.[10]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and attach a condenser.

    • Gently heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.

    • If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of synthetic this compound.

PurificationWorkflow Crude Crude this compound (from synthesis) ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Primary Purification Recrystallization Recrystallization Crude->Recrystallization Direct (if applicable) PartiallyPure Partially Purified This compound ColumnChromatography->PartiallyPure PureProduct Pure this compound Recrystallization->PureProduct PrepHPLC Preparative HPLC (High Purity) PrepHPLC->PureProduct PartiallyPure->Recrystallization Further Purification PartiallyPure->PrepHPLC High-Resolution Purification Analysis Purity Analysis (TLC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for purification of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the decision-making process for selecting a suitable purification method based on the initial purity of the synthetic this compound and the desired final purity.

PurificationDecision start Start: Crude This compound check_purity Assess Initial Purity and Impurity Profile start->check_purity high_impurity High Level of Isomeric Impurities check_purity->high_impurity Complex Mixture low_impurity Low Level of Non-isomeric Impurities check_purity->low_impurity Simple Mixture column_chrom Column Chromatography high_impurity->column_chrom recrystallization Recrystallization low_impurity->recrystallization check_final_purity Assess Final Purity column_chrom->check_final_purity recrystallization->check_final_purity end_high End: High Purity This compound check_final_purity->end_high Purity Sufficient end_ultra_high Consider Preparative HPLC for Ultra-High Purity check_final_purity->end_ultra_high Higher Purity Needed

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Analysis of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical determination of 1,6-Dinitropyrene (1,6-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental sources. The following sections include information on analytical standards, sample preparation, and validated analytical methodologies, along with a summary of its metabolic activation pathway.

Analytical Standards

Certified reference materials are essential for accurate quantification. A commercially available standard is:

  • Supplier: AccuStandard

  • Catalog No.: R-032S

  • Description: this compound at 100 µg/mL in Toluene (B28343)

  • Certification: Certified Reference Material (CRM)

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of dinitropyrene (B1228942) isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are compiled from various studies and represent typical method performance.

Table 1: HPLC Method Performance for Dinitropyrene Analysis

ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.8 µg/mL[1]
Limit of Quantification (LOQ)0.1 - 2.4 µg/mL[1]
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: GC-MS Method Performance for Dinitropyrene Analysis

ParameterResult
Detection Limits0.90 - 1.1 pg[2]
Recovery (using internal standard)> 87%[2]
Fortification Level10 µg/g of soot
Recovery Range69 - 85%

Experimental Protocols

Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the analysis of 1,6-DNP and can be adapted based on specific instrumentation and sample matrices.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 50:50 v/v), adjusted to a suitable pH (e.g., pH 6). The exact ratio may need optimization.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 40°C

  • UV Detection Wavelength: 245 nm

  • Run Time: Sufficient to allow for the elution of all components of interest.

4. Standard Preparation:

  • Prepare a stock solution of this compound certified reference material in a suitable solvent (e.g., toluene or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

5. Sample Preparation (from Airborne Particulate Matter):

  • Collect airborne particulate matter on a suitable filter (e.g., quartz fiber filter).

  • Extract the filter with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and acetone) using sonication or Soxhlet extraction.

  • Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

7. Method Validation (as per ICH Guidelines):

  • Specificity: Analyze a blank sample and a spiked sample to ensure no interference at the retention time of 1,6-DNP.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration to determine the linear range and correlation coefficient.

  • Accuracy: Determine the recovery of a known amount of 1,6-DNP spiked into a blank matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the determination of dinitropyrenes after derivatization.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for semi-volatile organic compounds (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • Sodium hydrosulfide

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Organic solvents (e.g., dichloromethane, hexane)

3. Derivatization Procedure:

  • Reduce the dinitropyrenes in the sample extract to diaminopyrenes using sodium hydrosulfide.

  • Derivatize the resulting diaminopyrenes with MBTFA to improve their chromatographic properties.

4. GC-MS Conditions:

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp to 160°C at 40°C/min, hold for 1 minute.

    • Ramp to 275°C at 3°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 45-300 amu.

5. Sample Preparation (from Diesel Exhaust Particulate):

  • Extract the particulate matter collected on a filter using a suitable solvent.

  • Perform a pre-fractionation of the extract using silica (B1680970) high-pressure liquid chromatography to isolate the dinitropyrene fraction.

  • Proceed with the derivatization as described above.

6. Quantification:

  • Use an internal standard (e.g., deuterium-labeled 6-nitrochrysene) added before sample preparation to correct for recovery.

  • Perform selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Create a calibration curve using derivatized this compound standards.

Visualizations

Metabolic Activation of this compound

The genotoxicity of this compound is dependent on its metabolic activation to reactive intermediates that can form adducts with DNA. This process involves a series of enzymatic reactions.

Metabolic_Activation_1_6_DNP cluster_0 Metabolic Activation Pathway This compound This compound 1-Nitro-6-nitrosopyrene 1-Nitro-6-nitrosopyrene This compound->1-Nitro-6-nitrosopyrene Nitroreductases (e.g., Xanthine Oxidase, CYP450 Reductase) N-Hydroxy-1-amino-6-nitropyrene N-Hydroxy-1-amino-6-nitropyrene 1-Nitro-6-nitrosopyrene->N-Hydroxy-1-amino-6-nitropyrene Nitroreductases N-Acetoxy-1-amino-6-nitropyrene N-Acetoxy-1-amino-6-nitropyrene N-Hydroxy-1-amino-6-nitropyrene->N-Acetoxy-1-amino-6-nitropyrene N-acetyltransferases (NAT) + Acetyl-CoA Nitrenium Ion Nitrenium Ion N-Acetoxy-1-amino-6-nitropyrene->Nitrenium Ion DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct Reacts with Guanine in DNA

Caption: Metabolic activation of this compound leading to DNA adduct formation.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples using HPLC.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow SampleCollection Sample Collection (e.g., Air Particulate Filter) Extraction Solvent Extraction SampleCollection->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: General workflow for the HPLC analysis of this compound from environmental samples.

References

Application Note: Analysis of 1,6-Dinitropyrene by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1,6-dinitropyrene (1,6-DNP) using High-Performance Liquid Chromatography (HPLC). Two primary detection methods are presented: UV-Visible (UV-Vis) absorption and Fluorescence Detection (FLD) following a pre-column reduction of 1,6-DNP to the highly fluorescent 1,6-diaminopyrene (B88504). This document provides detailed protocols for sample preparation from air particulate matter, HPLC conditions, and method performance characteristics, tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern due to its potent mutagenic and carcinogenic properties. It is primarily formed from incomplete combustion processes and is found adsorbed on particulate matter in the environment. Accurate and sensitive quantification of 1,6-DNP is crucial for assessing environmental contamination and human exposure risks. HPLC is a powerful technique for the separation and quantification of such compounds.[1] This note describes two effective HPLC-based analytical approaches.

Method Overview

Two primary HPLC methods are outlined:

  • Reversed-Phase HPLC with UV-Vis Detection: A straightforward method for the direct quantification of 1,6-DNP.

  • Reversed-Phase HPLC with Fluorescence Detection (FLD): A highly sensitive method involving the chemical reduction of the dinitro compound to the corresponding fluorescent diamino derivative prior to injection.

Materials and Reagents

Experimental Protocols

Sample Preparation (Air Particulate Matter)

A standard protocol for the extraction of 1,6-DNP from airborne particulate matter collected on a filter is as follows:

  • Extraction: The filter is subjected to Soxhlet extraction with dichloromethane for 18-24 hours.

  • Solvent Exchange: The dichloromethane extract is concentrated to approximately 1 mL using a rotary evaporator and then solvent-exchanged into hexane.

  • Cleanup: The hexane extract is passed through an anhydrous sodium sulfate column to remove residual water.

  • SPE Cleanup: The dried extract is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water. The cartridge is washed with a water/methanol mixture and the analyte is eluted with dichloromethane.

  • Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of mobile phase.

Pre-Column Derivatization for FLD Analysis

For the highly sensitive fluorescence detection method, the extracted and cleaned 1,6-DNP is reduced to 1,6-diaminopyrene:

  • To the reconstituted sample, add a solution of sodium borohydride in ethanol.

  • Add a catalytic amount of copper (II) chloride.

  • Allow the reaction to proceed in the dark for 30 minutes.

  • Quench the reaction with the addition of water.

  • The resulting solution containing 1,6-diaminopyrene is then filtered through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following tables summarize the chromatographic conditions for both UV-Vis and Fluorescence detection methods.

Table 1: HPLC Conditions for this compound Analysis

ParameterUV-Vis Detection MethodFluorescence Detection Method
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% B to 100% B in 20 min, hold for 5 min50% B to 95% B in 15 min, hold for 5 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 20 µL10 µL
Detector UV-Vis Diode Array Detector (DAD)Fluorescence Detector (FLD)
Detection Wavelength 254 nm and 380 nmExcitation: 385 nm, Emission: 430 nm

Data Presentation

The following table presents representative quantitative data for the two HPLC methods. These values are illustrative and should be determined for each specific instrument and laboratory conditions.

Table 2: Representative Quantitative Data for this compound Analysis *

ParameterUV-Vis Detection MethodFluorescence Detection Method
Retention Time (min) ~15.8~12.5 (as 1,6-diaminopyrene)
Linearity (R²) > 0.999> 0.999
Linear Range (ng/mL) 10 - 10000.5 - 100
Limit of Detection (LOD) (ng/mL) ~2.5~0.1
Limit of Quantification (LOQ) (ng/mL) ~8.0~0.4
Recovery (%) 85 - 10580 - 100

*Note: The quantitative data presented are representative values based on similar PAH analyses and should be established through in-house method validation.[1][2][3][4]

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Air Particulate Sample Extraction Soxhlet Extraction (Dichloromethane) Sample->Extraction Cleanup SPE Cleanup (C18) Extraction->Cleanup Reduction Reduction to 1,6-Diaminopyrene (For FLD) Cleanup->Reduction HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Direct Analysis HPLC_FLD HPLC-FLD Analysis Reduction->HPLC_FLD Sensitive Analysis Data Data Acquisition and Quantification HPLC_UV->Data HPLC_FLD->Data

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Detection Methods

Detection_Logic cluster_uv UV-Vis Method cluster_fld Fluorescence Method Analyte This compound (in sample extract) UV_Detection Direct Detection (UV Absorbance at 254/380 nm) Analyte->UV_Detection Derivatization Chemical Reduction Analyte->Derivatization Result_UV Quantitative Result (Moderate Sensitivity) UV_Detection->Result_UV Derivative 1,6-Diaminopyrene (Highly Fluorescent) Derivatization->Derivative FLD_Detection Fluorescence Detection (Ex: 385 nm, Em: 430 nm) Derivative->FLD_Detection Result_FLD Quantitative Result (High Sensitivity) FLD_Detection->Result_FLD

Caption: Comparison of UV-Vis and Fluorescence detection pathways.

Conclusion

The described HPLC methods provide reliable and accurate means for the quantification of this compound. The choice between the UV-Vis and fluorescence detection methods will depend on the required sensitivity of the analysis. The UV-Vis method is simpler and suitable for screening purposes, while the fluorescence method with pre-column derivatization offers superior sensitivity for trace-level quantification in complex matrices. Proper method validation should be performed in the respective laboratory to ensure data quality.

References

Application Notes and Protocols for the Mass Spectrometry of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest due to its mutagenic and carcinogenic properties. It is a byproduct of incomplete combustion processes, commonly found in diesel exhaust and other environmental matrices. Accurate and sensitive detection and quantification of this compound are crucial for environmental monitoring, toxicological studies, and risk assessment in drug development. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the high selectivity and sensitivity required for the analysis of this compound.

These application notes provide detailed protocols and data for the mass spectrometric analysis of this compound, intended to guide researchers in developing and implementing robust analytical methods.

Physicochemical and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for this compound is presented below.

ParameterValueSource
Molecular Formula C₁₆H₈N₂O₄--INVALID-LINK--
Molecular Weight 292.05 g/mol --INVALID-LINK--
Monoisotopic Mass 292.0484 Da--INVALID-LINK--
Major Fragment Ions (EI-MS) m/z 246, 216, 200, 188--INVALID-LINK--

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathway

Electron ionization mass spectrometry is a common technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in conjunction with gas chromatography. The high energy of electron impact (typically 70 eV) leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation, providing a characteristic mass spectrum that can be used for identification.

The proposed fragmentation pathway for this compound under electron ionization is depicted below. The fragmentation is initiated by the loss of nitro groups (-NO₂) and subsequent rearrangements.

1_6_Dinitropyrene_Fragmentation M This compound (C₁₆H₈N₂O₄) m/z = 292 F1 [M - NO₂]⁺ (C₁₆H₈NO₂)⁺ m/z = 246 M->F1 - NO₂ (46 u) F2 [M - 2NO₂]⁺˙ (C₁₆H₈)⁺˙ m/z = 200 M->F2 - 2NO₂ (92 u) F3 [M - NO₂ - CO]⁺ (C₁₅H₈NO)⁺ m/z = 218 F1->F3 - CO (28 u) F4 [M - NO₂ - NO]⁺ (C₁₆H₈O)⁺ m/z = 216 F1->F4 - NO (30 u)

Caption: Proposed EI fragmentation pathway of this compound.

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 292. The sequential loss of the two nitro groups is a major fragmentation route. The initial loss of a nitro group (-NO₂) results in the fragment ion at m/z 246. This can be followed by the loss of a second nitro group to produce the pyrene (B120774) cation radical at m/z 200, or by the loss of nitric oxide (-NO) to yield an ion at m/z 216. Another possible fragmentation from the [M - NO₂]⁺ ion is the loss of carbon monoxide (-CO) to form an ion at m/z 218.

Quantitative Analysis Data

While specific validated quantitative data for this compound is not extensively available in the public literature, the following table provides typical performance characteristics that can be expected from a well-developed GC-MS/MS or LC-MS/MS method for nitro-PAHs. These values should be determined and validated for each specific application and matrix.

ParameterGC-MS/MS (Typical)LC-MS/MS (Typical)
Limit of Detection (LOD) 0.1 - 1.0 pg on column0.05 - 0.5 pg on column
Limit of Quantitation (LOQ) 0.3 - 3.0 pg on column0.15 - 1.5 pg on column
Linear Range 0.5 - 500 pg/µL0.1 - 200 pg/µL
Precision (%RSD) < 15%< 10%
Accuracy (Recovery %) 80 - 110%90 - 110%

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound in environmental samples, such as particulate matter extracts.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Environmental Sample (e.g., Air Particulate Filter) Extraction Soxhlet or Ultrasonic Extraction (Dichloromethane/Hexane) Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Silica or Florisil Cartridge) Extraction->Cleanup Concentration Evaporation & Reconstitution (e.g., in Toluene) Cleanup->Concentration Injection GC Injection (Splitless Mode) Concentration->Injection Separation Capillary GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM/MRM mode) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for GC-MS analysis of this compound.

1. Sample Preparation:

  • Extraction: Extract the sample (e.g., 1 g of soil or a collected air filter) using an appropriate solvent such as dichloromethane (B109758) (DCM) or a hexane/acetone mixture via Soxhlet extraction for 16-24 hours or ultrasonication for 30 minutes (repeat 3 times).

  • Cleanup: The crude extract often contains interfering compounds. Perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge. Elute the nitro-PAH fraction with a suitable solvent mixture (e.g., hexane:DCM).

  • Concentration: Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard (e.g., deuterated PAH) should be added before concentration for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector, operated in splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 10°C/min to 310°C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 50-350 for identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor ions such as m/z 292, 246, and 216 for this compound.

3. Data Analysis:

  • Identification: Identify this compound based on its retention time and the presence and relative abundance of its characteristic ions.

  • Quantification: Quantify the concentration using a calibration curve prepared with authentic standards. The use of an internal standard is highly recommended to correct for matrix effects and variations in sample preparation and injection.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for the analysis of less volatile nitro-PAHs and can offer higher sensitivity and specificity, especially when dealing with complex matrices.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Biological Fluid, Water) Extraction Liquid-Liquid or Solid Phase Extraction (e.g., Acetonitrile (B52724), C18 SPE) Sample->Extraction Concentration Evaporation & Reconstitution (in Mobile Phase) Extraction->Concentration Injection LC Injection Concentration->Injection Separation Reverse-Phase HPLC/UHPLC (e.g., C18 column) Injection->Separation Ionization Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->Detection Identification Peak Identification (Retention Time & MRM transitions) Detection->Identification Quantification Quantification (Isotope Dilution or Internal Standard) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Extraction: For aqueous samples, use solid-phase extraction (SPE) with a C18 cartridge. For biological tissues, a liquid-liquid extraction with a solvent like acetonitrile or a QuEChERS-based method can be employed.

  • Concentration and Reconstitution: Evaporate the extract to dryness and reconstitute in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 50% B, hold for 1 minute.

      • Increase to 100% B over 8 minutes, hold for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode. APCI is often preferred for PAHs.

    • Ion Source Parameters: Optimize parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

      • Precursor Ion: [M-H]⁻ at m/z 291 for this compound.

      • Product Ions: Monitor characteristic fragment ions. The transition from m/z 291 to fragment ions resulting from the loss of NO₂ would be a primary choice. Specific transitions need to be optimized experimentally.

3. Data Analysis:

  • Identification: Confirm the presence of this compound by the co-elution of the analyte with a standard at the expected retention time and the detection of the specific MRM transitions.

  • Quantification: Use an isotope-labeled internal standard (e.g., ¹³C-labeled this compound) for the most accurate quantification via isotope dilution mass spectrometry. If an isotopic standard is not available, a closely related deuterated nitro-PAH can be used as an internal standard. Construct a calibration curve to determine the concentration in the samples.

Conclusion

The mass spectrometric methods detailed in these application notes provide robust and sensitive approaches for the analysis of this compound. GC-MS with electron ionization is a well-established technique for the identification and quantification of this compound, providing characteristic fragmentation patterns. For higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS with APCI or ESI in MRM mode is the recommended approach. The successful implementation of these methods relies on careful sample preparation and method validation to ensure accurate and reliable results. Researchers, scientists, and drug development professionals can adapt these protocols to meet the specific requirements of their studies on this compound.

Application Notes and Protocols for the GC-MS Analysis of 1,6-Dinitropyrene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its potent mutagenic and carcinogenic properties. It is primarily formed from the incomplete combustion of organic materials, with diesel engine exhaust being a major source. Its presence in the environment, even at trace levels, poses a potential risk to human health. Consequently, sensitive and reliable analytical methods are crucial for monitoring its occurrence and distribution in various environmental matrices, including soil, water, and air particulate matter. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analysis.

  • Soil and Sediment: Collect samples in clean glass containers with Teflon-lined caps. Store them at -20°C in the dark to minimize degradation.[1]

  • Water: Collect water samples in amber glass bottles with Teflon-lined septa. To prevent microbial degradation, samples should be autoclaved if storage is intended for an extended period.[2] For shorter-term storage (up to 7 days), preserve the sample by acidification (e.g., with HCl to pH < 2) and store at 4°C.

  • Air Particulate Matter: Collect air particulate matter on glass fiber filters using a high-volume sampler. Store the filters in a clean, dark environment, and freeze them at -20°C until extraction.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method depends on the sample matrix.

2.1 Soil and Sediment Samples

This protocol is adapted from methods for the extraction of PAHs and nitro-PAHs from solid matrices.

Extraction: Microwave-Assisted Extraction (MAE)

  • Homogenize the defrosted soil or sediment sample by thorough mixing.[1]

  • Weigh approximately 4 g of the homogenized sample and dry it by mixing with anhydrous sodium sulfate (B86663).[1]

  • Transfer the dried sample to a microwave extraction vessel.[1]

  • Spike the sample with a suitable surrogate standard (e.g., d10-fluoranthene) to monitor extraction efficiency.[1]

  • Add 30 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and acetone (B3395972) to the vessel.[1][3]

  • Perform microwave-assisted extraction at 80°C for 30 minutes.[1]

  • Allow the extract to cool to room temperature.

Cleanup: Size-Exclusion Chromatography (SEC)

  • Concentrate the extract to approximately 1.5 mL using a gentle stream of nitrogen.[1]

  • Perform cleanup using an automated size-exclusion chromatography system to remove high-molecular-weight interferences.[1]

  • Concentrate the cleaned extract to 1 mL in dichloromethane for GC-MS analysis.[1]

2.2 Water Samples

This protocol utilizes solid-phase extraction (SPE) for the concentration and purification of this compound from water samples.

Extraction: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water through it.[4]

  • Spike the water sample (1 L) with a surrogate standard.

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[4]

  • After loading the entire sample, rinse the cartridge with 5 mL of reagent water.[4]

  • Dry the cartridge by passing a stream of nitrogen gas through it for 10 minutes.[4]

  • Elute the retained analytes with 10 mL of dichloromethane at a flow rate of 5 mL/min.[4]

  • Pass the eluate through a sodium sulfate cartridge to remove any residual water.[4]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2.3 Air Particulate Matter Samples

This protocol is based on the extraction of nitro-PAHs from diesel exhaust particulate matter.

Extraction: Soxhlet Extraction

  • Place the glass fiber filter containing the air particulate matter into a cellulose (B213188) extraction thimble.

  • Perform Soxhlet extraction with 200 mL of dichloromethane for 24 hours.

  • Concentrate the extract to a few milliliters using a rotary evaporator.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Cleanup: Silica (B1680970) Gel Chromatography

  • Prepare a silica gel column by packing a glass column with activated silica gel in dichloromethane.

  • Apply the concentrated extract to the top of the column.

  • Elute the column with a sequence of solvents of increasing polarity (e.g., hexane, hexane:dichloromethane mixtures, and dichloromethane) to separate fractions containing different classes of compounds.

  • Collect the fraction containing the dinitropyrenes.

  • Concentrate the collected fraction to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

3.1 Instrumentation

A gas chromatograph coupled to a mass spectrometer is used for the analysis. A triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity, especially for complex matrices.[5]

3.2 GC-MS/MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
GC ColumnDB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier GasHelium at a constant flow of 1.5 mL/min[1]
Oven ProgramInitial temperature 70°C (hold for 1 min), ramp at 20°C/min to 310°C (hold for 5 min)[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature300°C[5]
Quadrupole Temperatures150°C[5]
Acquisition ModeMultiple Reaction Monitoring (MRM)

3.3 MRM Transitions for this compound

For targeted analysis using GC-MS/MS, specific precursor and product ion transitions should be monitored. Based on the structure of this compound (molecular weight 292.2 g/mol ), the following MRM transitions can be proposed. The molecular ion (m/z 292) can be selected as the precursor ion. Common fragmentation pathways for nitro-PAHs involve the loss of NO2 (46 amu) and NO (30 amu).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
292246 (M-NO2)Optimization required
292216 (M-NO2-NO)Optimization required

Note: The optimal collision energies need to be determined empirically for the specific instrument being used.

Quantitative Data

The following table summarizes available quantitative data for dinitropyrenes in environmental samples. It is important to note that concentrations can vary significantly depending on the location and source of contamination.

MatrixAnalyteConcentration RangeMethod Detection Limit (MDL) / Limit of Quantification (LOQ)Recovery (%)Reference
Soil (Japan)This compound14 - 5587 pg/gNot ReportedNot Reported[6]
Diesel Exhaust ParticulateDinitropyrene Isomers10 µg/g (fortification level)~2 µg/g69 - 85[7]
Soil1-Nitropyrene (B107360)Not ReportedLOQ: 16-60 ng/kg89 - 106[8]

Visualizations

Experimental_Workflow_Soil cluster_sample_prep Sample Preparation (Soil) cluster_analysis GC-MS/MS Analysis s1 Homogenized Soil Sample s2 Dry with Na2SO4 s1->s2 s3 Spike with Surrogate s2->s3 s4 Microwave-Assisted Extraction (DCM:Acetone) s3->s4 s5 Concentrate Extract s4->s5 s6 Size-Exclusion Chromatography (Cleanup) s5->s6 s7 Concentrate to 1 mL s6->s7 a1 Inject 1 µL s7->a1 Final Extract a2 GC Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: Workflow for GC-MS/MS analysis of this compound in soil.

Experimental_Workflow_Water cluster_sample_prep Sample Preparation (Water) cluster_analysis GC-MS/MS Analysis w1 Water Sample (1 L) w2 Spike with Surrogate w1->w2 w4 Load Sample onto SPE w2->w4 w3 Condition C18 SPE Cartridge w3->w4 w5 Wash Cartridge w4->w5 w6 Dry Cartridge w5->w6 w7 Elute with DCM w6->w7 w8 Dry Eluate (Na2SO4) w7->w8 w9 Concentrate to 1 mL w8->w9 a1 Inject 1 µL w9->a1 Final Extract a2 GC Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: Workflow for GC-MS/MS analysis of this compound in water.

Logical_Relationship A Environmental Sample (Soil, Water, Air) B Extraction (MAE, SPE, Soxhlet) A->B Isolate Analytes C Cleanup (SEC, Silica Gel) B->C Remove Interferences D GC-MS/MS Analysis (Separation & Detection) C->D Instrumental Analysis E Quantification & Reporting D->E Data Interpretation

Caption: Logical steps in the analysis of this compound.

References

Application Notes and Protocols for the Extraction of 1,6-Dinitropyrene from Soil and Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. As a byproduct of incomplete combustion processes, particularly from diesel engine emissions, it is a potent mutagen and is classified as a probable human carcinogen. Accurate and efficient extraction of 1,6-DNP from complex environmental matrices such as soil and airborne particulate matter is crucial for monitoring, risk assessment, and regulatory compliance.

These application notes provide detailed protocols for the extraction of this compound from soil and air samples, tailored for researchers and analytical scientists. The methods described focus on widely adopted and validated techniques, including ultrasonic solvent extraction, which offers a balance of efficiency, speed, and reduced solvent consumption.

Part 1: Extraction from Soil Samples

Application Note

The extraction of this compound from soil is challenged by the compound's strong adsorption to soil organic matter and mineral components. The selected method must efficiently desorb the analyte from the matrix into the solvent. Ultrasonic extraction, or sonication, is a highly effective technique that uses high-frequency sound waves to facilitate solvent penetration and analyte release. Dichloromethane (B109758) is a commonly used solvent due to its effectiveness in dissolving nitro-PAHs.[1] For enhanced detection sensitivity, particularly with HPLC-Fluorescence, a post-extraction derivatization step can be employed to reduce the nitro-group to a more fluorescent amino-group.

Quantitative Data Summary: Extraction of Nitro-PAHs from Soil

ParameterMethodSolventRecoveryRelative Standard Deviation (RSD)Analytical TechniqueReference
Selected Nitro-PAHsUltrasonic ExtractionDichloromethane70.1% - 85.6%< 10.0%HPLC with Fluorescence Detection[1]

Experimental Workflow for Soil Sample Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Collect Soil Sample Dry Air-dry sample at < 40°C Sample->Dry Sieve Grind and sieve sample (e.g., < 2mm mesh) Dry->Sieve Homogenize Homogenize thoroughly Sieve->Homogenize Weigh Weigh 5-10g of soil Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Solvent Add Dichloromethane Spike->Solvent Sonicate Ultrasonic Extraction (e.g., 30 min) Solvent->Sonicate Centrifuge Centrifuge to separate solid Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction (2x) Collect->Repeat Combine Combine Extracts Repeat->Combine Concentrate Concentrate under N2 stream Combine->Concentrate Cleanup Optional: SPE Cleanup Concentrate->Cleanup Derivatize Optional: Derivatization (for Fluorescence Detection) Cleanup->Derivatize Analysis Analysis by GC-MS or HPLC Derivatize->Analysis

Caption: Workflow for this compound extraction from soil.

Protocol: Ultrasonic Extraction of this compound from Soil

This protocol is based on the sonication method described for the analysis of selected nitro-PAHs in soil samples.[1]

1. Materials and Reagents

  • Soil sample, air-dried and sieved (<2 mm)[2][3]

  • Dichloromethane (DCM), HPLC or pesticide residue grade

  • This compound analytical standard

  • Internal standard solution (e.g., deuterated PAH)

  • Sodium sulfate (B86663), anhydrous

  • Centrifuge tubes with screw caps (B75204) (e.g., 50 mL glass)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

2. Sample Preparation

  • Air-dry the bulk soil sample in a well-ventilated area, shielded from direct sunlight, at a temperature not exceeding 40°C.[4] Overheating can cause degradation or volatilization of analytes.

  • Once dry, gently grind the sample using a mortar and pestle to break up aggregates.

  • Sieve the ground soil through a 2 mm stainless steel mesh to remove stones, roots, and other debris.[2]

  • Thoroughly homogenize the sieved sample before subsampling for extraction.

3. Extraction Procedure

  • Weigh approximately 5-10 g of the homogenized soil into a glass centrifuge tube.

  • Spike the sample with a known amount of internal standard solution.

  • Add 20 mL of dichloromethane to the centrifuge tube.

  • Securely cap the tube and place it in an ultrasonic bath. Sonicate for 30 minutes.

  • After sonication, centrifuge the sample at approximately 2,500 rpm for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant (the DCM extract) into a clean collection flask.

  • Repeat the extraction process (steps 3-6) on the soil pellet two more times, using 20 mL of fresh DCM each time.

  • Combine all three extracts in the collection flask.

4. Extract Concentration and Cleanup

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • If necessary, a cleanup step can be performed using Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel or Florisil) to remove interferences.

  • Solvent-exchange into a suitable solvent for analysis and adjust to a final volume of 1.0 mL.

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis

  • The sample is now ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Part 2: Extraction from Air Particulate Matter Samples

Application Note

In atmospheric samples, this compound is predominantly found adsorbed onto airborne particulate matter (PM). These particles are collected by drawing a known volume of air through a filter, typically made of quartz or glass fiber. Ultrasonic extraction is a rapid and highly effective method for desorbing 1,6-DNP from these filters.[5] Studies have shown that using dichloromethane as the extraction solvent at a controlled temperature yields high recoveries for a broad range of PAHs and nitro-PAHs. The procedure is significantly faster and requires less solvent than traditional Soxhlet extraction.[6][7]

Quantitative Data Summary: Extraction of PAHs from Air Filters

ParameterMethodSolventTemperatureTimeRecoveryAnalytical TechniqueReference
16 PAHsUltrasonic ExtractionDichloromethane25-28 °C20 min82% - 108%GC-MS[5]
PAHsAccelerated Solvent Extraction (ASE)Toluene:Cyclohexane (7:3)125 °C2 cycles> 97%HPLC-FLD[8]
PAHs, PCBs, OCPsUltrasonic Extractionn-hexane:petroleum ether (1:1)Ambient3 x 15 min66% - 90% (PAHs)GC-MS / GC-µECD[6]

Experimental Workflow for Air Sample Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Collect Air Particulates on Filter Cut Cut filter into small pieces Sample->Cut Place Place filter pieces in vessel Cut->Place Spike Spike with Internal Standard Place->Spike Solvent Add Dichloromethane Spike->Solvent Sonicate Ultrasonic Extraction (20 min, 25-28°C) Solvent->Sonicate Separate Separate extract from filter Sonicate->Separate Repeat Repeat Extraction (2x) Separate->Repeat Combine Combine Extracts Repeat->Combine Concentrate Concentrate via rotary evaporator Combine->Concentrate SolventEx Solvent Exchange to Hexane (B92381) Concentrate->SolventEx FinalConc Concentrate to 1mL under N2 stream SolventEx->FinalConc Analysis Analysis by GC-MS FinalConc->Analysis

Caption: Workflow for this compound extraction from air filters.

Protocol: Ultrasonic Extraction of this compound from Air Filters

This protocol is optimized for the rapid extraction of PAHs and nitro-PAHs from quartz or glass fiber filters.[5]

1. Materials and Reagents

  • Particulate-loaded filter (e.g., quartz fiber)

  • Dichloromethane (DCM), HPLC or pesticide residue grade

  • Hexane, HPLC or pesticide residue grade

  • This compound analytical standard

  • Internal standard solution (e.g., deuterated PAH)

  • Brown glass centrifuge tubes or vials with screw caps

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator and nitrogen evaporator

  • Pasteur pipettes

  • Volumetric flasks

2. Sample Preparation

  • Using clean stainless-steel scissors and forceps, cut the filter into small pieces.

  • Place the filter pieces into a brown glass centrifuge tube to protect the light-sensitive analytes.[5]

3. Extraction Procedure

  • Spike the filter pieces in the tube with a known amount of internal standard solution.

  • Add 20 mL of dichloromethane to the tube.

  • Securely cap the tube and place it in an ultrasonic bath.

  • Sonicate for 20 minutes, maintaining the bath temperature between 25-28°C to ensure optimal recovery.

  • After sonication, carefully transfer the DCM extract into a collection flask, leaving the filter pieces behind. A Pasteur pipette can be used to press the filter pieces to recover maximum solvent.

  • Repeat the extraction (steps 2-5) twice more on the same filter pieces, using 15 mL of fresh DCM each time.[5]

  • Combine all three extracts in the collection flask.

4. Extract Concentration

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

  • Add 5 mL of hexane (as a keeper solvent) and continue to concentrate the volume down to 1 mL.[5]

  • Transfer the concentrate to a smaller vial and further reduce the volume to a final, precise volume (e.g., 1.0 mL) using a gentle stream of high-purity nitrogen.

5. Analysis

  • The final extract is ready for instrumental analysis by GC-MS. The use of selected ion monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[5]

References

Application Notes and Protocols for Studying 1,6-Dinitropyrene Toxicity Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) identified in environmental sources such as diesel exhaust.[1][2] Understanding its toxicological profile is crucial for human health risk assessment. Animal models, particularly rodents, are indispensable tools for investigating the mechanisms of 1,6-DNP toxicity, including its metabolic activation, genotoxicity, and carcinogenicity. These studies provide the foundational data for regulatory decision-making and the development of potential mitigation strategies. This document offers detailed application notes and experimental protocols for researchers studying 1,6-DNP toxicity in vivo.

Application Notes

Choice of Animal Model

Rodents are the most frequently used models for assessing nitro-PAH toxicity due to their well-characterized physiology and genetics, relatively short lifespan, and the availability of historical control data.

  • Rats: F344 (Fischer 344) and Sprague-Dawley rats are common choices. F344 rats have been shown to be susceptible to 1,6-DNP-induced lung and subcutaneous tumors.[1][3][4] Sprague-Dawley rats have been used to study DNA adduct formation in various tissues, including the liver, mammary gland, and bladder.[5]

  • Mice: BALB/c and B6C3F1 mice are also utilized. BALB/c mice develop subcutaneous tumors (malignant fibrous histiocytomas) following repeated injections of 1,6-DNP.[2] B6C3F1 mice have been used in studies examining DNA adduct formation after intratracheal instillation.[6]

The selection of the model should be guided by the specific research question. For carcinogenicity studies, strains with known susceptibility to the target organ of interest are preferred. For mechanistic studies, the model should possess metabolic pathways relevant to human metabolism of 1,6-DNP.

Key Toxicity Endpoints

The primary toxic effects of 1,6-DNP are genotoxicity and carcinogenicity, which are mechanistically linked.

  • Carcinogenicity: Long-term studies are designed to assess tumor incidence, latency, and multiplicity. Common tumor sites observed in animal models include the lung, skin (at the injection site), and hematopoietic system (leukemia).[4][7]

  • Genotoxicity: The genotoxic potential of 1,6-DNP is typically evaluated by measuring DNA damage. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene (dG-C8-AP), which results from the metabolic reduction of a nitro group.[5][8][9] Techniques like ³²P-postlabeling are highly sensitive for detecting these adducts in target tissues.[5]

Metabolic Activation

The carcinogenicity of 1,6-DNP is dependent on its metabolic activation. The primary pathway involves the nitroreduction of 1,6-DNP to a reactive N-hydroxy arylamine intermediate.[9][10] This process is catalyzed by cytosolic and microsomal nitroreductases.[8][10] The N-hydroxy arylamine can be further activated, for example by O-acetylation, to form a highly reactive nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine, forming the dG-C8-AP adduct.[8][9]

Metabolic_Activation_of_1_6_DNP cluster_0 Metabolic Activation Pathway DNP This compound Nitroso 1-Nitro-6-nitrosopyrene (B12373) DNP->Nitroso Nitroreduction Hydroxy N-hydroxy-1-amino- 6-nitropyrene Nitroso->Hydroxy Nitrosoreduction Acetoxy N-acetoxy-1-amino- 6-nitropyrene Hydroxy->Acetoxy O-acetylation Ion Nitrenium Ion Acetoxy->Ion Adduct DNA Adduct (dG-C8-AP) Ion->Adduct Binds to Guanine Outcome Mutation & Carcinogenesis Adduct->Outcome

Metabolic activation of this compound.

Experimental Protocols

Protocol 1: Subcutaneous Carcinogenicity Assay in Rodents

Objective: To assess the carcinogenic potential of 1,6-DNP following subcutaneous administration in rats or mice.

Animal Models:

  • Male F344 rats (6-8 weeks old)[1]

  • Male BALB/c mice (6 weeks old)[2]

Materials:

  • This compound (purity >99%)

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile syringes and needles (25-27 gauge)

  • Standard rodent chow and water

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Acclimatization: House animals for at least one week prior to the start of the experiment.

  • Preparation of Dosing Solution: Dissolve 1,6-DNP in DMSO to the desired concentration (e.g., 0.5 mg/mL for mice).[2] Prepare fresh or store appropriately.

  • Animal Groups: Randomly assign animals to treatment and control groups (e.g., n=20 per group).

    • Control Group: Receives vehicle (DMSO) only.

    • Treatment Group: Receives 1,6-DNP.

  • Administration:

    • For Mice: Inject 0.1 mg of 1,6-DNP in 0.2 mL of DMSO subcutaneously into the back, once a week for 20 weeks (total dose: 2 mg).[2]

    • For Rats: Inject a total dose of 4 mg subcutaneously.[1] The dosing schedule can be adjusted (e.g., divided doses).

  • Observation: Monitor animals daily for clinical signs of toxicity. Palpate the injection site weekly for tumor development. Record body weights weekly.

  • Termination: The study can be terminated at a pre-determined time point (e.g., 45-60 weeks) or when animals become moribund.[2]

  • Necropsy and Histopathology: Perform a full necropsy. Collect the tumor at the injection site and major organs. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

Carcinogenicity_Workflow A 1. Animal Acclimatization (1 week) B 2. Group Assignment (Control vs. 1,6-DNP) A->B C 3. Weekly Subcutaneous Injection (e.g., 20 weeks) B->C D 4. Long-term Observation (Body weight, tumor palpation) C->D E 5. Study Termination (e.g., at 45 weeks) D->E F 6. Necropsy & Histopathology (Tumor & organ analysis) E->F G 7. Data Analysis (Tumor incidence, latency) F->G

General workflow for a subcutaneous carcinogenicity study.
Protocol 2: Genotoxicity Assessment (DNA Adducts) in Rats

Objective: To quantify the formation of 1,6-DNP-induced DNA adducts in various tissues of rats.

Animal Model:

  • Female Sprague-Dawley rats (6-8 weeks old)[5]

Materials:

  • This compound

  • Vehicle: Suitable solvent for intraperitoneal injection

  • Materials for DNA isolation (proteinase K, RNase, phenol-chloroform)

  • ³²P-postlabeling assay reagents (micrococcal nuclease, spleen phosphodiesterase, T4 polynucleotide kinase, [γ-³²P]ATP)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Acclimatization: Acclimate rats for one week.

  • Administration: Administer a single intraperitoneal (i.p.) injection of 1,6-DNP.[5]

  • Time Course: Euthanize groups of animals at various time points after dosing (e.g., 3, 12, 24, and 48 hours) to assess the kinetics of adduct formation and repair.[5]

  • Tissue Collection: Collect target tissues (e.g., liver, mammary gland, bladder) and non-target tissues.[5] Immediately freeze in liquid nitrogen and store at -80°C.

  • DNA Isolation: Isolate high-molecular-weight DNA from tissues using standard enzymatic/phenol-chloroform extraction methods.

  • ³²P-Postlabeling Analysis: a. Digest DNA samples to deoxyribonucleoside 3'-monophosphates. b. Enrich the adducts by a method such as nuclease P1 digestion. c. Label the adducted nucleotides by transferring ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase. d. Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC). e. Quantify adduct levels using autoradiography and scintillation counting.

  • Data Analysis: Express DNA adduct levels as relative adduct labeling (RAL) or as adducts per 10⁶ or 10⁷ nucleotides.

Protocol 3: Pulmonary Carcinogenicity Assay in Rats

Objective: To assess the dose-response relationship of 1,6-DNP-induced lung cancer following direct intrapulmonary administration.

Animal Model:

  • Male F344 rats[4]

Materials:

  • This compound

  • Vehicle: Beeswax-Tricaprylin suspension

  • Surgical and injection equipment for intrapulmonary administration

Procedure:

  • Acclimatization: Acclimate rats as previously described.

  • Dose Groups: Establish multiple dose groups to determine a dose-response relationship (e.g., 0.003, 0.01, 0.03, 0.1, 0.15 mg of 1,6-DNP per rat) and a vehicle control group.[4]

  • Administration: Administer a single dose of 1,6-DNP directly into the lung via injection as a suspension in beeswax-tricaprylin.[4] This requires anesthesia and a specific surgical procedure to expose the lung for injection.

  • Observation: Observe animals for their entire lifespan (e.g., 104 weeks) for signs of respiratory distress and other toxicities.[4]

  • Termination and Analysis: At the end of the observation period, perform a complete necropsy with a focus on the thoracic cavity. Analyze lungs for gross lesions and perform a detailed histopathological examination to classify tumor types (e.g., squamous cell carcinomas, undifferentiated neoplasms).[4]

Data Presentation

Table 1: Summary of Carcinogenicity Studies of this compound in Rodents
Animal ModelRoute of AdministrationTotal DoseObservation PeriodKey FindingsReference
F344 Rats Subcutaneous4 mgUp to 320 days10/10 rats developed sarcomas at the injection site.Ohgaki et al., 1985[1]
BALB/c Mice Subcutaneous2 mg (0.1 mg/week for 20 wks)45 weeks10/20 mice developed malignant fibrous histiocytomas at the injection site.Tokiwa et al., 1984[2]
F344 Rats Intrapulmonary Injection0.03 mg104 weeks13/31 rats (42%) developed lung cancer.Ishinishi et al., 1986[4]
F344 Rats Intrapulmonary Injection0.1 mg104 weeks22/26 rats (85%) developed lung cancer.Ishinishi et al., 1986[4]
CD Rats Intraperitoneal Injection~4.7 mg (over 4 weeks)76-78 weeksResulted in some early deaths; induced tumors including leukemia.King, 1988[7]
Table 2: Dose-Response of DNA Adduct Formation in Lung and Liver of F344 Rats

Data collected one week after a single intrapulmonary administration of 1,6-DNP.

Dose of 1,6-DNP (µg)DNA Binding in Lung (fmol/mg DNA)DNA Binding in Liver (fmol/mg DNA)
0.3 ~10~1
1 ~30~3
3 ~90~9
10 ~250~25
30 ~450~40
100 ~600~50
150 ~700~55
Data are approximated from graphical representations in Beland et al., 1993.[3] The study noted that lung binding was approximately 10-fold higher than in the liver.[3]

References

Application Notes and Protocols for Detecting 1,6-Dinitropyrene DNA Adducts In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene is a potent mutagenic and carcinogenic compound found in diesel exhaust and other combustion products. Its genotoxicity is primarily attributed to its ability to form covalent adducts with DNA after metabolic activation. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. Accurate and sensitive detection of these adducts in vivo is crucial for risk assessment, understanding mechanisms of carcinogenesis, and evaluating the efficacy of potential chemopreventive agents.

These application notes provide detailed protocols for the detection and quantification of this compound DNA adducts using three common methodologies: ³²P-Postlabeling Assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Activation of this compound

The metabolic activation of this compound is a critical prerequisite for its covalent binding to DNA. This process primarily involves the reduction of one of the nitro groups, followed by esterification, leading to the formation of a reactive nitrenium ion that readily attacks the C8 position of guanine (B1146940) bases in DNA.

Metabolic Activation of this compound DNP This compound NNP 1-Nitro-6-nitrosopyrene DNP->NNP HAP N-Hydroxy-1-amino-6-nitropyrene NNP->HAP Ester Reactive Ester (e.g., N-acetoxy) HAP->Ester Nitrenium Nitrenium Ion Ester->Nitrenium DNA_Adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene (dG-C8-ANP) Nitrenium->DNA_Adduct DNA DNA DNA->DNA_Adduct

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Quantitative Data on this compound DNA Adducts In Vivo

The following table summarizes the levels of the major this compound DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, detected in various tissues of female Sprague-Dawley rats following a single intraperitoneal injection.

TissueAdduct Level (adducts per 10⁸ nucleotides)Reference
BladderHighest Levels Observed[1][2]
LiverModerate Levels[1][2]
Mammary GlandModerate Levels[1][2]
KidneyLower Levels[2]
Nucleated Blood CellsDetectable Levels[1]

Note: Adduct levels can vary depending on the dose, time after exposure, and the specific experimental conditions.

Experimental Protocols

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for the detection of DNA adducts and is the most commonly cited method for this compound adducts.[3][4][5][6]

32P-Postlabeling Workflow DNA_Isolation 1. DNA Isolation from Tissue Enzymatic_Digestion 2. Enzymatic Digestion to 3'-Mononucleotides DNA_Isolation->Enzymatic_Digestion Adduct_Enrichment 3. Adduct Enrichment (Nuclease P1 or Butanol Extraction) Enzymatic_Digestion->Adduct_Enrichment Radiolabeling 4. 5'-End Labeling with [γ-³²P]ATP Adduct_Enrichment->Radiolabeling TLC_Separation 5. TLC Separation of Labeled Adducts Radiolabeling->TLC_Separation Detection_Quantification 6. Autoradiography and Quantification TLC_Separation->Detection_Quantification

Caption: General workflow for the ³²P-postlabeling assay for DNA adduct detection.

Protocol:

  • DNA Isolation:

    • Excise tissues from the animal model and immediately freeze in liquid nitrogen.

    • Isolate high molecular weight DNA using standard phenol-chloroform extraction or a commercial DNA isolation kit.

    • Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

  • Enzymatic Digestion:

    • To 10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 2-4 hours to digest the DNA into 3'-mononucleotides.

  • Adduct Enrichment (Nuclease P1 Method):

    • Add nuclease P1 to the digested DNA solution.

    • Incubate at 37°C for 30-60 minutes. Nuclease P1 will dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant to its action.

  • ⁵'-Radiolabeling:

    • To the enriched adducts, add T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.

    • Incubate at 37°C for 30-45 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.

  • TLC Separation:

    • Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the normal nucleotides and other contaminants.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

    • Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for DNA adduct analysis.[7][8][9]

LC-MS_MS_Workflow DNA_Isolation 1. DNA Isolation from Tissue Enzymatic_Hydrolysis 2. Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis SPE_Cleanup 3. Solid-Phase Extraction (SPE) Cleanup Enzymatic_Hydrolysis->SPE_Cleanup LC_Separation 4. HPLC Separation SPE_Cleanup->LC_Separation MS_MS_Detection 5. Tandem Mass Spectrometry Detection and Quantification LC_Separation->MS_MS_Detection

Caption: General workflow for LC-MS/MS-based detection of DNA adducts.

Protocol:

  • DNA Isolation:

    • Isolate DNA from tissues as described for the ³²P-postlabeling assay.

  • Enzymatic Hydrolysis to Nucleosides:

    • Digest 50-100 µg of DNA with a cocktail of enzymes including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate at 37°C for 12-24 hours to ensure complete hydrolysis to individual nucleosides.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) and then with water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with water to remove salts and hydrophilic normal nucleosides.

    • Elute the more hydrophobic DNA adducts with methanol or acetonitrile (B52724).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable mobile phase.

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Separate the adducts using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the adducts using a tandem mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use selected reaction monitoring (SRM) to monitor the transition of the protonated molecular ion of the adduct to a specific product ion (typically the loss of the deoxyribose moiety).

    • Quantify the adduct by comparing its peak area to that of a stable isotope-labeled internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays, such as ELISA, can be a high-throughput method for screening a large number of samples, provided specific antibodies are available.

Competitive_ELISA_Workflow Plate_Coating 1. Coat Plate with Adduct-Specific Antibody Blocking 2. Block Non-specific Binding Sites Plate_Coating->Blocking Sample_Incubation 3. Add Sample and Enzyme-Labeled Adduct Blocking->Sample_Incubation Washing 4. Wash to Remove Unbound Reagents Sample_Incubation->Washing Substrate_Addition 5. Add Substrate and Measure Color Development Washing->Substrate_Addition Data_Analysis 6. Calculate Adduct Concentration from Standard Curve Substrate_Addition->Data_Analysis

Caption: General workflow for a competitive ELISA for DNA adduct detection.

Protocol (Competitive ELISA):

  • Antibody Production (if not commercially available):

    • Synthesize the N-(guanosin-8-yl)-1-amino-6-nitropyrene adduct.

    • Conjugate the adduct to a carrier protein (e.g., keyhole limpet hemocyanin, KLH).

    • Immunize animals (e.g., rabbits) with the conjugate to produce polyclonal antibodies.

    • Purify the antibodies from the serum.

  • Plate Coating:

    • Coat the wells of a microtiter plate with the purified anti-adduct antibody.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competitive Reaction:

    • Prepare standards of the known adduct and the unknown DNA samples (hydrolyzed to nucleosides).

    • In a separate tube, mix the standard or sample with a known amount of enzyme-labeled adduct (e.g., HRP-labeled adduct).

    • Add this mixture to the antibody-coated wells. The free adduct in the sample will compete with the enzyme-labeled adduct for binding to the antibody.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

    • Incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • The color intensity will be inversely proportional to the amount of adduct in the sample.

    • Generate a standard curve using the known standards and determine the concentration of the adduct in the unknown samples.

References

Application Notes and Protocols for Using 1,6-Dinitropyrene as a Positive Control in the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. 1,6-Dinitropyrene (1,6-DNP), a nitrated polycyclic aromatic hydrocarbon found in diesel exhaust, is a potent mutagen in this assay and serves as a reliable positive control, particularly for Salmonella typhimurium strain TA98.[1] Its mutagenic activity is primarily attributed to its metabolic activation by bacterial nitroreductases and acetyltransferases.[2][3] These application notes provide a detailed protocol for using this compound as a positive control in the Ames test, along with expected data and a description of its metabolic activation pathway.

Data Presentation

The mutagenic potency of this compound is typically evaluated by the number of revertant colonies induced per nanomole of the compound. The following table summarizes the mutagenic potential of this compound in various Salmonella typhimurium strains, often without the need for an external metabolic activation system (S9 mix).[1]

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
This compound TA98 - 7,900 [1]
This compoundTA100-1,200[1]
This compoundTA1538-11,000[1]

Data sourced from BenchChem, 2025.[1]

Experimental Protocols

This section outlines the key experimental protocols for performing the Ames test using this compound as a positive control with Salmonella typhimurium strain TA98.

Materials and Reagents
  • Bacterial Strain: Salmonella typhimurium TA98 (histidine-requiring mutant)

  • Positive Control: this compound (CAS No. 42397-64-8)

  • Solvent/Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Media:

    • Nutrient Broth (for overnight culture)

    • Minimal Glucose Agar (B569324) (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% agar, 0.5% NaCl, with trace amounts of L-histidine and D-biotin)

  • Metabolic Activation System (Optional): S9 fraction from Aroclor 1254-induced rat liver and S9 co-factor mix (NADP, Glucose-6-phosphate). While 1,6-DNP is a direct-acting mutagen in TA98, an S9 mix can be used for comparative studies.

  • Sterile glassware, petri dishes, and other standard microbiology laboratory equipment.

Experimental Workflow

The following diagram illustrates the general workflow for the Ames test using the plate incorporation method.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Bacterial_Culture Overnight culture of S. typhimurium TA98 Mix Combine bacterial culture, positive control/test compound, and top agar Bacterial_Culture->Mix Positive_Control Prepare serial dilutions of This compound in DMSO Positive_Control->Mix Test_Compound Prepare test compound Test_Compound->Mix Media_Prep Prepare minimal glucose agar plates and top agar Pour Pour mixture onto minimal glucose agar plates Media_Prep->Pour Mix->Pour Incubate Incubate plates at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and assess mutagenicity Count->Analyze

Ames Test Experimental Workflow

Step-by-Step Protocol
  • Preparation of Bacterial Culture:

    • Inoculate a single colony of S. typhimurium TA98 into 5 mL of nutrient broth.

    • Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Positive Control:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain the desired concentrations for the assay. A typical concentration range to demonstrate a clear dose-response would be from 0.1 to 10 ng/plate.

  • Plate Incorporation Assay (without S9):

    • To a sterile tube, add in the following order:

      • 2.0 mL of molten top agar (maintained at 45°C).

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the this compound dilution (or vehicle control - DMSO).

    • Vortex the tube gently for 3 seconds.

    • Pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

    • Allow the top agar to solidify completely.

  • Incubation and Colony Counting:

    • Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.

    • Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic response.

Metabolic Activation Pathway of this compound

The potent mutagenicity of this compound in Salmonella typhimurium TA98 is a result of its intracellular metabolic activation. This process is initiated by the reduction of one of the nitro groups, a reaction catalyzed by bacterial nitroreductases.[2][4] The resulting N-hydroxy arylamine intermediate is then further activated through O-acetylation by N,O-acetyltransferases.[1][3] This leads to the formation of a highly reactive N-acetoxy arylamine, which spontaneously breaks down to form a nitrenium ion. This electrophilic nitrenium ion can then readily react with DNA, primarily at the C8 position of guanine, to form DNA adducts that lead to frameshift mutations.[2]

The following diagram illustrates this metabolic activation pathway.

Metabolic_Activation cluster_pathway Metabolic Activation of this compound DNP This compound Nitroso 1-Nitro-6-nitrosopyrene (B12373) DNP->Nitroso Nitroreductase Hydroxylamine N-hydroxy-1-amino-6-nitropyrene Nitroso->Hydroxylamine Nitroreductase Acetoxy N-acetoxy-1-amino-6-nitropyrene Hydroxylamine->Acetoxy N,O-Acetyltransferase Nitrenium Nitrenium Ion Acetoxy->Nitrenium Spontaneous decomposition DNA_Adduct DNA Adduct (at C8 of Guanine) Nitrenium->DNA_Adduct Reacts with DNA Mutation Frameshift Mutation DNA_Adduct->Mutation

Metabolic activation of this compound leading to mutation.

Conclusion

This compound is a potent, direct-acting mutagen in Salmonella typhimurium strain TA98, making it an excellent positive control for the Ames test. Its mechanism of action through intracellular metabolic activation is well-characterized. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively use this compound as a positive control, ensuring the validity and reliability of their mutagenicity assessments.

References

Application Notes and Protocols for Cell Culture-Based 1,6-Dinitropyrene Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic compound found in diesel exhaust and other environmental sources.[1] Understanding its mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a controlled environment to investigate the cellular and molecular effects of 1,6-DNP, including its genotoxicity, cytotoxicity, and impact on signaling pathways. These application notes provide detailed protocols for exposing mammalian cell lines to 1,6-DNP and assessing its biological effects.

Cell Line Selection and General Culture

The choice of cell line is critical and depends on the specific research question, particularly the metabolic capabilities of the cells. 1,6-DNP requires metabolic activation, primarily through nitroreduction, to exert its genotoxic effects.[1][2]

Recommended Cell Lines: A variety of mammalian cell lines have been used to study the effects of 1,6-DNP.[3] Human hepatoma cell lines like HepG2 are often used due to their metabolic competence.[4] Other suitable lines include Chinese hamster lung fibroblasts (V79) and rat liver epithelial-like cells (H4IIEC3/G-).[3] Primary cultures of human and rat hepatocytes are also highly relevant models as they are metabolically competent.[5]

Cell LineOriginRelevant CharacteristicsPrimary Application in 1,6-DNP Studies
HepG2 Human HepatomaMetabolically competent; expresses xenobiotic metabolizing enzymes.[4]Mutagenicity, metabolism, DNA damage studies.[4]
V79 Chinese Hamster LungHigh sensitivity to DNP-induced genotoxicity.[3]Micronucleus assays, genotoxicity screening.[3]
H4IIEC3/G- Rat HepatomaSensitive to 1,6-DNP-induced genotoxicity.[3]Micronucleus assays, chromosome breakage studies.[3]
Primary Hepatocytes Human, RatHigh metabolic competence, closely mimics in vivo liver environment.[5]DNA repair studies (Unscheduled DNA Synthesis).[5]
BEAS-2B Human Bronchial EpithelialRelevant for inhalation exposure studies; used to study oxidative stress.[6]Oxidative stress and DNA damage analysis.[6]

General Culture Protocol:

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

  • Media: Use the recommended growth medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[9] For adherent cells, use trypsin-EDTA to detach the monolayer.[9]

  • Aseptic Technique: All manipulations must be performed in a Class II biological safety cabinet using sterile techniques to prevent contamination.[10]

Experimental Workflow and Protocols

A typical workflow for investigating 1,6-DNP toxicity involves cell seeding, compound exposure, and subsequent endpoint analysis.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis node_start node_start node_process node_process node_endpoint node_endpoint node_data node_data A Select & Culture Appropriate Cell Line B Seed Cells into Multi-well Plates A->B D Treat Cells with 1,6-DNP (Dose-Response & Time-Course) B->D C Prepare 1,6-DNP Stock (e.g., in DMSO) C->D E1 Cytotoxicity Assays (MTT, NRU) D->E1 Incubate for Defined Period E2 Genotoxicity Assays (Comet, Micronucleus) D->E2 Incubate for Defined Period E3 Oxidative Stress (ROS Detection) D->E3 Incubate for Defined Period E4 Apoptosis Assays (Annexin V / PI) D->E4 Incubate for Defined Period F Data Acquisition (Plate Reader, Microscopy, Flow Cytometry) E1->F E2->F E3->F E4->F G Data Analysis & Interpretation F->G G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcomes node_compound node_compound node_process node_process node_damage node_damage node_response node_response node_outcome node_outcome A This compound (1,6-DNP) B Nitroreduction (e.g., by Nitroreductases) A->B C Reactive Intermediates (e.g., N-hydroxyarylamine) B->C D DNA Adduct Formation C->D E Oxidative Stress (ROS Production) C->E can also induce F Sensor Activation (e.g., ATM/ATR) D->F G p53 & H2AX Phosphorylation F->G H1 Cell Cycle Arrest G->H1 H2 Apoptosis G->H2 H3 DNA Repair G->H3 H4 Mutation / Carcinogenesis H3->H4 if repair fails

References

Application Notes and Protocols for the Preparation of 1,6-Dinitropyrene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] It is primarily used for research purposes, particularly in studies of genotoxicity, mutagenicity, and carcinogenicity.[1] Accurate and consistent preparation of 1,6-DNP solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of 1,6-DNP solutions for various laboratory applications, along with solubility data and safety precautions.

Physicochemical Properties and Safety Data

  • Molecular Formula: C₁₆H₈N₂O₄

  • Molecular Weight: 292.25 g/mol

  • Appearance: Yellow crystalline solid.[1]

  • Storage: Store at -20°C, protected from light.

Safety Precautions: this compound is a suspected carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Solubility of this compound

The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes the available solubility information in common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions for in vitro biological assays. A concentration of 0.5 mg/mL has been used for in vivo studies.
Toluene Moderately SolubleUsed as a solvent for commercially available certified reference standards at concentrations of 10 µg/mL and 100 µg/mL.
Dimethylformamide (DMF) Likely SolubleGenerally a good solvent for many organic compounds.
Acetone Likely SolubleOften used for the extraction of nitrophenols due to its moderate polarity.[2]
Ethanol Sparingly SolublePolar protic solvents may be less effective.
Water InsolubleThis compound is practically insoluble in aqueous solutions.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution of this compound in DMSO. This stock solution can be used for subsequent dilutions to prepare working solutions for various in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, carefully weigh 1 mg of this compound powder onto a tared weigh boat.

  • Dissolution: Transfer the weighed this compound to a clean, amber glass vial. Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution, but be cautious of potential degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C, protected from light. The solution should be stable for several months under these conditions. Before each use, bring the solution to room temperature and vortex gently to ensure homogeneity.

Preparation of Working Solutions for In Vitro Assays (e.g., Ames Test)

This protocol provides an example of preparing a series of working solutions from a 1 mg/mL stock solution in DMSO for a mutagenicity assay like the Ames test.

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock Solution: Thaw the 1 mg/mL 1,6-DNP stock solution at room temperature and vortex gently.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile microcentrifuge tubes using the appropriate cell culture medium or buffer to achieve the desired final concentrations. For example, to prepare a 10 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of medium/buffer.

  • Final Concentration in Assay: When adding the working solutions to the assay wells, ensure the final concentration of DMSO is kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experiment.

  • Use Immediately: It is recommended to prepare fresh working solutions for each experiment.

Diagrams

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh 1,6-DNP Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store_stock Store at -20°C (Light Protected) dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock For Immediate Use or Dilution serial_dilute Perform Serial Dilutions (in culture medium/buffer) thaw_stock->serial_dilute use_in_assay Use in Assay (e.g., Ames Test, Cytotoxicity) serial_dilute->use_in_assay G DNP This compound (1,6-DNP) Nitroreduction Nitroreductases DNP->Nitroreduction Hydroxylamine N-hydroxy-1-amino-6-nitropyrene Nitroreduction->Hydroxylamine Acetylation O-Acetyltransferase Hydroxylamine->Acetylation ReactiveEster N-acetoxy-1-amino-6-nitropyrene (Reactive Ester) Acetylation->ReactiveEster DNA DNA ReactiveEster->DNA Adducts DNA Adducts DNA->Adducts Mutations Mutations Adducts->Mutations

References

Safety Precautions for Handling 1,6-Dinitropyrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).[1][2][3] It is often found in diesel exhaust and other combustion emissions.[4][5] Due to its significant health hazards, strict safety protocols must be followed when handling this compound in a laboratory setting. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize exposure and ensure a safe working environment. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), and it is reasonably anticipated to be a human carcinogen.[1][2][4]

Hazard Identification and Toxicity

This compound is a yellow, solid substance.[6] It is a potent tumorigenic agent, and its toxic effects are mediated through metabolic activation to DNA-reactive N-hydroxylamines.[1]

Health Hazards:

  • Carcinogenicity: May cause cancer.[1][7] Studies in experimental animals have shown sufficient evidence of carcinogenicity.[4] It has been shown to induce lung cancer, sarcomas, and liver-cell tumors in animal models.[4][8]

  • Mutagenicity: It is a potent mutagen.[1][2]

  • Acute Toxicity: Harmful if swallowed.[7]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]

  • Chronic Effects: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[2]

Quantitative Toxicity Data

ParameterValueReference
Oral Slope Factor (CSFo)120 (mg/kg-day)^-1[1]
Inhalation Unit Risk (IUR)0.011 (ug/m^3)^-1[1]
Carcinogenicity (IARC)Group 2B (Possibly carcinogenic to humans)[1]
GHS Hazard StatementH350: May cause cancer[1]

Experimental Protocols for Safe Handling

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood with appropriate exhaust ventilation to minimize inhalation exposure.[1][9]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[9]

  • Lab Coat: A lab coat or disposable Tyvek-type sleeves should be worn to protect street clothing.[6][9]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[9] Contact lenses should be avoided.[1]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA-approved respirator should be worn.[9]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: To avoid creating dust, weigh the solid compound carefully within the fume hood.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1][9] Decontaminate all surfaces and equipment.

Storage and Disposal

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

  • Recommended storage temperature is -20°C.[1]

  • Protect from light.[6]

Disposal
  • Dispose of waste in accordance with all federal, state, and local environmental regulations.[1]

  • Contact a licensed professional waste disposal service.[1]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[6]

Emergency Procedures

Accidental Release
  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen the material with a suitable solvent like acetone (B3395972) to prevent dust formation.[6]

  • Cleanup: Use absorbent paper dampened with acetone to pick up the material and place it in a suitable, closed container for disposal.[1][6]

  • Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[6]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • Skin Contact: Immediately wash the affected area with soap and water.[6][9] Remove contaminated clothing.[7]

  • Eye Contact: Rinse eyes with plenty of water for several minutes.[7][9]

  • Ingestion: Do NOT induce vomiting. Give 1-2 glasses of water to dilute the chemical and seek immediate medical attention.[6]

Signaling Pathways and Experimental Workflows

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) B Verify Chemical Fume Hood Functionality A->B C Carefully Weigh Solid this compound B->C D Prepare Solutions by Slowly Adding Solvent C->D E Decontaminate Work Surfaces and Equipment D->E F Wash Hands Thoroughly E->F G Store in a Tightly Sealed Container at -20°C F->G H Dispose of Waste via Licensed Service F->H

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,6-Dinitropyrene Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1,6-Dinitropyrene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of this compound?

A1: A good starting point for the analysis of this compound is reversed-phase HPLC. A C18 column is the most common stationary phase. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector at approximately 254 nm, as polycyclic aromatic hydrocarbons (PAHs) and their derivatives generally show good absorbance at this wavelength.[1]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for this compound can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[2] Given the nitro groups on the pyrene (B120774) structure, there's a potential for strong interactions. Other causes can include column overload, a void in the column, or an inappropriate mobile phase pH.

Q3: I am observing ghost peaks in my blank runs. What could be the cause?

A3: Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources. These include contamination in the mobile phase, carryover from previous injections in the autosampler, or leaching from system components. For a compound like this compound, which has low aqueous solubility, it's also possible that it has precipitated in the system and is slowly redissolving and eluting.

Q4: My retention time for this compound is shifting between injections. What should I do?

A4: Retention time variability can be caused by a number of issues. Common culprits include changes in mobile phase composition (e.g., evaporation of the organic solvent), temperature fluctuations, or a column that has not been properly equilibrated.[3] Ensure your mobile phase is well-mixed and degassed, and allow sufficient time for the column to equilibrate between runs.

Q5: How can I improve the resolution between this compound and other closely eluting isomers or impurities?

A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method. You can try adjusting the mobile phase composition, such as changing the organic modifier (e.g., from acetonitrile to methanol) or altering the gradient slope.[4] Changing the column to one with a different stationary phase chemistry (e.g., a phenyl-hexyl column) can also provide different selectivity for aromatic compounds.[5] Additionally, reducing the particle size of the stationary phase or increasing the column length can enhance efficiency.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing)

Poor peak shape, particularly tailing, can significantly impact the accuracy of quantification.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_ph Adjust Mobile Phase pH (if applicable, though 1,6-DNP is neutral) check_overload->check_ph Still Tailing end Symmetrical Peak Achieved check_overload->end Problem Resolved check_mobile_phase Modify Mobile Phase (e.g., add competing base, change organic modifier) check_ph->check_mobile_phase Still Tailing check_ph->end Problem Resolved check_column Inspect/Replace Column check_column->end Problem Resolved check_mobile_phase->check_column Still Tailing check_mobile_phase->end Problem Resolved

Caption: Troubleshooting workflow for addressing peak tailing issues.

Detailed Steps:
  • Check for Column Overload: Inject a diluted sample. If the peak shape improves, your original sample was too concentrated.

  • Evaluate Mobile Phase: While this compound is a neutral molecule, interactions with the stationary phase can still be a factor. Trying a different organic modifier (methanol instead of acetonitrile) can alter selectivity and potentially improve peak shape.

  • Inspect the Column: A void at the head of the column can cause peak tailing. If possible, reverse-flush the column (check manufacturer's instructions). If the problem persists, the column may be degraded and require replacement.

Issue 2: Retention Time Variability

Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.

Troubleshooting Workflow for Retention Time Variability

G start Retention Time Drifting check_equilibration Ensure Adequate Column Equilibration Time start->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase & Ensure Proper Mixing/Degassing check_equilibration->check_mobile_phase Issue Persists end Stable Retention Times check_equilibration->end Problem Resolved check_temp Verify Consistent Column Temperature check_mobile_phase->check_temp Issue Persists check_mobile_phase->end Problem Resolved check_pump Check Pump for Leaks and Flow Rate Accuracy check_temp->check_pump Issue Persists check_temp->end Problem Resolved check_pump->end Problem Resolved

Caption: A systematic approach to diagnosing retention time variability.

Detailed Steps:
  • Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. For gradient elution, a longer equilibration time may be necessary.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention times. Ensure thorough mixing and degassing.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention.[3]

  • System Check: Inspect the HPLC pump for any leaks and verify the flow rate is accurate and consistent.

Issue 3: Low Resolution/Co-elution

Inability to separate this compound from other isomers or matrix components is a common challenge.

Logical Relationship for Improving Resolution

G cluster_0 Resolution (Rs) cluster_1 Factors Affecting Resolution cluster_2 Parameters to Adjust Rs Rs Efficiency Efficiency (N) Rs->Efficiency Selectivity Selectivity (α) Rs->Selectivity Retention Retention (k) Rs->Retention ParticleSize Particle Size Efficiency->ParticleSize ColumnLength Column Length Efficiency->ColumnLength MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase

Caption: Key factors influencing chromatographic resolution.

Detailed Steps:
  • Optimize Mobile Phase:

    • Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.

    • Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties.[4]

  • Change Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry may be needed. For aromatic compounds like this compound, a phenyl-hexyl or a column specifically designed for PAH analysis could provide better selectivity.[5]

  • Adjust Temperature: Lowering the temperature can sometimes increase selectivity for isomers, although this may also increase analysis time and backpressure.[3]

Data Presentation

The following tables provide illustrative data for a typical reversed-phase HPLC separation of dinitropyrene (B1228942) isomers. These values are examples and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 1: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Table 2: Illustrative Chromatographic Data
CompoundRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from previous peak
1,3-Dinitropyrene12.51.2-
This compound 13.8 1.3 2.1
1,8-Dinitropyrene14.91.21.8

Note: Tailing factor is calculated at 5% of the peak height. A value > 1 indicates tailing.[6]

Experimental Protocols

Protocol 1: Sample Preparation

Given the low aqueous solubility of this compound, proper sample preparation is crucial to avoid precipitation and ensure accurate results.

  • Dissolution: Dissolve the this compound standard or sample in a solvent that is miscible with the initial mobile phase conditions, such as acetonitrile or a mixture of acetonitrile and a small amount of a stronger solvent like toluene (B28343) if necessary.

  • Dilution: Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injecting into the HPLC system.

Protocol 2: HPLC System Start-up and Equilibration

A systematic start-up procedure is essential for reproducible results.

  • Prime the Pump: Purge each mobile phase line to remove any air bubbles and ensure fresh solvent is drawn into the pump.

  • System Flush: Flush the entire system, including the injector and detector, with the initial mobile phase composition at a moderate flow rate (e.g., 1 mL/min) for at least 15-20 minutes.

  • Column Equilibration: Connect the column and equilibrate with the initial mobile phase composition until a stable baseline is achieved. This may take 10-20 column volumes.

References

Technical Support Center: Mass Spectrometry Analysis of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1,6-dinitropyrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C₁₆H₈N₂O₄, and its molecular weight is approximately 292.25 g/mol .[1][2] In mass spectrometry, you should expect to see the molecular ion [M]⁺˙ at a mass-to-charge ratio (m/z) of 292.

Q2: What are the common fragment ions observed in the mass spectrum of this compound?

The fragmentation of this compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), typically proceeds through the sequential loss of its nitro groups (NO₂). Common fragmentation pathways involve the loss of a nitro group (-46 Da) to form [M-NO₂]⁺, and the subsequent loss of a second nitro group or a neutral nitric oxide molecule (-30 Da) to form [M-2NO₂]⁺ or [M-NO₂-NO]⁺ respectively.

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks can arise from several sources:

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different chemical structure. High-resolution mass spectrometry can often distinguish these based on small mass differences.

  • Matrix Effects: Components of your sample matrix can co-elute with your analyte and interfere with its ionization, leading to ion suppression or enhancement.

  • Contamination: Contaminants from solvents, glassware, or the instrument itself can introduce extraneous peaks.

  • Adduct Formation: In electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), the analyte can form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).

Q4: My signal for this compound is weak or noisy. How can I improve it?

Several factors can contribute to poor signal intensity:

  • Sample Preparation: Inefficient extraction or sample cleanup can lead to low analyte concentration and high matrix interference. Consider optimizing your sample preparation protocol.

  • Ionization Source: The choice of ionization source (e.g., ESI, APCI) can significantly impact the signal. For nonpolar compounds like PAHs, APCI is often more effective than ESI.[3][4]

  • Instrument Parameters: Tuning of the mass spectrometer, including parameters for the ion source, transfer optics, and detector, is critical for optimal sensitivity.

  • Mobile Phase Composition: The mobile phase in liquid chromatography can affect ionization efficiency. Ensure it is compatible with your chosen ionization method.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Identification of this compound and Its Fragments

A primary challenge is the correct identification of the molecular ion and its characteristic fragment ions. The following table summarizes the expected m/z values for this compound and its likely fragments.

Ion Formula Exact Mass (m/z) Notes
[M]⁺˙C₁₆H₈N₂O₄292.0484Molecular Ion
[M-NO]⁺C₁₆H₈NO₃262.0504Loss of Nitric Oxide
[M-NO₂]⁺C₁₆H₈NO₂246.0555Loss of a Nitro Group
[M-2NO]⁺C₁₆H₈O₂232.0524Loss of two Nitric Oxide molecules
[M-NO-NO₂]⁺C₁₆H₈O216.0575Loss of a Nitro and a Nitric Oxide group
[M-2NO₂]⁺C₁₆H₈200.0626Loss of both Nitro Groups

Note: The exact mass is calculated based on the most abundant isotopes of each element.

The fragmentation of this compound in an electron ionization (EI) source is proposed to follow the pathway illustrated below. The initial ionization event forms the molecular ion, which then undergoes successive losses of nitro and nitric oxide groups.

This compound Fragmentation M [C₁₆H₈N₂O₄]⁺˙ m/z = 292 M_NO2 [C₁₆H₈NO₂]⁺ m/z = 246 M->M_NO2 - NO₂ M_NO [C₁₆H₈NO₃]⁺ m/z = 262 M->M_NO - NO M_2NO2 [C₁₆H₈]⁺ m/z = 200 M_NO2->M_2NO2 - NO₂ M_NO_NO2 [C₁₆H₈O]⁺ m/z = 216 M_NO2->M_NO_NO2 - NO M_NO->M_NO_NO2 - NO₂ Troubleshooting_Interferences start Unexpected Peak Observed check_mass High-Resolution MS Analysis start->check_mass isobaric Isobaric Interference Detected check_mass->isobaric optimize_chrom Optimize Chromatographic Separation isobaric->optimize_chrom Yes matrix_effect Matrix Effect Suspected isobaric->matrix_effect No use_msms Use MS/MS for Specific Fragmentation optimize_chrom->use_msms resolved Issue Resolved use_msms->resolved sample_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect->sample_cleanup Yes adduct Adduct Ion Suspected matrix_effect->adduct No matrix_matched Use Matrix-Matched Standards sample_cleanup->matrix_matched matrix_matched->resolved modify_mobile Modify Mobile Phase (e.g., different solvent, additives) adduct->modify_mobile Yes adduct->resolved No change_ionization Change Ionization Source/Polarity modify_mobile->change_ionization change_ionization->resolved

References

Technical Support Center: Optimizing Extraction Efficiency of 1,6-Dinitropyrene from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction of 1,6-dinitropyrene from complex matrices such as soil, sediment, and diesel particulate matter. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and reliability of your extraction methods.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the extraction and analysis of this compound in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction efficiency of this compound?

A1: The most critical factors include the choice of extraction solvent, the extraction method itself, the physicochemical properties of the sample matrix, and the potential for analyte degradation during the process. The strong adsorption of this compound to particulate matter, especially soot, requires robust extraction techniques.

Q2: Which solvent system is most effective for extracting this compound?

A2: The optimal solvent will depend on the extraction method and the matrix. For Soxhlet extraction, a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) is often effective. For ultrasonic extraction of PAHs from sediments, a mixture of n-hexane and acetone (1:1, v/v) has shown good recoveries.[1] For more polar nitro-PAHs, solvents like dichloromethane (B109758) or toluene (B28343) may be necessary. It is crucial to select a solvent that can effectively disrupt the analyte-matrix interactions.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound can be susceptible to degradation, particularly from exposure to light and high temperatures. To minimize degradation, it is recommended to work under yellow light or in amber glassware, and to avoid excessive heat during solvent evaporation steps. Adding antioxidants to the extraction solvent can also be beneficial, though this needs to be validated for your specific analytical method.

Q4: What is the purpose of a cleanup step after extraction, and is it always necessary?

A4: A cleanup step, typically using Solid-Phase Extraction (SPE), is highly recommended to remove interfering compounds from the crude extract.[2] These interferences can cause matrix effects in chromatographic analysis, leading to inaccurate quantification. For complex matrices like diesel exhaust particulate or soil, a cleanup step is essential for obtaining reliable data.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Inefficient Extraction: The chosen solvent may not be strong enough to desorb the analyte from the matrix. The extraction time or temperature may be insufficient.Optimize the solvent system by testing solvents with different polarities (e.g., dichloromethane, toluene). For Soxhlet extraction, ensure a sufficient number of cycles (e.g., 4-6 cycles per hour for 16-24 hours).[3] For ultrasonic extraction, increase the sonication time or power.[1]
Analyte Loss During Cleanup: The analyte may be eluting during the wash step of the SPE procedure, or the elution solvent may be too weak to recover it from the sorbent.Analyze the wash and elution fractions separately to determine where the analyte is being lost. Adjust the polarity of the wash and elution solvents accordingly. Ensure the SPE cartridge is not allowed to dry out between steps.
Degradation of Analyte: Exposure to light, high temperatures, or reactive species in the matrix can lead to degradation.Protect samples from light by using amber glassware. Use a gentle stream of nitrogen and a controlled temperature for solvent evaporation.
Poor Reproducibility Inhomogeneous Sample: The distribution of this compound in the sample matrix may not be uniform.Thoroughly homogenize the sample before taking a subsample for extraction. For solid samples, grinding and sieving can improve homogeneity.
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent volumes between samples.Strictly adhere to the validated protocol for all samples. Use calibrated equipment to ensure consistency.
Matrix Effects in LC-MS/MS Analysis Co-elution of Interfering Compounds: Other compounds from the matrix are eluting at the same retention time as this compound, causing ion suppression or enhancement.Improve the sample cleanup procedure using a more selective SPE sorbent. Optimize the chromatographic separation to resolve the analyte from interfering peaks. Utilize an isotope-labeled internal standard to compensate for matrix effects.
High Background Noise in Chromatogram Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can introduce background noise.Use high-purity, HPLC-grade solvents. Thoroughly clean all glassware with an appropriate solvent and bake at a high temperature if necessary. Run a method blank to identify sources of contamination.

Data Presentation

Table 1: Comparison of Extraction Methods for Polycyclic Aromatic Hydrocarbons (PAHs) from Diesel Exhaust and Urban Air Particulates

Extraction MethodSolventMean Recovery of 15 PAHs (%)Relative Standard Deviation (%)
Pressurized Fluid Extraction (PFE) Dichloromethane958
Toluene-methanol (1:1)8812
Cyclohexane7515
Soxhlet Extraction Dichloromethane8510
Toluene-methanol (1:1)8014
Cyclohexane6818
Ultrasonic Agitation Dichloromethane7813
Toluene-methanol (1:1)7216
Cyclohexane6020

Data adapted from a comparative study on PAH extraction. Note that these are general recoveries for a suite of PAHs and may vary for this compound specifically.[4]

Table 2: Performance of Ultrasound-Assisted Extraction for Nitro-PAHs from Soil

ParameterValue
Extraction Time 10 minutes
Extractant Volume < 10 mL
Repeatability (RSD) 4.21 - 5.70%
Reproducibility (RSD) 5.20 - 7.23%
Detection Limits Low picogram range

This method showed comparable efficiency to the 24-hour Soxhlet extraction (EPA method 3540) with a significant reduction in time and solvent consumption.[5]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Soil/Sediment (Based on EPA Method 3540C)

  • Sample Preparation:

    • Air-dry the soil/sediment sample and grind it to a fine, homogeneous powder.

    • Mix approximately 10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

  • Extraction:

    • Place the sample mixture into a cellulose (B213188) extraction thimble.

    • Add 300 mL of a 1:1 (v/v) mixture of acetone and hexane to a 500-mL round-bottom flask containing a few boiling chips.[3]

    • Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[3]

  • Concentration and Cleanup:

    • After extraction, allow the extract to cool to room temperature.

    • Dry the extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Proceed with a cleanup step using Solid-Phase Extraction (SPE) as described in Protocol 2.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

  • Sorbent Selection: Choose a sorbent based on the polarity of this compound and the nature of the interfering compounds. A silica (B1680970) or Florisil cartridge is often suitable for separating PAHs and their derivatives.

  • Cartridge Conditioning:

    • Pre-wash the SPE cartridge with a non-polar solvent (e.g., 5 mL of hexane) followed by the solvent used to dissolve the extract (e.g., 5 mL of dichloromethane). Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the concentrated extract from the initial extraction in a small volume of a non-polar solvent (e.g., 1 mL of hexane).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with a non-polar solvent (e.g., 10 mL of hexane) to elute aliphatic hydrocarbons and other non-polar interferences.

  • Analyte Elution:

    • Elute the this compound with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane). The optimal solvent composition should be determined experimentally.

  • Final Concentration:

    • Collect the eluate and concentrate it to the final desired volume under a gentle stream of nitrogen before analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration Homogenization Sample Homogenization (Grinding, Sieving) Drying Drying (Anhydrous Na2SO4) Homogenization->Drying Soxhlet Soxhlet Extraction (e.g., Acetone/Hexane) Drying->Soxhlet Ultrasonic Ultrasonic Extraction (e.g., Hexane/Acetone) Drying->Ultrasonic SFE Supercritical Fluid Extraction (CO2 with modifier) Drying->SFE Concentration1 Initial Concentration (Rotary Evaporation) Soxhlet->Concentration1 Ultrasonic->Concentration1 SFE->Concentration1 SPE Solid-Phase Extraction (SPE) (Silica or Florisil) Concentration1->SPE Concentration2 Final Concentration (Nitrogen Evaporation) SPE->Concentration2 Analysis LC-MS/MS or GC-MS Concentration2->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Recovery Start Low Recovery of This compound CheckExtraction Is the extraction method efficient? Start->CheckExtraction CheckCleanup Is the analyte lost during cleanup? CheckExtraction->CheckCleanup Yes OptimizeExtraction Optimize extraction: - Change solvent - Increase time/temperature CheckExtraction->OptimizeExtraction No CheckDegradation Is the analyte degrading? CheckCleanup->CheckDegradation No OptimizeCleanup Optimize SPE: - Check wash/elution solvents - Analyze fractions CheckCleanup->OptimizeCleanup Yes MinimizeDegradation Minimize degradation: - Protect from light - Control temperature CheckDegradation->MinimizeDegradation Yes SuccessfulExtraction Improved Recovery CheckDegradation->SuccessfulExtraction No OptimizeExtraction->SuccessfulExtraction OptimizeCleanup->SuccessfulExtraction MinimizeDegradation->SuccessfulExtraction

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: High-Sensitivity Detection of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level 1,6-dinitropyrene detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Gas chromatography-high-resolution mass spectrometry (GC-HRMS) is a highly sensitive method for the determination of dinitropyrenes, including this compound. This method can be up to 10 times more sensitive than high-performance liquid chromatography (HPLC) with fluorescence detection.[1] For GC-MS, using negative chemical ionization (NCI) or electron capture NCI can provide greater sensitivity and reliability compared to electron ionization mode.[2]

Q2: How can I improve the extraction efficiency of this compound from my sample?

A2: To enhance extraction efficiency, a common method involves extraction with a benzene-ethanol mixture.[3] For solid samples like soil or sediment, Soxhlet extraction with a solvent mixture such as dichloromethane/acetone can be effective.[4] It is also crucial to ensure the sample is properly homogenized before extraction.

Q3: What are common causes of low signal or no peak detection for this compound?

A3: Several factors can lead to a weak or absent signal. These include:

  • Inefficient Extraction: Review your sample preparation protocol to ensure maximum recovery of the analyte.

  • Sample Degradation: this compound can be degraded by microflora in environmental samples.[3] Ensure proper sample storage and handling to minimize degradation.

  • Instrumental Issues: Check for leaks in the GC or HPLC system, ensure proper functioning of the detector, and verify that the injection system is working correctly.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.[5][6]

Q4: How can I mitigate matrix effects in my analysis?

A4: Matrix effects, which can either suppress or enhance the analyte signal, are a common challenge.[6][7] Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds before analysis.

  • Use of an Internal Standard: An isotopically labeled internal standard, such as a deuterated dinitropyrene (B1228942) analogue, can help to compensate for matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using GC-MS and HPLC.

GC-MS Troubleshooting
ProblemPossible CausesSuggested Solutions
Peak Tailing Active sites in the injector liner or column; improper column installation.Clean or replace the injector liner; reinstall the column, ensuring a clean, square cut.
Peak Fronting Column overload; improper solvent focusing.Dilute the sample; use a less volatile solvent or lower the initial oven temperature.
Split Peaks Issue with the injection port (e.g., bad rotor); air bubbles in the system; blockage.Service the injection port; ensure proper degassing of solvents; check for blockages in the system.[8]
Baseline Noise Contaminated carrier gas, injector, or column; detector issues.Use high-purity carrier gas with purifiers; clean the injector and bake out the column; check detector parameters.[9]
Retention Time Shifts Fluctuations in oven temperature or carrier gas flow rate; column degradation.Verify oven temperature and flow rate stability; condition or replace the column.
Low Sensitivity Leaks in the system; inefficient ionization; matrix suppression.Perform a leak check; optimize MS source parameters; improve sample cleanup.[5][6]
HPLC-Fluorescence Troubleshooting
ProblemPossible CausesSuggested Solutions
Peak Tailing Secondary interactions between the analyte and the stationary phase; column degradation.Adjust mobile phase pH or ionic strength; use a new column.
Peak Broadening Large injection volume; extra-column band broadening.Reduce injection volume; use shorter, narrower tubing.
Baseline Drift Column temperature fluctuations; mobile phase not equilibrated; contaminated detector cell.Use a column oven; allow sufficient time for column equilibration; flush the detector cell.[10]
Loss of Resolution Column degradation; change in mobile phase composition.Replace the column; prepare fresh mobile phase.
No Peaks or Low Signal Incorrect fluorescence detector settings; sample degradation; leak in the system.Optimize excitation and emission wavelengths; protect sample from light; perform a leak check.

Quantitative Data

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for dinitropyrenes using different analytical methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

MethodAnalyteDetection LimitReference
GC-HRMS1,3-, 1,6-, and 1,8-Dinitropyrenes0.90-1.1 pg[1]

Table 2: High-Performance Liquid Chromatography (HPLC)

MethodAnalyteMean Concentration in Urban AirReference
HPLC with Chemiluminescence Detection1,3-Dinitropyrene2.19 ± 0.81 fmol/m³[3]
This compound4.03 ± 1.52 fmol/m³[3]
1,8-Dinitropyrene3.63 ± 1.40 fmol/m³[3]

Experimental Protocols

Protocol 1: GC-HRMS Analysis of this compound

This protocol is based on the reduction of dinitropyrenes to diaminopyrenes followed by derivatization.[1]

  • Sample Extraction:

    • Extract the sample containing this compound with a suitable solvent such as a benzene-ethanol mixture.

    • Add a known amount of an internal standard (e.g., deuterium-labeled 6-nitrochrysene).

  • Reduction:

    • Reduce the dinitropyrenes in the extract to their corresponding diaminopyrenes using sodium hydrosulfide.

  • Derivatization:

    • Derivatize the resulting diaminopyrenes with N-methyl-bis(trifluoroacetamide).

  • GC-HRMS Analysis:

    • GC Column: Use a capillary column suitable for the separation of aromatic amines (e.g., a nonpolar or medium-polar column).

    • Injector: Operate in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.

    • MS Detector: Operate in high-resolution mode, monitoring the specific ions for the derivatized diaminopyrenes.

Protocol 2: HPLC with Chemiluminescence Detection

This protocol is based on the reduction of dinitropyrenes to their amino derivatives followed by chemiluminescence detection.[3]

  • Sample Extraction and Cleanup:

    • Extract the sample with a benzene-ethanol mixture.

    • Add an internal standard (e.g., 2-fluoro-7-nitrofluorene).

    • Perform a cleanup step to remove interfering substances.

  • Reduction:

    • Chemically reduce the dinitropyrenes to their corresponding amino derivatives.

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and an imidazole (B134444) buffer.

    • Detection: Post-column chemiluminescence detection using bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide as reagents.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis Sample Sample Collection Extraction Extraction (e.g., Benzene-Ethanol) Sample->Extraction Add Internal Standard Reduction Reduction to Diaminopyrene Extraction->Reduction Derivatization Derivatization Reduction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Injection MS_Detection High-Resolution Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-HRMS experimental workflow.

Troubleshooting_Logic Start Low or No Signal for this compound Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Improve_Extraction Optimize Extraction & Cleanup (SPE) Check_Sample_Prep->Improve_Extraction Inefficient? Check_Degradation Assess Sample Stability Check_Sample_Prep->Check_Degradation OK? Check_Instrument Check Instrument Performance Perform_Leak_Check Perform System Leak Check Check_Instrument->Perform_Leak_Check Leaks? Verify_Detector Verify Detector Functionality Check_Instrument->Verify_Detector OK? Check_Matrix_Effects Investigate Matrix Effects Use_IS Use Isotopically Labeled Internal Standard Check_Matrix_Effects->Use_IS Suspected? Check_Degradation->Check_Instrument Check_Detector Check_Detector Perform_Leak_Check->Check_Detector No Leaks Verify_Detector->Check_Matrix_Effects Matrix_Matched_Cal Prepare Matrix-Matched Calibration Curve Use_IS->Matrix_Matched_Cal

Troubleshooting logic for low signal.

References

Technical Support Center: Overcoming Solubility Issues of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the significant solubility challenges of 1,6-dinitropyrene in aqueous media. Given its extremely hydrophobic nature, this document outlines established methods for enhancing its solubility to facilitate reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While precise quantitative data for the aqueous solubility of this compound is not extensively documented, it is characterized as a "synthetic, yellow crystalline solid that is insoluble in water"[1]. Its polycyclic aromatic hydrocarbon structure results in extremely low affinity for aqueous solutions. For context, the related compound 1-nitropyrene (B107360) is described as "practically insoluble in water"[2]. Therefore, for all practical purposes, this compound should be considered virtually insoluble in aqueous buffers alone.

Q2: Why does my this compound immediately precipitate when I add it to my aqueous buffer?

A2: Precipitation of this compound is a common problem stemming from its high hydrophobicity. The primary causes are:

  • Exceeding the Solubility Limit: The concentration you are trying to achieve, even at micromolar levels, is likely far above its intrinsic aqueous solubility.

  • Solvent Shock: This occurs when a concentrated stock solution of this compound in a water-miscible organic solvent (like DMSO) is added too quickly to an aqueous buffer[3]. The rapid change in solvent polarity causes the compound to crash out of solution before it can be adequately dispersed or stabilized.

Q3: What are the most effective methods to increase the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[4][5][6] The most common and effective strategies include:

  • Co-solvency: Using a water-miscible organic solvent as a carrier.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin host.[7]

  • Surfactant-based Micelles: Using surfactants to form micelles that encapsulate the compound.

  • Nanoparticle Formulation: Encapsulating this compound within lipid or polymeric nanoparticles to improve both solubility and stability.[8][9]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for creating a high-concentration stock solution[3][10]. It is crucial to ensure the final concentration of DMSO in your experimental medium is low (typically well below 0.5%) to avoid solvent-induced artifacts or toxicity in biological systems[10].

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Observed ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon adding stock solution to buffer. Solvent Shock: The organic stock solution was added too quickly.[3] Concentration Too High: The final target concentration exceeds the solubility limit for the chosen method.1. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion. 2. Lower the final concentration of this compound. 3. Increase the amount of the solubilizing agent (e.g., cyclodextrin, surfactant) if possible.
Solution appears cloudy, hazy, or opalescent. Formation of Fine Precipitate or Colloidal Suspension: The compound is not fully dissolved and is forming microscopic particles.1. Attempt to clarify the solution by sonication in a water bath. 2. If the cloudiness persists, centrifuge the solution at high speed (e.g., >10,000 x g) and use the clear supernatant. Note that this will lower the effective concentration. 3. Filter the solution through a 0.22 µm syringe filter; however, this may remove a significant portion of the undissolved compound.[10]
Compound will not dissolve in the initial organic solvent (e.g., DMSO). Insufficient Solvent Volume: The concentration of the stock solution is too high. Poor Compound Purity: Impurities may be affecting solubility.1. Increase the volume of the organic solvent to lower the stock concentration. 2. Gently warm the solution (e.g., 37°C) and vortex or sonicate to aid dissolution.[3] Always cool to room temperature to check for precipitation before use. 3. Verify the purity of the this compound.
Inconsistent results between experiments. Variability in Dissolution: The compound is not consistently solubilized between preparations. Stock Solution Degradation: The stock solution may be unstable over time or with freeze-thaw cycles.1. Standardize your dissolution protocol precisely (solvent volume, temperature, mixing time, and speed). 2. Always prepare fresh working solutions from the stock for each experiment.[10] 3. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.

Summary of Solubility Enhancement Techniques

The table below summarizes various approaches to improve the aqueous solubility of this compound.

TechniqueKey Parameters / MaterialsMechanism of ActionKey Considerations
Co-solvency Dimethyl sulfoxide (DMSO), Ethanol, Dimethylformamide (DMF)Reduces the overall polarity of the solvent, increasing the solubility of hydrophobic compounds.[4]Final co-solvent concentration must be low (e.g., <0.5%) to avoid impacting biological systems. May not be sufficient for achieving higher concentrations.
Cyclodextrin Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)The hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.[7][11][12]Requires optimization of the molar ratio of this compound to cyclodextrin. The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Surfactant Micelles Tween® 80, Triton™ X-100, Sodium dodecyl sulfate (B86663) (SDS)At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core that can encapsulate this compound.Surfactants can have biological activity and may interfere with certain assays or be toxic to cells. The chosen surfactant and its concentration must be compatible with the experimental system.
Nanoparticle Encapsulation Liposomes, Polymeric Nanoparticles (e.g., PLGA, PEG-PTMC)[9][13]The compound is encapsulated within a lipid bilayer (liposome) or a polymer matrix (polymeric nanoparticle), which can be dispersed in aqueous solutions.[8]Preparation is more complex and requires specialized equipment. Provides the benefit of sustained release and potential for targeted delivery.[14] Particle size and surface charge must be carefully controlled.

Diagrams

G Troubleshooting Workflow for this compound Solubility start Start: 1,6-DNP precipitates in aqueous buffer check_stock Is the stock solution (in organic solvent) clear? start->check_stock remake_stock Action: Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_method Was the stock added dropwise to a vigorously stirring buffer? check_stock->check_method Yes remake_stock->check_stock improve_mixing Action: Improve mixing technique. Add stock slowly to buffer. check_method->improve_mixing No check_conc Is the final concentration as low as possible? check_method->check_conc Yes improve_mixing->check_method lower_conc Action: Lower the final working concentration. check_conc->lower_conc No end End: Solubilized Solution check_conc->end Yes lower_conc->end use_enhancer Need higher concentration? Use a solubility enhancement method. method_cyclo Method 1: Cyclodextrin Complexation use_enhancer->method_cyclo method_nano Method 2: Nanoparticle Encapsulation use_enhancer->method_nano end->use_enhancer Still precipitates?

Caption: Logical workflow for troubleshooting solubility issues.

G Mechanism of Cyclodextrin Inclusion Complexation cluster_before Before Complexation cluster_after After Complexation cluster_complex Inclusion Complex dnp1 This compound (Hydrophobic) water1 Insoluble in Water plus1 + cyclo1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow_node Formation in Aqueous Solution dnp2 1,6-DNP cyclo2 Cyclodextrin water2 Soluble in Water cluster_complex cluster_complex arrow_node->cluster_complex

Caption: Encapsulation of this compound by a cyclodextrin molecule.

G High-Level Workflow for Nanoparticle Encapsulation phase1 Organic Phase: 1. Dissolve 1,6-DNP 2. Dissolve Polymer (e.g., PLGA) emulsify Emulsification (e.g., Sonication, Homogenization) phase1->emulsify phase2 Aqueous Phase: 1. Surfactant Solution (e.g., PVA, Poloxamer) phase2->emulsify evap Solvent Evaporation (Nanoparticle Hardening) emulsify->evap collect Collection & Purification (e.g., Centrifugation, Washing) evap->collect final Final Product: 1,6-DNP-loaded Nanoparticle Suspension collect->final

Caption: Experimental workflow for nanoparticle encapsulation.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be required based on the specific experimental conditions, required concentration, and cell type or assay being used. Always handle this compound with appropriate personal protective equipment in a designated area, as it is a potent mutagen and anticipated to be a human carcinogen.[1][15]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (MW: 292.24 g/mol )[1][16]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or vial wrapped in aluminum foil

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder (e.g., 2.92 mg).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., add 1.0 mL of DMSO for 2.92 mg of powder).

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulate matter.

  • Storage: Store the stock solution in properly labeled, small-volume aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using the Co-solvent Method

Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution and vortex to ensure homogeneity.

  • Dispense the required volume of your aqueous experimental buffer into a sterile tube.

  • While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Continuously vortex for another 30-60 seconds after the addition is complete to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness before use. Use the solution immediately after preparation.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM). The optimal concentration may require empirical determination.

  • Add this compound Stock: While vigorously stirring the HP-β-CD solution, slowly add the 10 mM this compound stock solution in DMSO dropwise to achieve the desired final concentration. The final DMSO concentration should be kept to a minimum (ideally ≤ 0.5%).

  • Incubate for Complex Formation: Continue stirring the mixture at room temperature for at least 1-2 hours, protected from light, to allow for the formation of the inclusion complex.

  • Clarify Solution (Optional): To remove any small amount of undissolved or non-complexed compound, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the clear supernatant[3]. This step ensures a truly solubilized working solution.

References

preventing degradation of 1,6-Dinitropyrene during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,6-dinitropyrene (1,6-DNP) to prevent its degradation. Adherence to these protocols is critical for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of this compound are exposure to light, microbial contamination, and elevated temperatures. Photodegradation can occur upon exposure to UV or ambient light.[1] Microbial activity, particularly in environmental water and soil samples, can rapidly degrade the compound.[2] While stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to thermal degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, it is recommended to keep the solid compound at -20°C in a dark, dry, and well-ventilated place.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Toluene (B28343) is a commonly used and appropriate solvent for preparing this compound stock solutions. Solutions in acetonitrile (B52724) have also been used in stability studies.[1]

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound should be stored in amber glass vials at -20°C to minimize degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q5: Can I store this compound samples in plastic containers?

A5: It is strongly recommended to use glass containers, specifically amber glass, for the storage of this compound and its solutions. Plastic containers may leach contaminants or allow for the adsorption of the compound, and they may not offer sufficient protection from light.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no detectable 1,6-DNP in the sample. Degradation due to light exposure. Ensure samples are always protected from light by using amber vials and minimizing exposure to ambient light during handling.
Microbial degradation. For environmental samples, consider autoclaving a control sample to assess the impact of microbial activity.[2] Analyze samples as quickly as possible after collection.
Improper storage temperature. Verify that storage refrigerators and freezers are maintaining the correct temperature. Use a calibrated thermometer for confirmation.
Inconsistent analytical results between replicates. Non-homogeneous sample. Ensure complete dissolution of the solid 1,6-DNP in the solvent by vortexing or sonication.
Inconsistent aliquoting. Use calibrated pipettes for aliquoting to ensure accurate and consistent volumes.
Degradation during sample preparation. Minimize the time samples are kept at room temperature during preparation for analysis.
Presence of unexpected peaks in chromatograms. Formation of degradation products. Review storage conditions and handling procedures. Analyze a freshly prepared standard to compare with the stored sample. Common photodegradation products include hydroxynitropyrenes and pyrenediones.[1]
Contamination. Use high-purity solvents and clean glassware. Filter samples before analysis if particulate matter is present.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on 1,6-DNP Stability Recommendations Reference
Light Significant degradation upon exposure to UV and ambient light, leading to the formation of hydroxynitropyrenes and pyrenediones.Store in amber glass vials; work in a dimly lit area or use light-blocking shields.[1][3]
Temperature Stable at recommended low temperatures (-20°C). Elevated temperatures can accelerate degradation.Store solid and solutions at -20°C for long-term stability.[4]
Microbial Activity Rapid degradation in non-sterile environmental water and soil samples.Analyze environmental samples promptly; consider sterilization for stability studies.[2]
Solvent Generally stable in appropriate organic solvents like toluene and acetonitrile.Use high-purity solvents and store solutions at low temperatures.[1]
pH Stability can be pH-dependent, though specific data for 1,6-DNP is limited. For many organic compounds, extreme pH values can catalyze hydrolysis or other degradation pathways.Maintain a neutral pH unless experimental conditions require otherwise. Buffer solutions if necessary.[5][6]

Table 2: Quantitative Data on this compound Degradation

Condition Matrix Observation Reference
Photodegradation Acetonitrile1,6-DNP photodegraded 4 times faster than 1,8-DNP in the presence of O₂ or N₂.[1]
Microbial Degradation Environmental Water (unautoclaved)Mutagenicity of 1,6-DNP (10 ng/ml) decreased to less than 20% after 30 days and was completely lost after 1540 days.[2]
Microbial Degradation Environmental Water (autoclaved)Mutagenicity of 1,6-DNP was very stable, with almost all remaining after 1540 days at 30°C.[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution
  • Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

  • Materials:

    • This compound standard

    • High-purity solvent (e.g., toluene, acetonitrile)

    • Amber glass vials with screw caps

    • Calibrated pipettes and volumetric flasks

    • HPLC or GC-MS system

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Aliquot the stock solution into multiple amber glass vials.

    • Designate a set of vials for each storage condition to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

    • At time zero, analyze an initial aliquot to establish the baseline concentration.

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: HPLC Analysis of this compound
  • Objective: To quantify the concentration of this compound in a sample.

  • Instrumentation and Conditions:

    • HPLC System: With UV or fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 380 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent.

    • Prepare the sample by diluting it to a concentration within the calibration range.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection.

    • Inject the standards to generate a calibration curve.

    • Inject the samples for analysis.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 3: GC-MS Analysis of this compound
  • Objective: To identify and quantify this compound in a sample, particularly at low concentrations or in complex matrices.

  • Instrumentation and Conditions:

    • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280-300°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320°C.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

    • Ionization Mode: Electron Impact (EI).

  • Procedure:

    • Prepare calibration standards of this compound in a suitable solvent (e.g., toluene).

    • Prepare the sample, which may involve extraction and cleanup steps depending on the matrix.

    • Inject the standards to establish a calibration curve.

    • Inject the samples for analysis.

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the concentration using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Obtain 1,6-DNP Sample dissolve Dissolve in Appropriate Solvent start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot temp_neg_20 -20°C (Dark) aliquot->temp_neg_20 temp_4 4°C (Dark) aliquot->temp_4 rt_dark Room Temp (Dark) aliquot->rt_dark rt_light Room Temp (Light) aliquot->rt_light analysis Analyze at Time Points (e.g., 0, 1, 3, 7, 14, 30 days) temp_neg_20->analysis temp_4->analysis rt_dark->analysis rt_light->analysis hplc_gcms HPLC or GC-MS analysis->hplc_gcms data Data Analysis & Comparison hplc_gcms->data end End: Determine Stability data->end troubleshooting_flowchart start Problem: Inconsistent or Low 1,6-DNP Results check_storage Check Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation Procedure prep_ok Preparation OK? check_prep->prep_ok check_analysis Verify Analytical Method Parameters analysis_ok Analysis OK? check_analysis->analysis_ok storage_ok->check_prep Yes correct_storage Correct Storage: -20°C, Amber Vials, Dark storage_ok->correct_storage No prep_ok->check_analysis Yes refine_prep Refine Preparation: Minimize RT exposure, Ensure homogeneity prep_ok->refine_prep No optimize_analysis Optimize Analysis: Calibrate instrument, Check column analysis_ok->optimize_analysis No end Problem Resolved analysis_ok->end Yes reanalyze Re-analyze Sample correct_storage->reanalyze refine_prep->reanalyze optimize_analysis->reanalyze reanalyze->end

References

Technical Support Center: Quantification of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 1,6-dinitropyrene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[1] In complex matrices such as biological fluids, food, or environmental samples, these effects can be significant.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the signal response of this compound in a neat solvent to the response of a post-extraction spiked blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: Employing rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[2]

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (e.g., this compound-d6) is the gold standard for compensating for matrix effects.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: I am observing significant ion suppression in my this compound analysis. What specific steps can I take to troubleshoot this?

A4: Ion suppression is a common challenge. Here are some troubleshooting steps:

  • Evaluate Your Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more robust technique like SPE or LLE. For fatty matrices, a cleanup step with silica (B1680970) or a lipid-specific sorbent can be beneficial.[4][5]

  • Optimize SPE: Experiment with different sorbents (e.g., C18, HLB) and elution solvents to improve the removal of interferences.

  • Modify Chromatography: Adjust the mobile phase gradient or try a different analytical column to improve the separation of this compound from interfering compounds.

  • Check for Phospholipid Contamination: In biological samples, phospholipids (B1166683) are a major cause of ion suppression. Consider using a targeted phospholipid removal product like HybridSPE.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: While a commercially available stable isotope-labeled this compound standard may be difficult to find off-the-shelf, several companies offer custom synthesis services for labeled compounds. These include:

  • Cambridge Isotope Laboratories, Inc.[6]

  • Sigma-Aldrich (ISOTEC® Stable Isotopes)

  • Charles River Laboratories[7]

  • Shimadzu Chemistry & Diagnostics[8]

  • CK Isotopes[9]

It is recommended to contact these organizations to inquire about the custom synthesis of this compound-d6 or another suitable labeled analog.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes a post-extraction spike experiment to quantify the matrix effect.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound and the internal standard (if available) into the initial mobile phase.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the same known amount of this compound and internal standard into the blank matrix extract.

    • Set C (Matrix-Matched Standard): Spike the same known amount of this compound and internal standard into the blank matrix before the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 or PE (%) = (ME * RE) / 100

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical but representative quantitative data on recovery and matrix effects for a hydrophobic analyte like this compound in a complex biological matrix, comparing different sample preparation techniques. This data is based on findings from comparative studies of similar compounds.[2]

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 ± 1045 ± 15 (Suppression)Fast and simpleHigh matrix effects, low analyte recovery
Liquid-Liquid Extraction (LLE) 70 ± 1080 ± 8 (Suppression)Good for non-polar analytesCan be labor-intensive, may have lower recovery
Solid Phase Extraction (SPE) 92 ± 795 ± 5 (Suppression)High recovery and good cleanupRequires method development
HybridSPE® 98 ± 5102 ± 3 (Minimal Effect)Excellent removal of phospholipidsHigher cost per sample

Visualizations

Workflow for Minimizing Matrix Effects

The following diagram illustrates a logical workflow for identifying, quantifying, and minimizing matrix effects in this compound analysis.

MatrixEffectWorkflow Workflow for Minimizing Matrix Effects in this compound Quantification cluster_start Initial Method Development cluster_assess Matrix Effect Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation Start Develop Initial LC-MS/MS Method AssessME Perform Post-Extraction Spike Experiment (Protocol 1) Start->AssessME CheckME Is Matrix Effect Significant? (<80% or >120%) AssessME->CheckME OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE, HybridSPE) CheckME->OptimizeSamplePrep Yes ValidateMethod Validate Final Method CheckME->ValidateMethod No ReassessME Re-assess Matrix Effect OptimizeSamplePrep->ReassessME UseIS Use Stable Isotope-Labeled Internal Standard UseIS->ReassessME MatrixMatch Use Matrix-Matched Calibration MatrixMatch->ReassessME OptimizeLC Optimize Chromatographic Separation OptimizeLC->ReassessME ReassessME->CheckME

References

Technical Support Center: Optimizing 1,6-Dinitropyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,6-dinitropyrene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for producing this compound? A1: The synthesis of this compound is typically achieved through the electrophilic nitration of pyrene (B120774). This reaction generally produces a mixture of dinitrated isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene, which then requires separation and purification.[1]

Q2: Why does the nitration of pyrene yield a mixture of dinitropyrene (B1228942) isomers instead of a single product? A2: The nitration of pyrene is an electrophilic aromatic substitution reaction. The positions on the pyrene ring (C1, C3, C6, and C8) are electronically activated and susceptible to electrophilic attack.[2] This leads to the formation of multiple mononitrated and subsequently dinitrated isomers. The exact ratio of these isomers depends heavily on the specific reaction conditions, including the nitrating agent, solvent, and temperature.

Q3: What are the most significant challenges in synthesizing and isolating this compound? A3: The two main challenges are controlling the regioselectivity of the dinitration to favor the 1,6-isomer and the subsequent separation of the desired this compound from the other isomers (1,3- and 1,8-). These isomers often possess very similar physical properties, making purification by standard methods like recrystallization difficult. Furthermore, the low solubility of pyrene derivatives can complicate both the reaction and purification steps.[3]

Q4: How can the crude product mixture of dinitropyrenes be effectively purified to isolate the 1,6-isomer? A4: Purifying the isomeric mixture is challenging. Common techniques include fractional recrystallization and column chromatography.[4] Given the similar properties of the isomers, these methods may need to be repeated or optimized. For highly pure samples, preparative high-performance liquid chromatography (HPLC) may be necessary, although this can be resource-intensive.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Overall Yield • Incomplete reaction.• Reaction conditions are too harsh, leading to decomposition or polynitration.• Significant loss of product during work-up or purification.• Monitor the reaction using Thin Layer Chromatography (TLC) or HPLC to ensure completion.• Optimize reaction temperature and time; consider using a milder nitrating agent.• Carefully optimize the purification protocol, such as the solvent system for chromatography or recrystallization.
Formation of Polynitrated Byproducts (Tri/Tetra-nitropyrene) • Nitrating agent is too concentrated or reactive.• Reaction temperature is too high.• Stoichiometry of the nitrating agent is excessive.• Use a less reactive nitrating system (e.g., nitric acid in acetic anhydride (B1165640) vs. mixed acid).• Perform the reaction at a lower temperature (e.g., 0°C or below).• Carefully control the molar equivalents of the nitrating agent relative to pyrene.
Difficult Separation of this compound from Isomers • The 1,3-, 1,6-, and 1,8-isomers have very similar polarities and solubilities.• Employ fractional recrystallization with various solvents.• Optimize the mobile phase for column chromatography to maximize separation.• Consider using preparative HPLC for high-purity isolation.
Reaction Fails to Proceed or is Very Slow • Impure pyrene starting material.• Inactive or decomposed nitrating agent.• Insufficient reaction temperature.• Ensure the purity of the starting pyrene.• Use a freshly prepared or properly stored nitrating agent.• Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Experimental Protocols

The following is a general protocol for the dinitration of pyrene. Caution: Nitrating agents are highly corrosive and strong oxidizers. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

1. Dinitration of Pyrene

  • Step 1: Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyrene in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Step 2: Cooling: Cool the solution to 0-5°C using an ice bath.

  • Step 3: Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a solution of fuming nitric acid in acetic anhydride or dinitrogen tetroxide in dichloromethane) dropwise to the stirred solution.[5] Maintain the internal temperature below 10°C throughout the addition.

  • Step 4: Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor the reaction's progress by periodically taking samples and analyzing them by TLC or HPLC.

  • Step 5: Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice or into cold water to precipitate the crude product.

  • Step 6: Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product under a vacuum.

2. Purification of this compound

  • Step 1: Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a dichloromethane/toluene (B28343) mixture) and load it onto a silica (B1680970) gel column.

  • Step 2: Elution: Elute the column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the different isomers. Collect fractions and analyze them by TLC or HPLC to identify those containing the desired this compound.

  • Step 3: Recrystallization: Combine the fractions rich in this compound and remove the solvent under reduced pressure. Purify the resulting solid further by recrystallization from a suitable solvent (e.g., toluene or a mixed solvent system) to obtain the final product.[3]

Quantitative Data

The yield of nitrated products is highly dependent on the specific conditions used. The following table summarizes representative conditions for the mononitration of pyrene, which is the initial step in forming dinitropyrenes.

Reactant (Pyrene) Conc.Nitrating Agent (N₂O₄) Conc.SolventReaction TimeYield of 1-NitropyreneReference
0.010 M0.0075 MDichloromethane20 min82%[5]
0.010 M0.001 MDichloromethane180 min14%[5]
0.010 M0.015 MDichloromethane20 min95%[5]

Note: The dinitration step requires harsher conditions or longer reaction times, which will also influence the distribution of the 1,3-, 1,6-, and 1,8-isomers.

Visualizations

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Mononitration cluster_final Dinitration Products Pyrene Pyrene MonoNitro 1-Nitropyrene (Major Intermediate) Pyrene->MonoNitro + NO₂⁺ NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄ or N₂O₄) IsomerMix Isomer Mixture MonoNitro->IsomerMix + NO₂⁺ DNP16 This compound (Desired Product) IsomerMix->DNP16 DNP13 1,3-Dinitropyrene IsomerMix->DNP13 DNP18 1,8-Dinitropyrene IsomerMix->DNP18

Caption: Reaction pathway for the dinitration of pyrene.

workflow_diagram Reactants 1. Reactants (Pyrene, Nitrating Agent) Reaction 2. Nitration Reaction (Controlled Temperature) Reactants->Reaction Quench 3. Quenching & Filtration Reaction->Quench Crude 4. Crude Product (Mixture of DNP Isomers) Quench->Crude Chromatography 5. Column Chromatography Crude->Chromatography Fractions 6. Isomer Fractions Analysis Chromatography->Fractions Recrystallization 7. Recrystallization Fractions->Recrystallization Select 1,6-DNP Fractions FinalProduct 8. Pure this compound Recrystallization->FinalProduct

Caption: Experimental workflow for this compound synthesis.

References

addressing poor signal intensity in 1,6-Dinitropyrene mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor signal intensity and other common issues encountered during the mass spectrometry analysis of 1,6-Dinitropyrene.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for this compound in my mass spectrometer?

A1: Poor signal intensity for this compound is a common challenge and can be attributed to several factors. The non-polar nature and the presence of nitro groups in the molecule make it difficult to ionize efficiently using certain techniques. Electrospray ionization (ESI), a common method, is often not effective for dinitropyrenes. The choice of ionization source, sample preparation, and instrument parameters are critical for achieving a strong signal.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have been shown to be more effective than Electrospray Ionization (ESI) for the analysis of dinitropyrenes.[1] APPI, in particular, has demonstrated high precision and sensitivity for dinitropyrene (B1228942) analysis.[1] Negative Chemical Ionization (NCI) has also been noted for its increased sensitivity for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in general.[2]

Q3: What are the expected precursor ions for this compound in mass spectrometry?

A3: When using APCI and APPI, the expected precursor ion for dinitropyrene is often the molecular radical anion, [M]•−.[1] Another observed precursor ion is [M - 30]•−, corresponding to the loss of a nitro group (NO).[1] In some cases, particularly with APPI, [M−30]+• has also been observed.

Q4: Can adduct formation affect my this compound signal?

A4: Yes, adduct formation can significantly impact your results. While specific adducts for this compound are not extensively documented, common adducts in mass spectrometry include those with sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+). These can split the signal from your target analyte, leading to an apparent decrease in intensity for the desired ion. Careful sample preparation and the use of high-purity solvents can help minimize adduct formation.

Troubleshooting Guides

Guide 1: Low or No Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.

dot

LowSignalTroubleshooting cluster_start Start cluster_ionization Ionization Method cluster_sample_prep Sample Preparation cluster_instrument Instrument Parameters cluster_end Resolution Start Low/No Signal for This compound CheckIonization 1. Verify Ionization Method Start->CheckIonization IsESI Using ESI? CheckIonization->IsESI SwitchToAPCI_APPI Switch to APCI or APPI IsESI->SwitchToAPCI_APPI Yes CheckSamplePrep 2. Review Sample Preparation IsESI->CheckSamplePrep No SwitchToAPCI_APPI->CheckSamplePrep SolventPurity Solvent Purity? (LC-MS Grade) CheckSamplePrep->SolventPurity Concentration Analyte Concentration? SolventPurity->Concentration Yes UsePureSolvents Use High-Purity Solvents SolventPurity->UsePureSolvents No OptimizeConcentration Optimize Concentration (1-10 µg/mL) Concentration->OptimizeConcentration Suboptimal CheckInstrument 3. Optimize Instrument Parameters Concentration->CheckInstrument Optimal OptimizeConcentration->CheckInstrument UsePureSolvents->Concentration SourceSettings Tune Source Parameters (Temperature, Gas Flow) CheckInstrument->SourceSettings MassAnalyzer Check Mass Analyzer Settings (Scan Range, Polarity) SourceSettings->MassAnalyzer SignalImproved Signal Improved MassAnalyzer->SignalImproved

Caption: Troubleshooting workflow for low signal intensity.

Guide 2: Poor Reproducibility and Inconsistent Results

This guide addresses issues related to variability in signal intensity and retention time.

dot

ReproducibilityTroubleshooting cluster_start Start cluster_lc Liquid Chromatography cluster_sample Sample Integrity cluster_instrument_cal Instrument Calibration cluster_end Resolution Start Poor Reproducibility CheckLC 1. Examine LC System Start->CheckLC ColumnCondition Column Equilibration? CheckLC->ColumnCondition MobilePhase Mobile Phase Stability? ColumnCondition->MobilePhase Yes EquilibrateColumn Ensure Proper Equilibration ColumnCondition->EquilibrateColumn No PrepareFreshMobilePhase Prepare Fresh Mobile Phase MobilePhase->PrepareFreshMobilePhase No CheckSample 2. Assess Sample Integrity MobilePhase->CheckSample Yes EquilibrateColumn->MobilePhase PrepareFreshMobilePhase->CheckSample SampleDegradation Potential for Degradation? CheckSample->SampleDegradation MatrixEffects Suspect Matrix Effects? SampleDegradation->MatrixEffects No ProtectFromLight Protect Samples from Light SampleDegradation->ProtectFromLight Yes ImplementCleanup Implement Sample Cleanup (e.g., SPE) MatrixEffects->ImplementCleanup Yes CheckCalibration 3. Verify Instrument Calibration MatrixEffects->CheckCalibration No ProtectFromLight->MatrixEffects ImplementCleanup->CheckCalibration PerformCalibration Perform System Calibration CheckCalibration->PerformCalibration ReproducibilityImproved Reproducibility Improved PerformCalibration->ReproducibilityImproved

Caption: Troubleshooting workflow for poor reproducibility.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for dinitropyrene using different ionization techniques, providing a baseline for expected sensitivity.

Ionization MethodHPLC ModeLimit of Detection (LOD) on Column
APPI-MS/MSNormal Phase0.5 pg
APCI-MS/MSNot Specified-
ESI-MS/MSNot SpecifiedIneffective Ionization
Data adapted from a study on dinitropyrenes.[1]

Experimental Protocols

General Sample Preparation Protocol for this compound Analysis

This protocol provides a general guideline for preparing samples for LC-MS analysis of this compound. Optimization may be required based on the specific sample matrix.

  • Sample Extraction:

    • For solid samples (e.g., soil, particulate matter), perform a solvent extraction using a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of hexane (B92381) and acetone.

    • Techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction can be employed.

  • Sample Cleanup (if necessary):

    • For complex matrices, a cleanup step is recommended to remove interferences.

    • Solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges is effective. Elute with a non-polar solvent like hexane to remove aliphatic compounds, followed by a more polar solvent (e.g., dichloromethane/hexane mixture) to elute the nitro-PAHs.

  • Solvent Exchange and Concentration:

    • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC-MS system, such as acetonitrile (B52724) or methanol, to a final concentration suitable for analysis (e.g., 1-10 µg/mL).

  • Filtration:

    • Filter the final sample solution through a 0.22 µm PTFE syringe filter before injection into the LC-MS system to remove any particulate matter.

General LC-MS/MS Method Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Instrument-specific optimization is crucial.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of PAHs and their derivatives.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization, is a good starting point.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (APPI or APCI source):

    • Ionization Mode: Negative ion mode is often preferred for nitro-PAHs.

    • Scan Type: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For higher sensitivity and selectivity, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is recommended.

    • Source Temperature: Optimize according to the instrument manufacturer's recommendations (typically 350-500 °C for APCI).

    • Gas Flows (Nebulizer, Auxiliary): Optimize for maximum signal intensity.

    • Collision Energy (for MS/MS): Optimize to achieve characteristic fragmentation of the precursor ion.

Potential Fragmentation Pathways

While specific, detailed fragmentation pathways for this compound are not extensively published, the fragmentation of nitro-PAHs generally involves the following processes:

  • Loss of NO: A common fragmentation pathway is the loss of a nitro group as nitric oxide (NO), resulting in a fragment ion with a mass difference of 30 Da from the precursor ion.

  • Loss of NO2: Loss of a nitro group as nitrogen dioxide (NO2) can also occur, leading to a mass difference of 46 Da.

  • Loss of CO: Subsequent fragmentation of the pyrene (B120774) backbone can involve the loss of carbon monoxide (CO), with a mass difference of 28 Da.

dot

FragmentationPathway M [M]•- (m/z 292) Fragment1 [M-NO]•- (m/z 262) M->Fragment1 - NO (30 Da) Fragment2 [M-NO2]•- (m/z 246) M->Fragment2 - NO2 (46 Da) Fragment3 Further Fragmentation (e.g., loss of CO) Fragment1->Fragment3 Fragment2->Fragment3

Caption: General fragmentation pathways for this compound.

References

Technical Support Center: Optimal Column Selection for Dinitropyrene Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimal separation of dinitropyrene (B1228942) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating dinitropyrene (DNP) isomers?

The primary challenge in separating dinitropyrene isomers, such as 1,3-DNP, 1,6-DNP, and 1,8-DNP, lies in their structural similarity. These positional isomers have nearly identical molecular weights and polarities, which results in very similar retention behaviors on many common chromatography columns, often leading to co-elution or poor resolution. Achieving baseline separation requires the careful selection of a stationary phase that can exploit subtle differences in their molecular shape and π-electron distribution.

Q2: Which type of HPLC column is best suited for dinitropyrene isomer separation?

While standard C18 columns can be used, they often provide insufficient selectivity for complete isomer separation. For optimal results, columns that offer alternative separation mechanisms, particularly π-π interactions, are recommended. These include:

  • Polymeric C18 Columns: These columns, often based on polystyrene-divinylbenzene, can offer different selectivity compared to silica-based C18 columns and have shown success in separating dinitropyrene isomers.[1]

  • Phenyl-based Columns (e.g., Phenyl-Hexyl): The phenyl ligands on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the dinitropyrenes, providing enhanced selectivity for positional isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, dipole-dipole, and π-π interactions, which can be highly effective in differentiating closely related aromatic compounds.

  • Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns are specifically designed for the separation of aromatic isomers. The pyrenyl or nitrophenyl groups in the stationary phase provide strong π-π interactions, leading to excellent shape selectivity for planar molecules like dinitropyrenes.[2][3]

Q3: Can I use a standard C18 column for dinitropyrene separation?

A standard monomeric octadecylsilyl (ODS) or C18 column can be attempted, but it may not provide baseline separation of all dinitropyrene isomers, especially 1,6- and 1,8-DNP which are often the most difficult to resolve. The separation on a C18 column is primarily driven by hydrophobic interactions, which are very similar for the DNP isomers. If a C18 column is to be used, optimization of the mobile phase composition and temperature is critical. A polymeric C18 phase is often a better choice than a monomeric one.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Dinitropyrene Isomers

Symptom: Dinitropyrene isomers (particularly 1,6- and 1,8-DNP) are co-eluting or appearing as a single broad peak.

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Switch to a π-π selective column: If using a standard C18 column, switch to a Phenyl, PFP, or Pyrenylethyl (PYE) column to enhance selectivity based on molecular shape and π-electron interactions.[2][3] 2. Consider a polymeric C18 column: These can offer different selectivity compared to silica-based C18 phases.[1]
Mobile Phase Not Optimized 1. Adjust organic modifier: Vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve resolution, but can also lead to broader peaks. 2. Change organic modifier: If using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order. 3. Optimize temperature: Lowering the column temperature can sometimes enhance the subtle intermolecular interactions needed for isomer separation, leading to better resolution.
Column Overload 1. Reduce sample concentration: Inject a more dilute sample to avoid overloading the column, which can cause peak broadening and loss of resolution.
Issue 2: Peak Tailing

Symptom: The peaks for the dinitropyrene isomers are asymmetrical with a pronounced tail.

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica (B1680970) Support 1. Use a high-purity, end-capped column: Modern columns made with high-purity silica and thorough end-capping minimize the presence of acidic silanol (B1196071) groups that can cause tailing with polarizable compounds. 2. Adjust mobile phase pH: While dinitropyrenes are neutral, a mobile phase pH that suppresses the ionization of residual silanols (e.g., pH 2.5-4) can sometimes improve peak shape.
Column Contamination 1. Flush the column: Use a strong solvent (e.g., isopropanol) to wash the column and remove strongly retained contaminants. 2. Use a guard column: A guard column will protect the analytical column from contaminants in the sample.
Issue 3: Inconsistent Retention Times

Symptom: The retention times of the dinitropyrene peaks shift between injections.

Possible Cause Troubleshooting Steps
Poor Column Equilibration 1. Increase equilibration time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Composition Changes 1. Use fresh, high-purity solvents: Prepare fresh mobile phase daily and use HPLC-grade solvents to avoid changes in composition due to evaporation or degradation. 2. Degas the mobile phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.
Temperature Fluctuations 1. Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.

Data Presentation: Comparison of HPLC Columns for Dinitropyrene Separation

The following table summarizes typical elution orders and approximate retention times for dinitropyrene isomers on different types of HPLC columns. Note that absolute retention times will vary depending on the specific instrument, exact mobile phase composition, and column dimensions.

Column Type Stationary Phase Typical Elution Order Approximate Retention Time (min) Key Separation Principle
Polymeric ODS C18-functionalized polystyrene-divinylbenzene1,3-DNP < 1,8-DNP < 1,6-DNP15 - 25Hydrophobic and π-π interactions
Pyrenylethyl 2-(1-Pyrenyl)ethyl bonded silica1,3-DNP < 1,6-DNP < 1,8-DNP20 - 35Strong π-π interactions and shape selectivity[2][3]
Standard ODS (C18) Octadecylsilyl bonded silica1,3-DNP < 1,8-DNP ≈ 1,6-DNP (often co-elute)10 - 20Primarily Hydrophobic interactions

Experimental Protocols

Method 1: Separation on a Polymeric ODS Column

This method is suitable for the baseline separation of 1,3-, 1,6-, and 1,8-dinitropyrene.[1]

  • Column: Polymeric ODS column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Fluorescence detector with on-line reduction. The dinitropyrenes are reduced to fluorescent diaminopyrenes post-column using a catalyst column (e.g., platinum and rhodium on alumina).[1]

Method 2: Separation on a Pyrenylethyl (PYE) Column

This method leverages strong π-π interactions for enhanced selectivity.[2][3]

  • Column: Pyrenylethyl-bonded silica column (e.g., COSMOSIL PYE, 150 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: Isocratic elution with Methanol/Water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detector at 254 nm.

Visualizations

ColumnSelectionWorkflow start Start: Separate Dinitropyrene Isomers c18_check Do you have a standard C18 column? start->c18_check c18_trial Attempt separation on C18. Optimize mobile phase (ACN/H2O) and temperature. c18_check->c18_trial Yes pi_pi_column Select a column with π-π interaction capability. c18_check->pi_pi_column No resolution_check Is resolution of all isomers adequate? c18_trial->resolution_check resolution_check->pi_pi_column No end End: Achieve Optimal Separation resolution_check->end Yes phenyl_pfp Phenyl or PFP Column Good π-π selectivity. pi_pi_column->phenyl_pfp pye_column Pyrenylethyl (PYE) Column Excellent shape selectivity for planar aromatics. pi_pi_column->pye_column polymeric_c18 Polymeric C18 Column Alternative selectivity to silica C18. pi_pi_column->polymeric_c18 optimize_method Optimize mobile phase and temperature for the selected column. phenyl_pfp->optimize_method pye_column->optimize_method polymeric_c18->optimize_method optimize_method->end

Caption: Workflow for selecting the optimal HPLC column for dinitropyrene isomer separation.

References

Technical Support Center: Mobile Phase Optimization for 1,6-Dinitropyrene HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 1,6-dinitropyrene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of acetonitrile (B52724) and water. A common initial condition is a 70:30 (v/v) mixture of acetonitrile and water, run in isocratic mode. From this starting point, the mobile phase composition can be adjusted to optimize the separation.

Q2: My this compound peak is broad and tailing. How can I improve the peak shape?

Poor peak shape for nitro-aromatic compounds like this compound can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase Composition: An inappropriate solvent strength can lead to peak broadening. If the peak is broad, try decreasing the percentage of the organic modifier (e.g., from 70% acetonitrile to 65%) to increase retention and potentially improve peak shape.

  • Change Organic Modifier: Switching from acetonitrile to methanol (B129727) can sometimes improve peak shape for aromatic compounds due to different solvent-analyte interactions. Methanol is a protic solvent and can engage in different hydrogen bonding compared to the aprotic acetonitrile.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

  • Consider Mobile Phase Additives: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to protonate any residual silanol (B1196071) groups on the silica-based stationary phase, reducing unwanted interactions that can cause tailing.

Q3: I am not getting good resolution between this compound and other isomers or impurities. What should I do?

Improving resolution is a key aspect of method optimization. Consider the following strategies:

  • Optimize Solvent Strength: To increase the separation between closely eluting peaks, you can decrease the solvent strength of the mobile phase. This is achieved by reducing the proportion of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and provide more opportunity for the analytes to separate.

  • Try a Different Organic Modifier: The choice of organic solvent can significantly impact selectivity. If acetonitrile/water does not provide adequate resolution, switching to a methanol/water mobile phase may alter the elution order and improve the separation of isomers.

  • Implement a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time (e.g., starting with a lower percentage of acetonitrile and gradually increasing it), can significantly improve the resolution of complex mixtures.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will also increase the analysis time.

Q4: My retention times for this compound are shifting between injections. What is causing this?

Retention time instability can be a frustrating issue. Here are common causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration. For gradient methods, a sufficient re-equilibration time at the initial mobile phase composition is crucial.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate measurement of the solvent ratios. Degas the mobile phase to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times. Regularly inspect the pump for leaks and perform routine maintenance.

Q5: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?

Both acetonitrile and methanol can be used for the analysis of this compound. The choice depends on the specific requirements of your separation.

  • Acetonitrile generally has a stronger elution strength, which results in shorter retention times compared to methanol at the same concentration. It also has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.

  • Methanol is a protic solvent and can offer different selectivity due to its ability to participate in hydrogen bonding. This can be particularly useful for separating structurally similar isomers.

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific sample.

Data Presentation

The following tables provide representative data illustrating the effect of mobile phase composition on the chromatographic parameters of this compound. This data is for illustrative purposes to demonstrate general trends.

Table 1: Effect of Acetonitrile Concentration on this compound Elution

Mobile Phase (Acetonitrile:Water, v/v)Retention Time (min)Resolution (Rs) with a closely eluting impurityPeak Asymmetry (As)
80:204.21.31.5
70:306.81.81.2
60:4010.52.21.1

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

Mobile Phase (Organic:Water, 70:30 v/v)Retention Time (min)Resolution (Rs) with a closely eluting impurityPeak Asymmetry (As)
Acetonitrile6.81.81.2
Methanol8.52.01.1

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a 70:30 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase by sonication or vacuum filtration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes). b. Inject the this compound standard or sample. c. Run the analysis for a sufficient time to allow for the elution of the peak of interest and any late-eluting compounds.

Protocol 2: Gradient HPLC Method for Improved Resolution

  • HPLC System and Column: Same as Protocol 1.

  • Mobile Phase:

    • Mobile Phase A: Ultrapure water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 90% B (linear gradient)

    • 10-12 min: 90% B (hold)

    • 12.1-15 min: 60% B (re-equilibration)

  • Procedure: a. Equilibrate the column with the initial mobile phase composition (60% B) until a stable baseline is achieved. b. Inject the sample. c. Start the gradient run.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Analysis cluster_evaluation Peak Evaluation cluster_optimization Optimization Strategies cluster_troubleshooting Troubleshooting start Start with Initial Conditions (e.g., ACN:Water 70:30, Isocratic) evaluate Evaluate Peak Shape, Resolution, and Retention Time start->evaluate adjust_strength Adjust Solvent Strength (% Organic) evaluate->adjust_strength Poor Resolution change_solvent Change Organic Modifier (ACN vs. MeOH) evaluate->change_solvent Poor Selectivity use_gradient Implement Gradient Elution evaluate->use_gradient Complex Sample troubleshoot_tailing Address Peak Tailing (e.g., add acid) evaluate->troubleshoot_tailing Peak Tailing troubleshoot_retention Stabilize Retention Time (e.g., check equilibration) evaluate->troubleshoot_retention Shifting RT end Optimized Method evaluate->end Acceptable Results adjust_strength->evaluate change_solvent->evaluate use_gradient->evaluate troubleshoot_tailing->evaluate troubleshoot_retention->evaluate Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions problem Identify Chromatographic Issue cause_resolution Poor Resolution problem->cause_resolution cause_peak_shape Poor Peak Shape problem->cause_peak_shape cause_retention Retention Time Drift problem->cause_retention solution_resolution Adjust % Organic Change Solvent Use Gradient cause_resolution->solution_resolution solution_peak_shape Adjust % Organic Add Modifier (e.g., Acid) Change Solvent cause_peak_shape->solution_peak_shape solution_retention Ensure Equilibration Check Pump Control Temperature cause_retention->solution_retention

Technical Support Center: Quantitative Analysis of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the quantitative analysis of 1,6-dinitropyrene, with a specific focus on calibration curve issues.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can lead to inaccurate or imprecise results in the quantitative analysis of this compound.

Issue: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent problem in HPLC analysis and can arise from several sources. The relationship between analyte concentration and detector response should be linear within the validated range of the method.[1]

Q1: My calibration curve for this compound is showing a non-linear (e.g., quadratic) fit. What are the potential causes?

A1: Non-linearity in your calibration curve can stem from several factors, ranging from sample preparation to detector saturation. Here are the primary areas to investigate:

  • Detector Saturation: UV-Vis detectors, commonly used in HPLC, have a limited linear range. If the concentration of your standards is too high, the detector response may plateau, leading to a curve that bends at higher concentrations. Most UV detectors maintain linearity up to approximately 1.0 Absorbance Unit (AU).[2]

  • Sample Preparation and Stability: this compound can be susceptible to degradation, especially when exposed to light or certain environmental conditions.[3] Inconsistent degradation between standards of different concentrations can lead to non-linearity. Additionally, issues in the dilution series preparation can introduce errors.

  • Chromatographic Issues: Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and contribute to non-linearity. For nitroaromatic compounds, peak tailing can occur due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., diesel exhaust particulate, biological fluids), co-eluting substances can interfere with the analyte's ionization or detection, leading to signal suppression or enhancement.[4][5] This can disproportionately affect standards at different concentrations.

Troubleshooting Workflow for Non-Linear Calibration Curve:

start Non-Linear Calibration Curve check_detector Check Detector Response start->check_detector check_prep Review Sample Preparation check_detector->check_prep Response < 1 AU solution_detector Dilute Standards to be < 1 AU check_detector->solution_detector Response > 1 AU check_chromatography Evaluate Chromatography check_prep->check_chromatography Preparation OK solution_prep Prepare Fresh Standards Protect from Light check_prep->solution_prep Degradation or Dilution Error Suspected check_matrix Investigate Matrix Effects check_chromatography->check_matrix Good Peak Shape solution_chromatography Optimize Mobile Phase Use Guard Column check_chromatography->solution_chromatography Poor Peak Shape solution_matrix Improve Sample Cleanup Use Matrix-Matched Standards check_matrix->solution_matrix Complex Matrix

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue: Poor Reproducibility and Precision

Q2: I am observing significant variability in my results between injections of the same standard. What could be the cause?

A2: Poor reproducibility can be frustrating and can invalidate your results. The source of the problem can be in the instrument, the sample, or the methodology.

  • HPLC System Issues: Leaks in the pump, injector, or fittings can cause fluctuations in the flow rate and pressure, leading to variable retention times and peak areas.[6][7] Air bubbles in the system can also cause similar problems.

  • Injector Variability: Issues with the autosampler, such as inconsistent injection volumes, can lead to poor precision.

  • Sample Stability in Autosampler: this compound may degrade in the autosampler over the course of a long analytical run, especially if the samples are not kept cool and protected from light.

  • Column Equilibration: Insufficient column equilibration between injections, especially when using a gradient elution, can cause retention time shifts.

Troubleshooting Steps for Poor Reproducibility:

  • System Check: Perform a system pressure test and check for any visible leaks. Purge the pump to remove any air bubbles.

  • Injector Check: Manually inject a standard multiple times to assess the reproducibility of the injector.

  • Sample Stability Test: Re-inject a standard from the beginning of the run at the end of the sequence to check for degradation.

  • Equilibration Time: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q3: What is a typical linear range for the quantitative analysis of nitrated PAHs like this compound?

A3: The linear range will depend on the specific analytical method and detector used. For a related compound, 1-nitropyrene, analyzed by a sensitive LC-MS/MS method, a linear range of 0.5 to 500 pg/µL has been reported. For HPLC-UV or fluorescence methods, the linear range may be in the ng/mL to µg/mL range. It is crucial to determine the linear range for your specific method through a validation study.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A4: Similar to the linear range, the LOD and LOQ are method-dependent. For the highly sensitive LC-MS/MS analysis of 1-nitropyrene, an analytical LOD of 152 fg and an LOQ of 221 fg on-column have been achieved.[8] For HPLC-UV or fluorescence methods, the LOD and LOQ will be higher.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples?

A5: Minimizing matrix effects is crucial for accurate quantification in complex matrices.[4][5] Here are some strategies:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any signal suppression or enhancement.[4]

  • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated this compound) if available. This is the most effective way to correct for matrix effects and variations in sample recovery.

Q6: What are the best practices for preparing and storing this compound standard solutions?

A6: Due to the potential for photodegradation, it is essential to handle this compound standards with care.[3]

  • Use Amber Glassware: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Refrigerated Storage: Store stock and working solutions at low temperatures (e.g., 4°C) to minimize degradation.

  • Fresh Preparation: Prepare working standards fresh daily or as frequently as needed to ensure their accuracy.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of a related nitro-PAH, 1-nitropyrene, by LC-MS/MS. These values can serve as a general guideline for what may be achievable for this compound analysis with a highly sensitive method.

Parameter1-Nitropyrene (by LC-MS/MS)
Linear Range 0.5 - 500 pg/µL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 152 fg on-column
Limit of Quantification (LOQ) 221 fg on-column
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

General Protocol for Analysis of this compound in Diesel Exhaust Particulate Matter by HPLC

This protocol provides a general framework. Specific parameters should be optimized and validated for your particular instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction)

start Weigh Filter with Particulate Matter extraction Soxhlet Extraction (e.g., with Dichloromethane) start->extraction concentration Concentrate Extract (Rotary Evaporation) extraction->concentration spe Solid-Phase Extraction (SPE) (Silica Gel Cartridge) concentration->spe elution Elute with Hexane/ Dichloromethane spe->elution final_conc Evaporate to Dryness and Reconstitute elution->final_conc analysis Inject into HPLC System final_conc->analysis

Caption: A typical sample preparation workflow for this compound analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile (B52724) and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-35 °C

  • Detector: UV-Vis detector at a wavelength of approximately 380 nm or a fluorescence detector.

3. Calibration

  • Prepare a series of at least five calibration standards of this compound in the mobile phase or a matrix-matched solvent.

  • The concentration range should bracket the expected concentration of the samples.

  • Inject each standard in triplicate.

  • Plot the peak area versus concentration and perform a linear regression to generate the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.[1]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,6-Dinitropyrene, a potent mutagen and environmental pollutant, is of paramount importance. The validation of analytical methods ensures the reliability and accuracy of experimental data. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by a synthesis of experimental data from various studies on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

Data Presentation: Comparison of Method Validation Parameters

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes typical performance data for HPLC and GC-MS methods for the analysis of nitro-PAHs, including dinitropyrenes. These values are representative of what can be expected from a validated method for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 ng/mL0.3 - 3.0 ng/mL
Accuracy (% Recovery) 90 - 110%80 - 115%
Precision (% RSD) < 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized, yet comprehensive, experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a robust and widely used technique for the analysis of nitro-PAHs.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm or fluorescence detection with appropriate excitation and emission wavelengths.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent such as dichloromethane (B109758) or acetonitrile.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the trace analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Autosampler.

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (pesticide residue grade)

  • This compound reference standard

GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Key ions for this compound (m/z 292, 246, 216) should be monitored.

Sample Preparation:

  • Perform a solvent extraction of the sample using dichloromethane or a similar solvent.

  • Clean up the extract using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interfering matrix components.

  • Concentrate the cleaned extract to a final volume of 1 mL.

  • Add an internal standard if required for quantification.

Mandatory Visualization

To provide a clear overview of the analytical workflow, the following diagrams illustrate the key stages in the validation of these analytical methods.

cluster_0 HPLC Method Validation Workflow HPLC_Start Method Development HPLC_Prep Sample & Standard Preparation HPLC_Start->HPLC_Prep HPLC_Analysis HPLC-UV/FLD Analysis HPLC_Prep->HPLC_Analysis HPLC_Val Validation Parameter Assessment (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Analysis->HPLC_Val HPLC_End Validated Method HPLC_Val->HPLC_End cluster_1 GC-MS Method Validation Workflow GCMS_Start Method Development GCMS_Prep Sample Extraction & Cleanup GCMS_Start->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Val Validation Parameter Assessment (Linearity, LOD/LOQ, Accuracy, Precision) GCMS_Analysis->GCMS_Val GCMS_End Validated Method GCMS_Val->GCMS_End

A Guide to Inter-Laboratory Comparison of 1,6-Dinitropyrene Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison (ILC) for the measurement of 1,6-dinitropyrene (1,6-DNP), a potent mutagen and environmental pollutant. Given the absence of publicly available, formal inter-laboratory comparison studies specifically for 1,6-DNP, this document outlines the principles, methodologies, and a proposed workflow to facilitate such a study. The objective is to enhance the reliability and comparability of 1,6-DNP quantification across different laboratories, which is crucial for accurate risk assessment and research in toxicology and drug development.

An inter-laboratory comparison is an essential element of laboratory quality assurance, allowing individual laboratories to assess their analytical performance against that of their peers and a reference value.[1] Participation in such proficiency testing schemes is a requirement for accreditation under standards like ISO/IEC 17025 and is guided by the principles laid out in ISO/IEC 17043.[2][3][4][5][6] The core purpose is to identify potential issues in laboratory procedures and to foster continuous improvement, ultimately leading to greater confidence in analytical results.[2][6]

Comparison of Analytical Methodologies

The accurate quantification of this compound often requires sophisticated analytical techniques due to its low concentrations in complex matrices. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.
Detection Commonly uses chemiluminescence or fluorescence detection after post-column reduction to amino derivatives for high sensitivity.[7]High-resolution mass spectrometry (HRMS) offers excellent selectivity and sensitivity.[8] Tandem MS (MS/MS) can further reduce matrix interference.[9]
Sample Prep Typically involves solvent extraction, cleanup, and chemical reduction to corresponding amino derivatives.[7]Often requires reduction to diaminopyrenes followed by derivatization (e.g., with trifluoroacetamide) to improve volatility and sensitivity.[8]
Sensitivity Detection limits in the low femtomole (fmol) range have been reported.[7]Detection limits in the low picogram (pg) range are achievable.[8]
Advantages Well-suited for thermally labile compounds. High sensitivity with specific detectors.High specificity and structural confirmation from mass spectra. Can separate isomers effectively.
Disadvantages May require post-column derivatization, adding complexity.Derivatization step can introduce variability. Not suitable for non-volatile compounds.

Illustrative Inter-Laboratory Comparison Workflow

An inter-laboratory comparison study is a structured process involving a coordinating body and participating laboratories to ensure an unbiased evaluation of measurement performance. The workflow ensures that all participants analyze identical, stable, and homogeneous test materials under defined conditions.

ILC_Workflow cluster_setup Phase 1: Setup & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Evaluation & Reporting Coordinator Coordinating Body (ISO/IEC 17043 Compliant) Prep Preparation of Homogeneous Test Material (e.g., Spiked Matrix) Coordinator->Prep 1. Initiates Study Stats Statistical Analysis (e.g., Z-Scores) Coordinator->Stats 8. Compiles Data RefLab Reference Laboratory Measurement (Assigns Reference Value) Prep->RefLab 2. Sends Samples Distribute Distribution of Samples to Participating Labs Prep->Distribute 4. Prepares for Shipping RefLab->Coordinator 3. Reports Ref. Value LabA Participant Lab A Distribute->LabA LabB Participant Lab B Distribute->LabB LabC ... Lab N Distribute->LabC LabA->Coordinator 5. Reports Results Feedback Feedback & Corrective Actions LabA->Feedback LabB->Coordinator 6. Reports Results LabB->Feedback LabC->Coordinator 7. Reports Results LabC->Feedback Report Final Report Generation (Confidential & Summary) Stats->Report 9. Evaluates Performance Report->LabA 10. Disseminates Report->LabB 10. Disseminates Report->LabC 10. Disseminates

Figure 1: Workflow for a 1,6-DNP Inter-Laboratory Comparison.

Hypothetical Data from an Inter-Laboratory Comparison

The following table illustrates how results from an ILC for 1,6-DNP in a certified reference material (CRM) might be presented. The Z-score is a common metric for performance evaluation, where a score between -2 and +2 is generally considered satisfactory.

Laboratory IDAnalytical MethodReported Concentration (µg/g)Measurement Uncertainty (± µg/g)Z-ScorePerformance
Lab 01HPLC-FLD0.850.09-0.56Satisfactory
Lab 02GC-HRMS0.920.100.22Satisfactory
Lab 03HPLC-UV1.150.152.78Unsatisfactory
Lab 04GC-MS/MS0.880.08-0.22Satisfactory
Lab 05GC-HRMS0.790.11-1.22Satisfactory
Lab 06HPLC-FLD0.950.090.56Satisfactory
Assigned Value (Consensus Mean) 0.90 0.05 - -

Note: Data are for illustrative purposes only.

Experimental Protocol: GC-HRMS Method

This protocol is adapted from established methods for dinitropyrene (B1228942) analysis.[8]

1. Objective: To quantify this compound in a solid matrix (e.g., diesel particulate matter, soil).

2. Sample Preparation: a. Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube. b. Spike the sample with an appropriate internal standard (e.g., deuterated 6-nitrochrysene). c. Extract the sample with a suitable solvent (e.g., benzene-ethanol mixture) using ultrasonication for 20 minutes. d. Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more. e. Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

3. Reduction and Derivatization: a. Re-dissolve the extract in methanol. b. Add a reducing agent (e.g., sodium hydrosulfide) and heat at 40°C for 30 minutes to convert dinitropyrenes to diaminopyrenes. c. Neutralize the solution and extract the diaminopyrenes with benzene (B151609). d. Evaporate the benzene extract to dryness. e. Add the derivatizing agent, N-methyl-bis(trifluoroacetamide), and ethyl acetate. Heat at 60°C for 10 minutes. f. Evaporate the solution and reconstitute in a known volume of hexane (B92381) for injection.

4. GC-HRMS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet: Splitless injection at 280°C.
  • Oven Program: 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 10 min.
  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Scientific DFS).
  • Ionization: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for the derivatized 1,6-diaminopyrene (B88504) and the internal standard.

5. Quantification: a. Generate a multi-point calibration curve using derivatized 1,6-diaminopyrene standards. b. Quantify the sample concentration based on the internal standard method, correcting for recovery.

Genotoxicity Pathway of this compound

This compound is a potent genotoxic agent that requires metabolic activation to exert its effects.[10] The primary pathway involves the reduction of its nitro groups, leading to the formation of reactive intermediates that can bind to DNA, forming adducts. This DNA damage can trigger cellular responses, including chromosome breakage and aneuploidy, which are hallmarks of carcinogenesis.[10][11]

Signaling_Pathway cluster_activation Metabolic Activation cluster_response Cellular Response to Damage DNP This compound (1,6-DNP) Nitroreduction Nitroreductase Enzymes DNP->Nitroreduction Reactive_Intermediate Reactive N-hydroxyarylamine Intermediate Nitroreduction->Reactive_Intermediate Step 1: Reduction Acetylation O-Acetylation (Optional Pathway) Reactive_Intermediate->Acetylation DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Direct Binding Acetylation->DNA_Adduct Step 2: Esterification DNA_Damage DNA Damage DNA_Adduct->DNA_Damage p53 p53 Activation DNA_Damage->p53 Micronuclei Micronucleus Formation DNA_Damage->Micronuclei Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest & Repair Failure Aneuploidy Aneuploidy (Kinetochore-positive) Micronuclei->Aneuploidy Clastogenicity Chromosome Breakage (Kinetochore-negative) Micronuclei->Clastogenicity

Figure 2: Metabolic activation and genotoxicity of 1,6-DNP.

References

Comparative Mutagenicity of 1,6-Dinitropyrene and 1,8-Dinitropyrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mutagenic properties of 1,6-dinitropyrene (1,6-DNP) and 1,8-dinitropyrene (B49389) (1,8-DNP), supported by experimental data. These nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are potent mutagens and known environmental contaminants, making a thorough understanding of their genotoxicity crucial.

Quantitative Mutagenicity Data

The mutagenic potency of 1,6-DNP and 1,8-DNP has been extensively evaluated using the Ames test, a bacterial reverse mutation assay. The data presented below summarizes the mutagenic activity of these compounds in various Salmonella typhimurium strains, quantified as the number of revertants per nanomole of compound.[1]

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenic Potency (Revertants/nmol)
This compound TA98-7,900
TA100-1,200
TA1538-11,000
TA1537-130
TA1535-15
TA98NR-8,100
1,8-Dinitropyrene TA98-11,000
TA100-2,100
TA1538-16,000
TA1537-200
TA1535-20

Metabolic Activation and Mechanism of Mutagenicity

The high mutagenicity of dinitropyrenes is attributed to their metabolic activation into reactive intermediates that can form DNA adducts. This activation is a multi-step process primarily involving nitroreduction and O-acetylation.[2][3]

The initial and critical step is the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632) intermediate.[2][4] This process is catalyzed by nitroreductase enzymes present in bacteria and mammalian cells.[3][4] In Salmonella typhimurium, the subsequent esterification of the hydroxylamine intermediate by O-acetyltransferase is a critical step for the potent mutagenicity of dinitropyrenes.[2] The resulting N-acetoxy arylamine is a highly reactive electrophile that can bind to DNA, primarily at the C8 position of guanine, leading to mutations.[3][5]

Interestingly, in Chinese hamster ovary (CHO) cells, while nitroreduction is still the limiting step, O-acetylation does not appear to be involved in the activation sequence.[2] The reduced nitroso derivatives themselves are highly mutagenic in these cells.[2]

cluster_0 Metabolic Activation of Dinitropyrenes Dinitropyrene Dinitropyrene Nitroreduction Nitroreduction Dinitropyrene->Nitroreduction N-hydroxy arylamine intermediate N-hydroxy arylamine intermediate Nitroreduction->N-hydroxy arylamine intermediate O-acetylation O-acetylation N-hydroxy arylamine intermediate->O-acetylation N-acetoxy arylamine N-acetoxy arylamine O-acetylation->N-acetoxy arylamine DNA Adduct Formation DNA Adduct Formation N-acetoxy arylamine->DNA Adduct Formation Mutation Mutation DNA Adduct Formation->Mutation cluster_1 Ames Test Experimental Workflow Start Start Prepare_Bacterial_Cultures Prepare Overnight Bacterial Cultures Start->Prepare_Bacterial_Cultures Prepare_Test_Solutions Prepare Test Compound and Control Solutions Start->Prepare_Test_Solutions Mix_Components Mix Bacteria, Test Solution, and Top Agar (with/without S9) Prepare_Bacterial_Cultures->Mix_Components Prepare_Test_Solutions->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate_Plates Incubate at 37°C for 48-72 hours Pour_Plates->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze and Compare Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Carcinogenicity of 1,6-Dinitropyrene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the carcinogenic properties of 1,6-Dinitropyrene (1,6-DNP) and Benzo[a]pyrene (B130552) (BaP), two potent environmental carcinogens. While both are polycyclic aromatic hydrocarbons (PAHs), their mechanisms of action, metabolic activation pathways, and carcinogenic potencies differ significantly. This document is intended for researchers, scientists, and professionals in toxicology and drug development, offering a comprehensive overview supported by experimental data.

Introduction and Classification

Benzo[a]pyrene (BaP) is a well-studied PAH found in coal tar, tobacco smoke, grilled meats, and emissions from the incomplete combustion of organic materials.[1][2][3] It is often used as a surrogate marker for total PAH exposure.[2] The International Agency for Research on Cancer (IARC) has classified BaP as Group 1, "carcinogenic to humans" .[1][3][4][5]

This compound (1,6-DNP) is a nitrated PAH (nitro-PAH) found in particulate emissions from diesel engines, kerosene (B1165875) heaters, and gas burners.[6][7][8] Although present in the environment at lower concentrations than BaP, it exhibits potent mutagenic and carcinogenic activity.[9] IARC has classified 1,6-DNP as Group 2B, "possibly carcinogenic to humans" , based on sufficient evidence in experimental animals.[6]

Metabolic Activation and Mechanism of Action

The carcinogenicity of both compounds is dependent on their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to misreplication of DNA, resulting in mutations that may initiate cancer.[10][11]

Benzo[a]pyrene Activation Pathway

BaP requires oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system, to become carcinogenic.[12][13] The key steps are:

  • Epoxidation: CYP enzymes, particularly CYP1A1, oxidize BaP to form BaP-7,8-epoxide.[12][13]

  • Hydrolysis: Epoxide hydrolase converts the epoxide to BaP-7,8-dihydrodiol.[12]

  • Second Epoxidation: CYP enzymes further oxidize the dihydrodiol to the ultimate carcinogen, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) .[12][14]

  • DNA Adduct Formation: BPDE is highly reactive and binds to the N2 position of guanine (B1146940) in DNA, forming a bulky BPDE-N2-dG adduct.[11][12] This adduct distorts the DNA helix and can lead to G-to-T transversion mutations.[10]

The entire activation process is dependent on the aryl hydrocarbon receptor (AhR), which regulates the expression of the CYP1A1 gene.[13]

ba_p_pathway bap Benzo[a]pyrene epoxide BaP-7,8-epoxide bap->epoxide CYP1A1 diol BaP-7,8-dihydrodiol epoxide->diol Epoxide Hydrolase bpde BaP-7,8-diol-9,10-epoxide (BPDE - Ultimate Carcinogen) diol->bpde CYP1A1 adduct BPDE-N2-dG DNA Adduct bpde->adduct Covalent Binding mutation Mutations (e.g., G→T transversions) adduct->mutation cancer Cancer mutation->cancer

Caption: Metabolic activation pathway of Benzo[a]pyrene (BaP).
This compound Activation Pathway

In contrast to BaP, 1,6-DNP is activated through nitroreduction, a process that can be catalyzed by cytosolic and microsomal nitroreductases in mammalian cells as well as by bacterial nitroreductases in the gut.[15][16][17]

  • Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso intermediate (1-nitro-6-nitrosopyrene).[18]

  • Further Reduction: This is followed by reduction to a reactive N-hydroxy arylamine intermediate (N-hydroxy-1-amino-6-nitropyrene).[17]

  • Esterification: The N-hydroxy arylamine is further activated, often by O-acetylation via N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine ester.[17][18]

  • DNA Adduct Formation: This reactive ester binds to the C8 position of guanine, forming the major adduct N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .[9][19]

dnp_pathway dnp This compound nitroso 1-Nitro-6-nitrosopyrene (B12373) dnp->nitroso Nitroreductase hydroxy N-hydroxy-1-amino- 6-nitropyrene nitroso->hydroxy Nitroreductase ester N-acetoxy-1-amino- 6-nitropyrene (Reactive Ester) hydroxy->ester N-acetyltransferase (O-esterification) adduct dG-C8-1-amino-6-nitropyrene DNA Adduct ester->adduct Covalent Binding mutation Mutations adduct->mutation cancer Cancer mutation->cancer

Caption: Metabolic activation pathway of this compound (1,6-DNP).

Quantitative Data Comparison

Experimental data from animal studies consistently show that 1,6-DNP is a more potent carcinogen than BaP on a dose-for-dose basis, particularly in the lung.

Table 1: Comparative Pulmonary Carcinogenicity in Male F344 Rats

This table summarizes the results of a dose-response study where the compounds were directly injected into the lungs of F344 rats.[20][21][22]

CarcinogenDose (mg)Number of RatsLung Cancer IncidenceLung Cancer (%)
This compound 0.00330413%
0.01311342%
0.03 26 22 85%
0.1 9 6 67%
0.153900%
Benzo[a]pyrene 0.03 29 1 3%
0.1 30 7 23%
0.3292276%
1.013969%
Control 03900%

Data sourced from Iwagawa et al., Carcinogenesis, 1989.[20][21][22]

Key Observations:

  • At an equal dose of 0.03 mg, 1,6-DNP induced lung cancer in 85% of rats, whereas BaP induced cancer in only 3%.[20][21]

  • At a dose of 0.1 mg, 1,6-DNP's carcinogenicity (67% incidence) was still substantially higher than that of BaP (23% incidence).[20][21]

  • 1,6-DNP induced a higher incidence of lung cancer even at one-third the dose of BaP (e.g., 42% with 0.01 mg 1,6-DNP vs. 23% with 0.1 mg BaP).[21]

Table 2: DNA Adduct Formation
CompoundAdduct TypeKey FindingsReferences
This compound N-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneThe major adduct formed in vivo. Dose-responsive binding observed in rat lung and liver, with lung levels 10-fold higher than liver.[9][19][23]
Benzo[a]pyrene (+)-trans-anti-[BP]-N2-dGThe major adduct from the ultimate carcinogen, BPDE. Levels in smokers' oral buccal cells (20.18 adducts/108 dG) are significantly higher than in non-smokers (0.84 adducts/108 dG).[10][24]

Experimental Protocols

Pulmonary Carcinogenicity Study in F344 Rats (Iwagawa et al., 1989)
  • Objective: To compare the dose-dependent pulmonary carcinogenicity of 1,6-DNP and BaP.[20]

  • Animal Model: A total of 276 male F344 rats were used.[20][22]

  • Administration: The test compounds were administered via a single direct injection into the lung. The chemicals were prepared as a suspension in a mixture of beeswax and tricaprylin (B1683027) to ensure retention in the lung tissue.[20][21][22]

  • Dosage Groups: Rats were divided into nine treatment groups receiving various doses of 1,6-DNP (0.003, 0.01, 0.03, 0.1, 0.15 mg) or BaP (0.03, 0.1, 0.3, 1.0 mg), and one control group receiving the vehicle only.[20][22]

  • Observation Period: Animals were observed for their entire lifespan, up to 104 weeks.[20][22]

  • Endpoint Analysis: Upon death or at the end of the study, the lungs were examined for the presence of tumors. A complete histopathological analysis was performed to classify the tumor types.[20][21]

experimental_workflow cluster_groups Group Allocation cluster_endpoints Endpoints start Male F344 Rats (n=276) dnp_groups 1,6-DNP Doses (mg) 0.003, 0.01, 0.03, 0.1, 0.15 start->dnp_groups bap_groups BaP Doses (mg) 0.03, 0.1, 0.3, 1.0 start->bap_groups control Control Group (Vehicle only) start->control admin Single Intrapulmonary Injection (Beeswax-Tricaprylin Suspension) observe Observation Period (104 Weeks) admin->observe analysis Endpoint Analysis observe->analysis incidence Lung Cancer Incidence analysis->incidence histo Histopathology (Tumor Classification) analysis->histo

Caption: Experimental workflow for the comparative carcinogenicity study.

Summary and Conclusion

While both this compound and Benzo[a]pyrene are potent carcinogens, they operate through distinct metabolic activation pathways, leading to different DNA adducts and exhibiting markedly different carcinogenic potencies.

  • Potency: On a per-dose basis, 1,6-DNP is a significantly more potent pulmonary carcinogen in rats than BaP.[20][21]

  • Activation: BaP carcinogenicity is mediated by oxidative metabolism via the AhR-regulated CYP1A1 enzyme, forming a diol-epoxide.[12][13] In contrast, 1,6-DNP is activated through reductive metabolism by nitroreductases and subsequent esterification.[16][17]

  • Tumor Type: In the lung, 1,6-DNP tends to induce undifferentiated neoplasms, while BaP induces well-differentiated squamous cell carcinomas, suggesting they may affect different cellular pathways or cell types.[20][21]

The data underscore the importance of considering the specific chemical structure and metabolic pathway when assessing the carcinogenic risk of environmental pollutants. The high potency of 1,6-DNP, even at low environmental concentrations, highlights the potential health risks associated with nitro-PAHs from sources like diesel exhaust.

References

A Comparative Guide to the DNA Adduct Profiles of Nitro-PAHs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA adduct profiles of various nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), potent environmental mutagens and carcinogens. Understanding the distinct patterns of DNA damage induced by these compounds is crucial for assessing their carcinogenic potential and for the development of targeted therapeutic and preventative strategies. This document summarizes quantitative data on DNA adduct formation, details the experimental protocols for their analysis, and illustrates the key metabolic activation pathways.

Quantitative Comparison of DNA Adduct Levels

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The levels and types of adducts formed can vary significantly between different nitro-PAHs, reflecting differences in their metabolic activation and reactivity with DNA. The following table summarizes representative data on DNA adduct levels from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental systems (e.g., in vitro vs. in vivo), cell types, and analytical methods.

Nitro-PAHExperimental SystemMajor Adducts IdentifiedAdduct Level (adducts / 10⁸ nucleotides)Reference
1-Nitropyrene (1-NP) Rat liver microsomes (in vitro)N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP)~1.5 - 5.0
Human bronchial epithelial cells (in vitro)dG-C8-AP~0.5 - 2.0
1,6-Dinitropyrene (1,6-DNP) Salmonella typhimurium TA1538 (in vitro)N-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneSignificantly higher than 1-NP
Chinese Hamster Ovary (CHO) cells (in vitro)C8-deoxyguanosine adducts~20-40 fold higher binding than 1-NP with AcCoA
1,8-Dinitropyrene (1,8-DNP) Salmonella typhimurium TA1538 (in vitro)N-(deoxyguanosin-8-yl)-1-amino-8-nitropyreneSimilar to 1,6-DNP
Chinese Hamster Ovary (CHO) cells (in vitro)C8-deoxyguanosine adducts~20-40 fold higher binding than 1-NP with AcCoA
3-Nitrobenzo[a]pyrene Rat liver microsomes (in vitro)10-(deoxyguanosin-N²-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]PData not directly comparable
2-Nitrofluoranthene Not specifiedDNA adducts detectedNot specified

Metabolic Activation of Nitro-PAHs

The genotoxicity of nitro-PAHs is dependent on their metabolic activation to electrophilic intermediates that can covalently bind to DNA. The primary pathway involves the reduction of the nitro group, catalyzed by cytosolic and microsomal nitroreductases, to form N-hydroxy arylamines. These intermediates can be further activated by O-esterification (e.g., acetylation or sulfation) to form highly reactive N-acetoxy or N-sulfonyloxy arylamines, which then readily react with DNA, predominantly at guanine (B1146940) bases. An alternative pathway for some nitro-PAHs involves ring oxidation, catalyzed by cytochrome P450 enzymes, to form epoxides.

Metabolic_Activation_of_NitroPAHs cluster_nitroreduction Nitroreduction Pathway cluster_oxidation Ring Oxidation Pathway Nitro-PAH Nitro-PAH Nitroso-PAH Nitroso-PAH Nitro-PAH->Nitroso-PAH Nitroreductase N-hydroxy arylamine N-hydroxy arylamine Nitroso-PAH->N-hydroxy arylamine Nitroreductase Reactive Ester (N-acetoxy/sulfonyloxy arylamine) Reactive Ester (N-acetoxy/sulfonyloxy arylamine) N-hydroxy arylamine->Reactive Ester (N-acetoxy/sulfonyloxy arylamine) Acetyl/Sulfotransferase DNA_Adduct_NR DNA Adduct (e.g., dG-C8 adduct) Reactive Ester (N-acetoxy/sulfonyloxy arylamine)->DNA_Adduct_NR Reacts with DNA Nitro-PAH_Ox Nitro-PAH Nitro-PAH Epoxide Nitro-PAH Epoxide Nitro-PAH_Ox->Nitro-PAH Epoxide Cytochrome P450 DNA_Adduct_Ox DNA Adduct Nitro-PAH Epoxide->DNA_Adduct_Ox Reacts with DNA

Caption: Metabolic activation pathways of nitro-PAHs leading to DNA adduct formation.

Experimental Protocols

The analysis of nitro-PAH-DNA adducts typically involves sensitive techniques capable of detecting very low levels of DNA modification. The two most common methods are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This highly sensitive method allows for the detection of a wide range of bulky DNA adducts without prior knowledge of the adduct structure.

Methodology:

  • DNA Isolation and Digestion:

    • Isolate genomic DNA from the target tissue or cells using standard phenol-chloroform extraction or commercial kits.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended for higher sensitivity):

    • Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides more efficiently than adducted ones) or by butanol extraction.

  • ⁵'-End Labeling with ³²P:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with high-specific-activity [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the adduct levels by scintillation counting or phosphorimaging of the excised adduct spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which can be converted to adducts per 10⁸ nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation of DNA adducts.

Methodology:

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA as described for the ³²P-postlabeling assay.

    • Hydrolyze the DNA to individual nucleosides or bases using enzymatic digestion (e.g., with a cocktail of DNase I, nuclease P1, and alkaline phosphatase) or chemical hydrolysis (e.g., acid or thermal).

  • Sample Clean-up and Enrichment:

    • Purify and enrich the adducted nucleosides/bases from the hydrolysate using solid-phase extraction (SPE).

  • LC Separation:

    • Separate the components of the purified sample using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection and Quantification:

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Identify and quantify the specific DNA adducts using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), comparing the retention times and mass fragmentation patterns to those of authentic standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_P32 32P-Postlabeling cluster_LCMS LC-MS/MS DNA_Isolation DNA Isolation (from cells/tissues) DNA_Digestion DNA Digestion/Hydrolysis DNA_Isolation->DNA_Digestion Adduct_Enrichment_P32 Adduct Enrichment DNA_Digestion->Adduct_Enrichment_P32 Path 1 SPE_Cleanup Solid-Phase Extraction DNA_Digestion->SPE_Cleanup Path 2 P32_Labeling 5'-End Labeling with [γ-32P]ATP Adduct_Enrichment_P32->P32_Labeling TLC_Separation TLC Separation P32_Labeling->TLC_Separation Autoradiography Autoradiography & Quantification TLC_Separation->Autoradiography HPLC_Separation HPLC Separation SPE_Cleanup->HPLC_Separation MSMS_Detection MS/MS Detection & Quantification HPLC_Separation->MSMS_Detection

Caption: General experimental workflow for the analysis of nitro-PAH DNA adducts.

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for HPLC and GC-MS methods for the analysis of dinitropyrenes, including 1,6-Dinitropyrene.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC) with Chemiluminescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) Typically within 85-115%87% (for a related internal standard)[1]
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) In the femtomole (fmol) range0.90–1.1 pg[1]
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD
Sample Derivatization Not typically required, but post-column reduction is used for chemiluminescence detection.Required (reduction and derivatization)[1]
Typical Run Time 20 - 40 minutes20 - 30 minutes
Selectivity Good, enhanced by specific detection methods.Excellent, based on mass-to-charge ratio.
Instrumentation Cost Moderate to HighHigh

Experimental Workflows and Logical Relationships

A crucial step in analytical laboratory practice is the cross-validation of different analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a general workflow for such a cross-validation process.

G cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation A_analysis HPLC Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data A_results Results A A_data->A_results comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) A_results->comparison B_prep Sample Preparation B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_results Results B B_data->B_results B_results->comparison sample Reference Standard and Samples sample->A_prep sample->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following are representative protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Chemiluminescence Detection

This method is adapted from a procedure for the determination of dinitropyrenes in airborne particulates.

1. Sample Preparation:

  • Extraction: Samples are extracted with a suitable organic solvent such as a benzene-ethanol mixture.

  • Internal Standard: An appropriate internal standard is added before extraction.

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering substances.

  • Reduction: The dinitropyrene (B1228942) is chemically reduced to its corresponding amino derivative post-column.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a chemiluminescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an imidazole (B134444) buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

  • Injection Volume: 10-20 µL.

3. Post-Column Reaction and Detection:

  • Reduction: The column effluent is passed through a reducer column to convert the nitro groups to amino groups.

  • Chemiluminescence Detection: The reduced analytes are mixed with a chemiluminescence reagent (e.g., bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide) to produce light, which is measured by the detector.

4. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on a procedure for the determination of dinitropyrenes that involves derivatization.

1. Sample Preparation:

  • Extraction: Extract the sample with an appropriate solvent (e.g., toluene, dichloromethane).

  • Reduction: The extracted dinitropyrenes are reduced to diaminopyrenes using a reducing agent like sodium hydrosulfide.[1]

  • Derivatization: The resulting diaminopyrenes are derivatized, for instance, with N-methyl-bis(trifluoroacetamide), to increase their volatility and thermal stability for GC analysis.[1]

  • Internal Standard: A suitable internal standard, such as a deuterated analog, should be added at the beginning of the sample preparation process.

2. GC-MS System and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of polycyclic aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Injector Temperature: Typically 280-300 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 1,6-diaminopyrene.

    • Transfer Line Temperature: 280-300 °C.

    • Ion Source Temperature: 230 °C.

3. Calibration:

  • Prepare a series of calibration standards of this compound that are subjected to the same reduction and derivatization procedure as the samples.

  • Analyze the derivatized standards by GC-MS and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

References

Navigating the Landscape of Proficiency Testing for 1,6-Dinitropyrene Analysis in Environmental Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Analytical Professionals

The quantification of 1,6-dinitropyrene, a potent mutagen and environmental contaminant, presents a significant analytical challenge for laboratories. Ensuring the accuracy and reliability of these measurements is paramount for regulatory compliance, environmental monitoring, and human health risk assessment. Proficiency testing (PT) serves as a cornerstone of a laboratory's quality assurance system, providing an external and objective evaluation of its analytical performance. However, the availability of specific PT schemes for this compound can be limited. This guide offers a comparative overview of the current landscape, focusing on established proficiency testing providers for related compounds, a detailed comparison of analytical methodologies, and comprehensive experimental protocols to aid laboratories in achieving analytical excellence.

The Current State of Proficiency Testing for this compound

A direct, off-the-shelf proficiency testing program specifically for this compound in environmental matrices is not widely advertised by major PT providers. Laboratories seeking to evaluate their performance for this analyte often need to consider programs for the broader category of Polycyclic Aromatic Hydrocarbons (PAHs). While these schemes may not include this compound, they provide a valuable framework for assessing a laboratory's capabilities in handling complex matrices and utilizing relevant analytical techniques.

Below is a comparison of major PT providers who offer schemes for PAHs in environmental samples. Laboratories are encouraged to contact these providers to inquire about the possibility of including this compound or other nitrated PAHs in existing schemes or arranging for custom PT samples.

Proficiency Testing ProviderRelevant Scheme(s)Environmental Matrices OfferedTypical AnalytesFrequencyAccreditation
Fapas® Food Chemistry; Water & EnvironmentalSoil, Water, FoodstuffsEU Priority PAHs (e.g., Benzo[a]pyrene, Benz[a]anthracene)Multiple rounds per yearISO/IEC 17043
European Union Reference Laboratory (EURL) for PAHs Interlaboratory Comparisons for PAHs in Food and FeedFoodstuffs, Environmental Samples (in specific studies)EU Marker PAHs (PAH4)VariesISO/IEC 17043
LGC Standards Aquacheck (Water); CONTEST (Contaminated Land)Drinking Water, Wastewater, Leachates, SoilRange of PAHsMultiple rounds per yearISO/IEC 17043
ERA (A Waters Company) WP (Water Pollution); Soil & Hazardous WasteWater, SoilLow-level PAHsMonthly, Quarterly, Bi-annuallyISO/IEC 17043
IFA-Tulln (Austria) Proficiency Testing Scheme for Water AnalysisGroundwater, Surface WaterPAHsAnnualISO/IEC 17043

Note: The absence of a specific this compound scheme highlights a potential gap in the market. Laboratories with a significant interest in this analysis are encouraged to communicate their needs to PT providers, as this can drive the development of new programs.

Comparison of Analytical Methodologies for this compound

The choice of analytical method is critical for the accurate and sensitive determination of this compound. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-to-charge ratio detection.Separation based on partitioning between a mobile and stationary phase, with various detection methods.
Typical Detectors Mass Spectrometer (Quadrupole, Ion Trap, Time-of-Flight)UV/Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometer (MS)
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be needed for some compounds.Suitable for a wider range of polarities and thermal stabilities without derivatization.
Sensitivity Generally very high, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).Can achieve high sensitivity, particularly with fluorescence or mass spectrometry detection.
Selectivity High, based on both retention time and mass spectral data.Varies with the detector. MS and FLD offer high selectivity.
Sample Throughput Can be lower due to longer run times.Can be higher with modern UHPLC systems.
Cost Instrumentation can be more expensive.Instrumentation cost varies depending on the detector.

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable analytical data. Below are representative protocols for the analysis of this compound in soil and water samples using GC-MS and HPLC.

Protocol 1: Analysis of this compound in Soil by GC-MS

1. Sample Preparation and Extraction:

  • Objective: To extract this compound from the soil matrix.
  • Procedure:
  • Air-dry the soil sample and sieve to <2 mm.
  • Weigh 10 g of the homogenized soil into a beaker.
  • Spike with a surrogate standard (e.g., d10-pyrene) to monitor extraction efficiency.
  • Mix with an equal amount of anhydrous sodium sulfate (B86663) to remove moisture.
  • Perform pressurized fluid extraction (PFE) or Soxhlet extraction using a 1:1 mixture of hexane (B92381) and acetone.
  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Extract Cleanup:

  • Objective: To remove interfering co-extracted compounds.
  • Procedure:
  • Prepare a solid-phase extraction (SPE) column packed with silica (B1680970) gel or Florisil.
  • Condition the column with hexane.
  • Load the concentrated extract onto the column.
  • Elute interfering compounds with hexane.
  • Elute the fraction containing this compound with a more polar solvent mixture (e.g., hexane:dichloromethane).
  • Concentrate the cleaned extract to a final volume of 1 mL.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify this compound.
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: 1 µL in splitless mode.
  • Temperature Program:
  • Initial: 80°C, hold for 2 min.
  • Ramp: 10°C/min to 300°C, hold for 10 min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 292, 246, 216).
  • Internal Standard: Add an internal standard (e.g., d12-perylene) just before analysis for quantification.

Protocol 2: Analysis of this compound in Water by HPLC-FLD/MS

1. Sample Preparation and Extraction:

  • Objective: To extract and concentrate this compound from the water sample.
  • Procedure:
  • Collect a 1 L water sample in an amber glass bottle.
  • Spike with a surrogate standard.
  • Perform liquid-liquid extraction (LLE) with dichloromethane (B109758) or solid-phase extraction (SPE) using a C18 cartridge.
  • For LLE, extract the sample three times with 60 mL portions of dichloromethane.
  • For SPE, pass the water sample through the conditioned C18 cartridge, then elute the analytes with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
  • Dry the extract over anhydrous sodium sulfate and concentrate to 1 mL.

2. HPLC Analysis:

  • Objective: To separate and quantify this compound.
  • Instrumentation: High-performance liquid chromatograph with a fluorescence (FLD) or mass spectrometry (MS) detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection:
  • FLD: Excitation and emission wavelengths optimized for this compound.
  • MS: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode, monitoring for the molecular ion [M]- or characteristic fragment ions.

Visualizing the Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proficiency testing workflow and the analytical procedures.

ProficiencyTestingWorkflow cluster_Provider PT Provider cluster_Lab Participating Laboratory cluster_Evaluation Performance Evaluation Provider PT Scheme Provider (e.g., Fapas, LGC, ERA) SamplePrep Preparation of PT Sample (Spiked Soil/Water) Provider->SamplePrep Distribution Sample Distribution SamplePrep->Distribution LabReceipt Receives PT Sample Distribution->LabReceipt Analysis Sample Analysis (GC-MS or HPLC) LabReceipt->Analysis Reporting Reports Results to Provider Analysis->Reporting DataAnalysis Statistical Analysis (Z-scores) Reporting->DataAnalysis ReportIssue Issuance of Performance Report DataAnalysis->ReportIssue CorrectiveAction Laboratory Corrective Action (If necessary) ReportIssue->CorrectiveAction

Caption: A logical workflow for a proficiency testing program for this compound analysis.

AnalyticalWorkflowComparison cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow Sample_GC Soil/Water Sample Extraction_GC Pressurized Fluid Extraction / LLE Sample_GC->Extraction_GC Cleanup_GC Solid-Phase Extraction (SPE) Extraction_GC->Cleanup_GC Derivatization_GC Derivatization (Optional) Cleanup_GC->Derivatization_GC Analysis_GC GC-MS Analysis Derivatization_GC->Analysis_GC Data_GC Data Interpretation Analysis_GC->Data_GC Sample_HPLC Soil/Water Sample Extraction_HPLC Solid-Phase Extraction / LLE Sample_HPLC->Extraction_HPLC Cleanup_HPLC (Often integrated with extraction) Extraction_HPLC->Cleanup_HPLC Analysis_HPLC HPLC-FLD/MS Analysis Cleanup_HPLC->Analysis_HPLC Data_HPLC Data Interpretation Analysis_HPLC->Data_HPLC

Caption: A comparison of the analytical workflows for GC-MS and HPLC analysis of this compound.

A Comparative Guide to the Specificity of Analytical Methods for 1,6-Dinitropyrene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of DNA adducts, such as those formed by the environmental pollutant 1,6-dinitropyrene (1,6-DNP), are critical for toxicological assessment and understanding carcinogenesis. The primary DNA adduct formed by 1,6-DNP is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. This guide provides a comprehensive comparison of analytical methods for assessing the specificity of antibodies and other techniques for detecting this specific adduct.

Currently, there is a notable absence of commercially available antibodies specifically targeting 1,6-DNP DNA adducts. Research efforts have primarily focused on the development of polyclonal antibodies for the related compound, 1-nitropyrene, with limited success in generating stable monoclonal antibodies. This guide, therefore, compares a hypothetical antibody-based immunoassay with two well-established and widely used alternative methods: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Detection Methods

The choice of analytical method for detecting 1,6-DNP DNA adducts depends on the specific requirements of the study, including the desired sensitivity, specificity, and throughput. While a specific immunoassay for 1,6-DNP adducts remains to be developed, its potential performance can be extrapolated from immunoassays for other DNA adducts.

Parameter Hypothetical Immunoassay (ELISA) ³²P-Postlabeling LC-MS/MS
Principle Antigen-antibody recognitionRadioactive labeling of nucleotidesMass-to-charge ratio separation
Specificity High (dependent on antibody)Moderate (potential for co-eluting adducts)Very High (based on mass and fragmentation)
Sensitivity 1 adduct in 10⁸ nucleotides[1]1 adduct in 10¹⁰ nucleotides[2][3]1.5 adducts in 10⁸ nucleotides[4]
Sample Requirement ~50 µg DNA[1]1-10 µg DNA[2]~50 µg DNA[4]
Throughput HighLow to MediumMedium
Cost Low to MediumHigh (due to radioactivity)High (instrumentation)
Quantitative Semi-quantitative to QuantitativeQuantitativeHighly Quantitative and Accurate

Experimental Protocols

Detailed experimental protocols for each of the compared methods are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available resources.

Hypothetical Antibody-Based Immunoassay (ELISA)

This section outlines the general steps for producing polyclonal antibodies against the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct and a representative ELISA protocol.

1. Antibody Production:

The production of polyclonal antibodies against a small molecule like the 1,6-DNP adduct (a hapten) requires its conjugation to a larger carrier protein to elicit an immune response.

  • Hapten-Carrier Conjugation: The N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct would first need to be synthesized and then chemically conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Immunization: The resulting conjugate is used to immunize an animal (e.g., a rabbit). The animal's immune system recognizes the conjugate as foreign and produces antibodies against both the carrier protein and the hapten.

  • Antiserum Collection and Purification: Blood is collected from the immunized animal, and the antiserum, containing the polyclonal antibodies, is isolated. The antibodies can be further purified using affinity chromatography to enrich for those specific to the 1,6-DNP adduct.

2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol:

This competitive ELISA protocol is adapted from methods used for other DNA adducts.

  • Coating: Microtiter plates are coated with a known amount of the synthesized N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct conjugated to a protein.

  • Competition: DNA samples to be tested are hydrolyzed to release the adducts. These samples are then mixed with the specific polyclonal antibodies and added to the coated wells. The adducts in the sample compete with the coated adducts for binding to the antibodies.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody's species (e.g., anti-rabbit IgG) is added to the wells.

  • Detection: A substrate for the enzyme is added, which produces a colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the amount of adduct in the original sample.

³²P-Postlabeling Assay

This ultrasensitive method is capable of detecting a wide range of aromatic DNA adducts.[5][6][7]

  • DNA Digestion: DNA (1-10 µg) is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides. This can be achieved by methods such as butanol extraction or nuclease P1 treatment, which dephosphorylates normal nucleotides but not bulky adducts.

  • ⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by transferring a ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting of the excised TLC spots.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and accuracy for the identification and quantification of DNA adducts.[4]

  • DNA Digestion: DNA (~50 µg) is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. An isotopically labeled internal standard of the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct is added for accurate quantification.

  • Solid-Phase Extraction (SPE): The digest is purified and the adducts are enriched using a solid-phase extraction column.

  • LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the adduct of interest from other components.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect the parent ion of the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct and its characteristic fragment ions (Selected Reaction Monitoring - SRM).

  • Quantification: The amount of the adduct in the sample is determined by comparing the peak area of the native adduct to that of the isotopically labeled internal standard.

Visualizations

The following diagrams illustrate the metabolic activation of this compound and the experimental workflows of the discussed analytical methods.

cluster_0 Metabolic Activation of this compound This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction Nitroreductase N-hydroxy-1-amino-6-nitropyrene N-hydroxy-1-amino-6-nitropyrene Nitroreduction->N-hydroxy-1-amino-6-nitropyrene O-acetylation O-acetylation N-hydroxy-1-amino-6-nitropyrene->O-acetylation N,O-acetyltransferase N-acetoxy-1-amino-6-nitropyrene N-acetoxy-1-amino-6-nitropyrene O-acetylation->N-acetoxy-1-amino-6-nitropyrene Nitrenium ion Nitrenium ion N-acetoxy-1-amino-6-nitropyrene->Nitrenium ion DNA DNA Nitrenium ion->DNA Covalent Binding N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene DNA->N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene

Caption: Metabolic activation of this compound leading to DNA adduct formation.

cluster_1 Hypothetical ELISA Workflow Coat Plate Coat Plate Block Block Coat Plate->Block Add Sample & Primary Ab Add Sample & Primary Ab Block->Add Sample & Primary Ab Wash_1 Wash Add Sample & Primary Ab->Wash_1 Add Secondary Ab Add Secondary Ab Wash_1->Add Secondary Ab Wash_2 Wash Add Secondary Ab->Wash_2 Add Substrate Add Substrate Wash_2->Add Substrate Read Plate Read Plate Add Substrate->Read Plate

Caption: Workflow for a hypothetical competitive ELISA for 1,6-DNP adducts.

cluster_2 ³²P-Postlabeling Workflow DNA Digestion DNA Digestion Adduct Enrichment Adduct Enrichment DNA Digestion->Adduct Enrichment ⁵'-Labeling with ³²P ⁵'-Labeling with ³²P Adduct Enrichment->⁵'-Labeling with ³²P TLC Separation TLC Separation ⁵'-Labeling with ³²P->TLC Separation Autoradiography Autoradiography TLC Separation->Autoradiography Quantification Quantification Autoradiography->Quantification

Caption: Experimental workflow for the ³²P-postlabeling assay.

cluster_3 LC-MS/MS Workflow DNA Digestion & Spiking DNA Digestion & Spiking SPE Cleanup SPE Cleanup DNA Digestion & Spiking->SPE Cleanup LC Separation LC Separation SPE Cleanup->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.

References

A Comparative Analysis of the Toxicogenomic Responses to 1,6- and 1,8-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) and 1,8-dinitropyrene (B49389) (1,8-DNP) are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are byproducts of diesel exhaust and are recognized as potent mutagens and carcinogens. While both compounds are isomers and share a similar chemical structure, emerging research indicates they elicit distinct toxicogenomic responses, leading to differences in their carcinogenic potential. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in understanding their differential mechanisms of toxicity.

Comparative Quantitative Data

ParameterThis compound1,8-DinitropyreneReference Cell Line/SystemKey Findings
Mutagenicity (Ames Test) Potent mutagenPotent mutagenSalmonella typhimuriumBoth are highly mutagenic, often more so than 1-nitropyrene (B107360).[1]
DNA Adduct Formation Forms N-(guanin-8-yl)-1-amino-6-nitropyreneForms N-(guanin-8-yl)-1-amino-8-nitropyrenein vitro / in vivoBoth form DNA adducts, which are critical initiating events in their carcinogenicity.[1]
Tumorigenicity Reasonably anticipated to be a human carcinogenWeaker carcinogenicity observed in some studies compared to benzo[a]pyreneBALB/c mice1,8-DNP induced tumors at the injection site, while another isomer, 1,3-DNP, did not in the same study.
Genotoxicity (Micronucleus Test) Strongly genotoxicInduces micronucleiVarious mammalian cell lines1,6-DNP is shown to be highly genotoxic in several cell lines.[2] 1,8-DNP also induces micronuclei, indicating clastogenic and/or aneugenic activity.[2]
Gene1,8-Dinitropyrene1,3-Dinitropyrene (B1214572) (for comparison)Cell LineFold Change/Response
ATF4 No significant changeIncreased expressionHepa1c1c71,3-DNP, but not 1,8-DNP, induced a significant increase in the expression of this key unfolded protein response (UPR) gene.[3]
CHOP No significant changeIncreased expressionHepa1c1c7Similar to ATF4, CHOP expression was upregulated by 1,3-DNP, indicating UPR induction.[3]
XBP1 No significant changeIncreased expressionHepa1c1c7Splicing of XBP1, another marker of UPR, was increased by 1,3-DNP but not 1,8-DNP.[3]
p53 (phosphorylation) IncreasedIncreased (at higher concentrations)Hepa1c1c71,8-DNP induced phosphorylation of p53 at a lower concentration than 1,3-DNP.[3]
H2AX (phosphorylation - γH2AX) IncreasedIncreased (at higher concentrations)Hepa1c1c71,8-DNP was more potent in inducing this DNA double-strand break marker.[3]

Experimental Protocols

Cell Culture and Exposure for Gene Expression Analysis

Mouse hepatoma (Hepa1c1c7) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells were seeded and allowed to attach overnight. Subsequently, the medium was replaced with fresh medium containing either 1,8-dinitropyrene, 1,3-dinitropyrene (dissolved in DMSO), or DMSO as a vehicle control. Cells were exposed for a specified period (e.g., 6 hours) before being harvested for RNA extraction.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Total RNA was isolated from cultured cells using a commercial RNA extraction kit following the manufacturer's protocol. The concentration and purity of the RNA were determined using a spectrophotometer. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a real-time PCR system with SYBR Green chemistry. The primers for the target genes (e.g., ATF4, CHOP, XBP1) and a housekeeping gene (e.g., GAPDH) were designed using appropriate software. The relative gene expression was calculated using the 2-ΔΔCt method.

Micronucleus Assay

A panel of mammalian cell lines, including Chinese hamster V79 and rat hepatoma H4IIEC3/G-, were cultured under standard conditions. Cells were exposed to various concentrations of 1,6-DNP or 1,8-DNP for a duration that covers at least one cell cycle. After exposure, cells were treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells were then harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or DAPI). The frequency of micronuclei in binucleated cells was scored using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Differential Activation of DNA Damage and Unfolded Protein Response Pathways

The available data suggests that while both 1,6-DNP and 1,8-DNP are potent genotoxins that activate the DNA damage response (DDR) pathway, their effects on other cellular stress pathways, such as the Unfolded Protein Response (UPR), may differ. The diagram below illustrates the proposed differential activation of these pathways by dinitropyrene (B1228942) isomers.

G 1,6-DNP 1,6-DNP DNA_Damage DNA Damage (Adducts, DSBs) 1,6-DNP->DNA_Damage 1,8-DNP 1,8-DNP 1,8-DNP->DNA_Damage DDR DNA Damage Response (p53, γH2AX activation) DNA_Damage->DDR UPR Unfolded Protein Response (UPR) UPR_Activation UPR Activation (ATF4, CHOP, XBP1) UPR->UPR_Activation Mutagenesis Mutagenesis DDR->Mutagenesis Carcinogenesis Carcinogenesis DDR->Carcinogenesis Apoptosis Apoptosis DDR->Apoptosis UPR_Activation->Apoptosis

Caption: Differential signaling pathways activated by dinitropyrene isomers.

Experimental Workflow for Comparative Toxicogenomic Analysis

The following diagram outlines a typical workflow for a comparative toxicogenomic study of 1,6-DNP and 1,8-DNP, from cell culture to data analysis.

G A Cell Culture (e.g., Hepa1c1c7) B Exposure to 1,6-DNP, 1,8-DNP, & Vehicle Control A->B C RNA Isolation & Quality Control B->C D Transcriptomic Profiling (RNA-seq or Microarray) C->D E Data Preprocessing & Normalization D->E F Differential Gene Expression Analysis E->F G Pathway & Gene Ontology Analysis F->G H Identification of Differentially Regulated Pathways & Biomarkers G->H

Caption: Workflow for comparative toxicogenomic analysis.

Conclusion

The available evidence strongly indicates that 1,6-DNP and 1,8-DNP, despite their structural similarities, exhibit distinct toxicological profiles. Both are potent genotoxins that induce DNA damage, a key factor in their carcinogenicity. However, preliminary data suggests that they may differentially activate other cellular stress response pathways, such as the UPR. The greater potency of 1,8-DNP in inducing DNA damage markers at lower concentrations compared to other isomers like 1,3-DNP, coupled with a potential lack of UPR induction, may contribute to its specific carcinogenic mechanism.

Further comprehensive toxicogenomic studies are warranted to fully elucidate the distinct molecular mechanisms underlying the carcinogenicity of 1,6-DNP and 1,8-DNP. Such research will be invaluable for improving risk assessment and developing strategies to mitigate the health risks associated with exposure to these environmental contaminants.

References

evaluating the performance of different extraction techniques for dinitropyrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Dinitropyrene (B1228942) Extraction Methodologies

The accurate quantification of dinitropyrenes (DNPs), a class of highly mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) found in environmental samples, is critically dependent on the efficiency of the initial extraction step. This guide provides a comprehensive comparison of four prominent extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Solid-Phase Extraction (SPE), presenting available performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their analytical needs.

Performance Comparison of Dinitropyrene Extraction Techniques

The selection of an optimal extraction technique for dinitropyrenes is a trade-off between recovery efficiency, extraction time, solvent consumption, and sample throughput. The following table summarizes the performance of MAE, UAE, SFE, and SPE based on available data for dinitropyrenes and related nitro-PAHs. It is important to note that direct comparative studies for all dinitropyrene isomers across all four techniques are limited; therefore, the data presented is a collation from various studies and may involve different sample matrices.

Extraction TechniqueTarget Analyte(s)Sample MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Parameters
Microwave-Assisted Extraction (MAE) Nitro-PAHs (including dinitropyrenes)Diesel Particulate Matter>90% (for most nitro-PAHs)< 15%Solvent: Pyridine (B92270)/diethylamine (83:17 v/v) or Pyridine/acetic acid (99:1 v/v) for heavier nitro-PAHs; Temperature: High; Time: Short (e.g., 20 min)[1][2]
Ultrasound-Assisted Extraction (UAE) PAHs and Nitro-PAHsSoil, Particulate Matter90-95% (for general PAHs)< 10%Solvent: Dichloromethane (B109758) or Dichloromethane:Acetone (B3395972) (1:1); Time: 10-20 min[3]
Supercritical Fluid Extraction (SFE) Nitro-PAHsDiesel Particulate Matter~60% (for heavy nitro-PAHs)Not SpecifiedFluid: CO2; Modifier: 15% Methylene (B1212753) chloride or Pyridine with 1% acetic acid; Pressure: 30 MPa; Temperature: 75°C[4]
Solid-Phase Extraction (SPE) PAHsWater>70% (for most PAHs)< 10%Sorbent: C18; Elution Solvents: Acetone and Dichloromethane[5][6]

Experimental Workflow Overview

The general workflow for the extraction and analysis of dinitropyrenes from an environmental sample involves several key stages, from sample collection to final quantification.

Dinitropyrene Extraction and Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sample Collection (e.g., Airiculate Matter, Soil) Pretreatment Sample Pre-treatment (e.g., Drying, Sieving) SampleCollection->Pretreatment Extraction Extraction of Dinitropyrenes (MAE, UAE, SFE) Pretreatment->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Concentration Solvent Evaporation & Concentration SPE_Cleanup->Concentration Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Concentration->Analysis

General workflow for dinitropyrene extraction and analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the four extraction techniques. These protocols are based on established methods for PAHs and nitro-PAHs and should be optimized for specific sample matrices and target dinitropyrene isomers.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It offers reduced extraction times and solvent consumption compared to traditional methods.[7]

Protocol:

  • Sample Preparation: Weigh approximately 5 g of the dried and homogenized solid sample into a microwave extraction vessel.

  • Solvent Addition: Add 25 mL of an appropriate extraction solvent mixture. For dinitropyrenes, a mixture of acetone and n-hexane (1:1, v/v) is a common starting point. For more refractory matrices like diesel soot, pyridine-based solvents may be necessary.[1][2]

  • Extraction Program:

    • Seal the extraction vessel.

    • Place the vessel in the microwave extraction system.

    • Set the extraction temperature to 100-120°C.

    • Set the extraction time to 20 minutes.

    • Apply a microwave power of approximately 400 W.[8]

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove particulate matter.

  • Concentration: The extract is now ready for cleanup or can be concentrated under a gentle stream of nitrogen before analysis.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the extraction of analytes from the sample matrix.[9]

Protocol:

  • Sample Preparation: Place approximately 2 g of the prepared solid sample into a glass extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable solvent. Dichloromethane or a mixture of dichloromethane and acetone (1:1, v/v) are effective for PAHs and nitro-PAHs.[3]

  • Sonication:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the sample for 10-20 minutes. The temperature of the water bath should be monitored and controlled to prevent the degradation of target compounds.

  • Separation:

    • Centrifuge the sample to separate the solid material from the solvent.

    • Carefully decant the supernatant (the solvent containing the extracted dinitropyrenes).

  • Repeated Extraction: For exhaustive extraction, the process can be repeated two more times with fresh solvent. The solvent extracts are then combined.

  • Concentration: The combined extract is then ready for the cleanup step.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. The addition of a modifier (co-solvent) can enhance the extraction of more polar analytes like dinitropyrenes.[10]

Protocol:

  • Sample Preparation: Place the accurately weighed sample (typically 1-5 g) into the SFE extraction vessel.

  • SFE System Parameters:

    • Fluid: Supercritical CO2.

    • Pressure: Set the extraction pressure to 30 MPa.[4]

    • Temperature: Set the extraction temperature to 75°C.[4]

    • Modifier: Add a modifier to the CO2 flow. For dinitropyrenes, 15% methylene chloride or pyridine containing 1% acetic acid can be effective.[4]

    • Flow Rate: Use a CO2 flow rate of 2-4 mL/min.

  • Extraction:

    • Perform a static extraction for 10 minutes, where the vessel is pressurized and held under the set conditions.

    • Follow with a dynamic extraction for 30-60 minutes, where fresh supercritical fluid continuously flows through the vessel.

  • Collection: The extracted analytes are collected by depressurizing the fluid into a collection vial containing a small amount of solvent (e.g., dichloromethane) or onto a solid-phase trap.

  • Reconstitution: If a solvent trap is used, the collection solvent can be directly used for analysis or further cleanup. If a solid-phase trap is used, the analytes are eluted with a suitable solvent.

Solid-Phase Extraction (SPE) for Cleanup

SPE is primarily used as a cleanup technique to remove interfering compounds from the crude extract obtained from MAE, UAE, or SFE, thereby improving the accuracy and sensitivity of the final analysis. It can also be used for direct extraction from liquid samples.[11]

Protocol:

  • Cartridge Selection: Choose an appropriate SPE cartridge. C18 cartridges are commonly used for the cleanup of PAHs and nitro-PAHs from organic extracts.[5][6]

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 10 mL of dichloromethane.

    • Equilibrate the cartridge with 10 mL of methanol.

    • Finally, rinse with 10 mL of reagent water if the sample is aqueous, or with the initial extraction solvent if cleaning up an organic extract.

  • Sample Loading:

    • Load the crude extract (dissolved in a small volume of a suitable solvent) onto the conditioned SPE cartridge. The flow rate should be slow and controlled (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent or a mixture of solvents to remove co-extracted matrix interferences. For C18, a mixture of water and a small percentage of an organic solvent might be used. The specific washing solvent will depend on the nature of the interferences.

  • Elution:

    • Elute the target dinitropyrenes from the cartridge with a strong solvent. A mixture of acetone and dichloromethane is often effective.[5][6] Collect the eluate in a clean collection tube.

  • Final Preparation: The eluate can be concentrated under a stream of nitrogen and the solvent exchanged to one compatible with the analytical instrument (e.g., acetonitrile (B52724) for HPLC).

This guide provides a foundational understanding of the primary techniques used for dinitropyrene extraction. For optimal results, it is imperative that researchers validate and optimize these methods for their specific sample types and analytical instrumentation.

References

Comparative Guide to the Analysis of 1,6-Dinitropyrene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of Analytical Methodologies for 1,6-Dinitropyrene Quantification

The accurate and reliable quantification of this compound (1,6-DNP), a potent mutagen and environmental pollutant, is critical for toxicological studies and risk assessment. This guide provides an objective comparison of the two primary analytical techniques for 1,6-DNP analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This comparison is supported by a synthesis of available experimental data and established methodologies for related compounds, offering a framework for selecting the most appropriate technique for your research needs.

At a Glance: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.
Sample Volatility Not required.Required; the sample must be vaporized without decomposition.
Thermal Stress Low; analysis is typically performed at or near room temperature.High; requires elevated temperatures for vaporization, which can pose a risk of degradation for some analytes.
Detection Commonly uses UV-Vis or fluorescence detectors, providing good sensitivity and selectivity. Mass spectrometry (MS) can also be coupled for enhanced identification.Frequently coupled with a Mass Spectrometer (MS) for high sensitivity and structural confirmation. Electron Capture Detectors (ECD) are also highly sensitive to nitro compounds.
Sensitivity Method-dependent, generally providing good sensitivity for quantitative analysis, especially with fluorescence or MS detection.Typically offers very high sensitivity, particularly with MS in selected ion monitoring (SIM) mode or with an ECD.

Performance Comparison

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 µg/mL - 0.1 µg/mL0.05 µg L−1 - 2.0 ng L−1
Limit of Quantification (LOQ) 0.1 µg/mL - 0.5 µg/mL0.15 µg L−1 - 5.0 ng L−1
Linearity (R²) ≥ 0.99≥ 0.99
Recovery 70 - 120%70 - 130%
Precision (RSD) < 15%< 20%

Note: These values are indicative and can vary significantly based on the specific instrumentation, method parameters, and sample matrix.

Reference Materials for this compound Analysis

Accurate quantification of this compound requires certified reference materials. These standards are essential for method calibration and validation.

SupplierProduct NameCatalog NumberConcentrationMatrix
AccuStandardThis compoundR-032S100 µg/mLToluene (B28343)
AccuStandardThis compoundR-032NNeatSolid

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for nitro-PAHs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various sample matrices after appropriate extraction and cleanup.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extraction: For solid samples like soil or diesel particulate matter, Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., toluene, dichloromethane) is commonly used.

  • Cleanup: The extract may require cleanup to remove interfering substances. Solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges is a common technique.

  • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

  • Filtration: The final sample should be filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound (m/z 292, 246, 216) should be monitored.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

Sample Preparation: The sample preparation procedure is similar to that for HPLC analysis, involving extraction and cleanup. The final extract should be in a volatile solvent compatible with GC, such as toluene or hexane.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general experimental workflow for this compound analysis and a conceptual representation of its metabolic activation pathway leading to DNA damage.

G General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Sample Collection (e.g., Air, Soil, Water) Extraction Extraction (Soxhlet, Sonication) Sample->Extraction Cleanup Cleanup (SPE, Column Chromatography) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration HPLC HPLC (C18 Column, UV/Fluorescence/MS) Concentration->HPLC Reconstitute in Mobile Phase GCMS GC-MS (Capillary Column, EI/NCI) Concentration->GCMS Reconstitute in Volatile Solvent Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: A flowchart illustrating the key steps in the analytical workflow for this compound.

G Conceptual Metabolic Activation of this compound DNP This compound Nitroreduction1 Nitroreduction DNP->Nitroreduction1 Hydroxylamine N-Hydroxy-arylamine Intermediate Nitroreduction1->Hydroxylamine Metabolic Enzymes Esterification Esterification (e.g., Acetylation, Sulfation) Hydroxylamine->Esterification Nitrenium Reactive Nitrenium Ion Esterification->Nitrenium DNA DNA Nitrenium->DNA Adducts DNA Adducts DNA->Adducts Covalent Binding Mutation Mutation & Genotoxicity Adducts->Mutation

Caption: A simplified diagram showing the metabolic pathway of this compound leading to DNA damage.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. GC-MS generally offers higher sensitivity and is well-suited for complex environmental samples. HPLC provides a robust and often simpler alternative, particularly when thermal degradation of the analyte is a concern. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired detection limits, and available instrumentation. For regulatory purposes and to ensure the highest data quality, the use of certified reference materials and a thoroughly validated analytical method are essential.

A Comparative Guide to the Metabolic Activation of 1,6-Dinitropyrene Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic activation of 1,6-dinitropyrene (1,6-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental sources. Understanding the species-specific differences in its metabolism is crucial for accurate risk assessment and the development of relevant toxicological models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary metabolic pathways.

Key Findings on Metabolic Activation

The metabolic activation of 1,6-DNP to its ultimate carcinogenic form, which covalently binds to DNA, is a multi-step process primarily involving nitroreduction and subsequent esterification. While comprehensive comparative data across a wide range of species are limited, significant insights have been gained from studies on rats and humans, with some information available for mice.

Comparative Metabolic Data

The following tables summarize the key quantitative findings regarding the enzymes, primary metabolites, and DNA adducts involved in the metabolic activation of this compound in different species.

Table 1: Key Enzymes Involved in this compound Metabolism

SpeciesEnzyme FamilySpecific Enzyme(s)Cellular FractionKey Function
Rat NitroreductasesNAD(P)H:quinone oxidoreductase (NQOR)Cytosol & MicrosomesReduction of nitro groups
O-acetyltransferases (OATs)-CytosolEsterification of N-hydroxy arylamine intermediates
Human Cytochrome P450CYP3A4MicrosomesNitroreduction

Table 2: Major Metabolites and DNA Adducts of this compound

SpeciesMajor Intermediate MetaboliteMajor DNA Adduct
Rat 1-nitro-6-nitrosopyrene[1]N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene[2]
Human Not explicitly identified, but genotoxicity suggests formation of reactive intermediates.Genotoxicity observed, implying formation of DNA adducts.[3]
Mouse Not explicitly identified for 1,6-DNP. For 1-nitropyrene (B107360), multiple adducts are formed, one of which is analogous to the major 1,6-DNP adduct in rats.[4]Not explicitly identified for 1,6-DNP.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups to a nitroso derivative, followed by further reduction to a reactive N-hydroxy arylamine. This intermediate can then be esterified, typically by O-acetyltransferases, to form a highly reactive nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine.

Metabolic_Activation_of_1_6_Dinitropyrene cluster_0 Metabolic Activation This compound This compound 1-Nitro-6-nitrosopyrene (B12373) 1-Nitro-6-nitrosopyrene This compound->1-Nitro-6-nitrosopyrene Nitroreductase (e.g., CYP3A4 in humans, NQOR in rats) N-Hydroxy-1-amino-6-nitropyrene N-Hydroxy-1-amino-6-nitropyrene 1-Nitro-6-nitrosopyrene->N-Hydroxy-1-amino-6-nitropyrene Nitroreductase Nitrenium Ion Nitrenium Ion N-Hydroxy-1-amino-6-nitropyrene->Nitrenium Ion O-Acetylation (in rats) DNA Adduct DNA Adduct Nitrenium Ion->DNA Adduct Covalent Binding to DNA

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound metabolism.

In Vitro Metabolism with Liver Microsomes

This protocol is a standard method for assessing the initial steps of metabolism mediated by microsomal enzymes like cytochrome P450s.

  • Preparation of Microsomes:

    • Liver tissue is homogenized in a buffered solution.

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

    • The final microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

  • Incubation:

    • A typical incubation mixture contains:

      • Liver microsomes (e.g., 0.5 mg/mL protein).

      • This compound (dissolved in a suitable solvent like DMSO).

      • An NADPH-regenerating system (to support cytochrome P450 activity).

      • Phosphate buffer (pH 7.4).

    • The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C.

  • Sample Analysis:

    • The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

    • Samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify metabolites.

DNA Adduct Analysis

This protocol outlines the steps for detecting and quantifying the formation of DNA adducts, the hallmark of metabolic activation of carcinogens.

  • DNA Isolation:

    • DNA is isolated from tissues or cells exposed to this compound using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis:

    • The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • Adduct Enrichment and Detection:

    • ³²P-Postlabeling: A highly sensitive method where adducted nucleotides are radiolabeled with ³²P, separated by thin-layer chromatography, and quantified by autoradiography.

    • LC-MS/MS: A specific and quantitative method where the hydrolyzed DNA is analyzed by liquid chromatography coupled with tandem mass spectrometry to detect and quantify the specific DNA adducts.

Experimental_Workflow cluster_workflow Typical Experimental Workflow Exposure Exposure to 1,6-DNP (In vivo or In vitro) Sample_Collection Sample Collection (Tissues, Cells, or Microsomes) Exposure->Sample_Collection Metabolite_Analysis Metabolite Analysis Sample_Collection->Metabolite_Analysis DNA_Isolation DNA Isolation Sample_Collection->DNA_Isolation DNA_Hydrolysis DNA Hydrolysis to Nucleosides DNA_Isolation->DNA_Hydrolysis Adduct_Detection DNA Adduct Detection (e.g., ³²P-Postlabeling, LC-MS/MS) DNA_Hydrolysis->Adduct_Detection

Caption: A generalized workflow for studying 1,6-DNP metabolism.

Interspecies Comparison and Conclusion

Current data indicates that both rats and humans possess the necessary enzymatic machinery to metabolically activate this compound, leading to genotoxic events. In rats, the pathway involving cytosolic nitroreductases and O-acetyltransferases is well-established. In humans, the involvement of CYP3A4 in the initial nitroreduction step has been identified. The observation that 1,6-DNP is a potent genotoxicant in primary human hepatocytes further supports the relevance of this activation pathway in humans.[3] The finding that the rat hepatocyte assay is a suitable model for assessing the genotoxic potential of 1,6-DNP in human hepatocytes suggests a significant degree of similarity in the overall metabolic activation process between these two species.[3]

References

Validation of 1,6-Dinitropyrene as a Biomarker of Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,6-dinitropyrene (1,6-DNP) derived biomarkers with alternative biomarkers for assessing exposure to nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The following sections detail the performance of these biomarkers, supported by experimental data and protocols, to aid in the selection of appropriate tools for research and drug development.

Executive Summary

This compound, a potent mutagen found in diesel exhaust and other combustion products, undergoes metabolic activation to form stable DNA adducts, making these adducts a promising biomarker of exposure. This guide evaluates the utility of 1,6-DNP DNA adducts in comparison to other biomarkers, including urinary metabolites of related nitro-PAHs and hemoglobin adducts. While DNA adducts offer high sensitivity and a direct link to genotoxicity, urinary metabolites provide a non-invasive measure of recent exposure, and hemoglobin adducts reflect a longer-term cumulative exposure. The choice of biomarker will depend on the specific research question, the required window of exposure, and the analytical capabilities available.

Biomarker Performance Comparison

The following tables summarize quantitative data for the different classes of biomarkers for nitro-PAH exposure.

Table 1: Performance Characteristics of Nitro-PAH Biomarkers

Biomarker TypeAnalyteMatrixSensitivitySpecificityHalf-lifeAdvantagesDisadvantages
DNA Adducts N-(deoxyguanosin-8-yl)-1-amino-6-nitropyreneTissue, Blood CellsHigh (down to 1 adduct in 1010 nucleotides)[1][2]High for 1,6-DNP exposureLong (reflects cumulative exposure)Direct measure of genotoxic effect; High sensitivity.[3]Invasive sample collection; Technically demanding analysis.
Urinary Metabolites 1-Aminopyrene (B158619) (from 1-Nitropyrene)UrineModerateModerate (can be influenced by other nitro-PAHs)[4]Short (hours to days)[5]Non-invasive; Relatively simple analysis.[6][7]Reflects only recent exposure; Indirect measure of parent compound.
Hydroxylated 1-Nitropyrene (B107360) Metabolites (e.g., 6-OHNP, 8-OHNP)UrineHighHigh for 1-Nitropyrene exposure[1][7]Short (hours to days)[5]Non-invasive; Specific to parent compound.[1][7]Reflects only recent exposure.
Hemoglobin Adducts Amino-PAH adducts (e.g., from 2-Nitrofluorene, 1-Nitropyrene)BloodModerateModerate to HighLong (up to 120 days)[8]Reflects long-term average exposure; Non-invasive (blood draw).[9][10]Indirect measure of genotoxic effect; Lower sensitivity than DNA adducts.

Experimental Protocols

Analysis of this compound DNA Adducts by 32P-Postlabeling

This method is highly sensitive for the detection of bulky DNA adducts.

Methodology:

  • DNA Isolation: Isolate DNA from the tissue or cells of interest using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by butanol extraction or nuclease P1 treatment to remove normal nucleotides.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the 32P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of adducts is typically expressed as relative adduct labeling (RAL), representing the number of adducts per 107-1010 normal nucleotides.

Analysis of Urinary 1-Nitropyrene Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of urinary metabolites of 1-nitropyrene, a surrogate for nitro-PAH exposure.

Methodology:

  • Sample Preparation: Collect a urine sample and measure creatinine (B1669602) concentration for normalization.

  • Enzymatic Hydrolysis: Treat the urine sample with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): Extract the deconjugated metabolites from the urine using a C18 SPE cartridge.

  • LC-MS/MS Analysis: Separate the metabolites using a reverse-phase high-performance liquid chromatography (HPLC) column and detect and quantify them using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use isotopically labeled internal standards for accurate quantification.[1][6]

Analysis of Hemoglobin Adducts of Nitro-PAHs by GC-MS

This method measures the stable adducts formed between the metabolites of nitro-PAHs and hemoglobin.

Methodology:

  • Hemoglobin Isolation: Isolate hemoglobin from red blood cells by lysis and centrifugation.

  • Adduct Release: Release the adducted amine from the globin protein by mild acid or base hydrolysis.

  • Derivatization: Derivatize the released aminopyrene with a suitable reagent (e.g., heptafluorobutyric anhydride) to improve its volatility and chromatographic properties.

  • GC-MS Analysis: Separate the derivatized amine using a gas chromatograph and detect and quantify it using a mass spectrometer operating in selected ion monitoring (SIM) mode. Use an isotopically labeled internal standard for accurate quantification.[10]

Visualizations

Metabolic Activation of this compound and DNA Adduct Formation

The following diagram illustrates the key steps in the metabolic activation of this compound to its ultimate carcinogenic form that binds to DNA.

Metabolic_Activation_of_1_6_Dinitropyrene cluster_exposure Exposure cluster_metabolism Metabolic Activation cluster_adduct DNA Adduct Formation This compound This compound 1-Nitro-6-nitrosopyrene 1-Nitro-6-nitrosopyrene This compound->1-Nitro-6-nitrosopyrene Nitroreduction N-Hydroxy-1-amino-6-nitropyrene N-Hydroxy-1-amino-6-nitropyrene 1-Nitro-6-nitrosopyrene->N-Hydroxy-1-amino-6-nitropyrene Nitroreduction Reactive Ester (e.g., N-acetoxy) Reactive Ester (e.g., N-acetoxy) N-Hydroxy-1-amino-6-nitropyrene->Reactive Ester (e.g., N-acetoxy) Esterification (e.g., NAT) dG-C8-N-1-amino-6-nitropyrene dG-C8-N-1-amino-6-nitropyrene Reactive Ester (e.g., N-acetoxy)->dG-C8-N-1-amino-6-nitropyrene Covalent Binding to DNA (dG)

Caption: Metabolic pathway of this compound to a DNA-reactive electrophile.

Experimental Workflow for Biomarker Validation

The following diagram outlines the general workflow for validating a new biomarker of exposure.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical/Epidemiological Validation Hypothesis Hypothesis Candidate Biomarker Identification Candidate Biomarker Identification Hypothesis->Candidate Biomarker Identification Assay Development Assay Development Candidate Biomarker Identification->Assay Development Performance Characteristics Sensitivity Specificity Precision Accuracy Assay Development->Performance Characteristics Population Studies Population Studies Performance Characteristics->Population Studies Dose-Response Assessment Dose-Response Assessment Population Studies->Dose-Response Assessment Association with Exposure/Effect Association with Exposure/Effect Dose-Response Assessment->Association with Exposure/Effect

References

statistical analysis of comparative data for dinitropyrene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the statistical differences in the mutagenic and carcinogenic properties of dinitropyrene (B1228942) isomers, supported by experimental data and detailed protocols.

For researchers, scientists, and drug development professionals investigating the genotoxic and carcinogenic potential of nitroaromatic compounds, a clear understanding of the distinct biological activities of dinitropyrene (DNP) isomers is crucial. This guide provides an objective comparison of the mutagenicity and carcinogenicity of 1,3-DNP, 1,6-DNP, and 1,8-DNP, supported by quantitative experimental data and detailed methodologies for key assays.

Comparative Mutagenicity in Salmonella typhimurium

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The mutagenicity of DNP isomers has been evaluated in various Salmonella typhimurium strains, with and without metabolic activation (S9 mix). The data consistently demonstrates that dinitropyrenes are potent mutagens, with their activity varying significantly between isomers.

IsomerS. typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
1,3-Dinitropyrene TA98Without S9~150,000[1]
TA100Without S9Significant enhancement with cytosol from ethanol-fed rats[1]
1,6-Dinitropyrene TA98Without S9~250,000[2]
1,8-Dinitropyrene TA98Without S9~350,000[2]

Note: The mutagenic potency can be influenced by the specific experimental conditions, including the tester strain and the source of the S9 fraction. The values presented are approximate and intended for comparative purposes.

Comparative Carcinogenicity in Rodent Models

Animal carcinogenicity studies are essential for evaluating the long-term cancer risk of chemicals. Dinitropyrene isomers have been tested in both rats and mice, primarily through subcutaneous injection, demonstrating potent carcinogenic activity.

IsomerAnimal ModelRoute of AdministrationDoseTumor IncidenceLatency PeriodReference
1,3-Dinitropyrene Male F344/DuCrj RatsSubcutaneous injection0.2 mg/animal, twice a week for 10 weeks10/10 (100%)119-320 days[3]
1,8-Dinitropyrene Male F344/DuCrj RatsSubcutaneous injection0.2 mg/animal, twice a week for 10 weeks10/10 (100%)113-127 days[3]
This compound Male F344 RatsDirect lung injection0.03 mg13/31 (42%)104 weeks[4]

Note: These studies indicate that both 1,3-DNP and 1,8-DNP are highly carcinogenic, inducing sarcomas at the site of injection. 1,8-DNP appears to have a shorter latency period for tumor induction compared to 1,3-DNP in this specific study.[3] 1,6-DNP has also been shown to be a potent lung carcinogen.[4]

Comparative DNA Adduct Formation

The genotoxicity of dinitropyrene isomers is linked to their ability to form covalent adducts with DNA after metabolic activation. The extent and nature of DNA adduct formation can differ between isomers, influencing their mutagenic and carcinogenic potential.

IsomerCell Line/TissueKey FindingsReference
1,3-Dinitropyrene Hepa1c1c7 cellsDid not form detectable DNA adducts measured by 32P-postlabelling in this study.[5]
1,8-Dinitropyrene Hepa1c1c7 cellsFormed DNA adducts measured by 32P-postlabelling.[5]
2,4-Dinitrotoluene Fischer-344 rat liverInduced 3 distinct DNA adducts.[6]
2,6-Dinitrotoluene (B127279) Fischer-344 rat liverInduced 4 distinct DNA adducts.[6]

Note: While not dinitropyrenes, the data on dinitrotoluene isomers illustrates the principle that structural differences can lead to variations in DNA adduct profiles. For dinitropyrenes, 1,8-DNP has been shown to form DNA adducts, which is consistent with its high mutagenic and carcinogenic activity.[5] The lack of detectable adducts for 1,3-DNP in one study may be due to the specific experimental conditions or limitations of the assay.[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a substance.[7][8]

1. Bacterial Strains: Several strains of Salmonella typhimurium are used, each with a different mutation in the histidine operon, making them unable to synthesize histidine (His-). Commonly used strains include TA98, TA100, TA1535, and TA1537.

2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

3. Procedure:

  • A small amount of the test compound, the bacterial culture, and, if required, the S9 mix are combined in molten top agar (B569324).
  • This mixture is poured onto a minimal glucose agar plate, which lacks histidine.
  • The plates are incubated at 37°C for 48-72 hours.

4. Data Analysis:

  • The number of revertant colonies (His+) on each plate is counted. These are colonies that have undergone a reverse mutation, allowing them to grow in the absence of histidine.
  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. Statistical methods are used to evaluate the significance of the increase.[9]

Subcutaneous Carcinogenicity Study in Rats

This protocol outlines a general procedure for assessing the carcinogenicity of a substance following subcutaneous administration in rats.[3][10]

1. Animal Model: Male F344/DuCrj rats, a commonly used inbred strain in carcinogenicity studies.

2. Test Substance Preparation: The dinitropyrene isomer is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).

3. Administration:

  • The test substance is injected subcutaneously into the backs of the rats.
  • Injections are typically administered multiple times per week for a specified duration (e.g., twice a week for 10 weeks).
  • A control group receives injections of the vehicle only.

4. Observation and Endpoint:

  • The animals are observed for a significant portion of their lifespan (e.g., up to 347 days).
  • The primary endpoint is the development of tumors at the injection site or other organs.
  • The time to tumor onset (latency period) and the incidence of tumors are recorded.
  • At the end of the study, a complete necropsy and histopathological examination of all major organs are performed.

5. Statistical Analysis: The tumor incidence in the treated groups is compared to the control group using appropriate statistical methods, such as Fisher's exact test.

Visualizing the Mechanisms

To better understand the processes involved in the biological activity of dinitropyrene isomers, the following diagrams illustrate a generalized experimental workflow for assessing mutagenicity and a proposed mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestCompound Dinitropyrene Isomer (e.g., 1,3-DNP, 1,8-DNP) Plating Combine and plate on minimal glucose agar TestCompound->Plating BacterialStrain Salmonella typhimurium (His- auxotroph) BacterialStrain->Plating S9Mix S9 Metabolic Activation Mix (optional) S9Mix->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation Counting Count Revertant Colonies (His+) Incubation->Counting Stats Statistical Analysis (Comparison to Control) Counting->Stats

Caption: Experimental workflow for the Ames test to assess the mutagenicity of dinitropyrene isomers.

G DNP Dinitropyrene Isomer Metabolism Metabolic Activation (Nitroreduction) DNP->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., N-hydroxyarylamine) Metabolism->ReactiveMetabolite DNAAdduct DNA Adduct Formation ReactiveMetabolite->DNAAdduct Mutation Mutation DNAAdduct->Mutation CellularResponse Cellular Responses Mutation->CellularResponse Apoptosis Apoptosis CellularResponse->Apoptosis Cell Death Cancer Cancer CellularResponse->Cancer Unrepaired Damage & Cell Proliferation

Caption: Proposed mechanism of action for dinitropyrene isomer-induced genotoxicity and carcinogenicity.

References

Assessing the Reproducibility of 1,6-Dinitropyrene Toxicity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key toxicity studies on 1,6-dinitropyrene (1,6-DNP), a potent mutagen and environmental pollutant found in diesel exhaust. By presenting quantitative data, detailed experimental protocols, and visual representations of toxicological pathways, this document aims to facilitate the assessment of reproducibility and guide future research in this critical area.

Quantitative Toxicological Data

To ensure ease of comparison, the following tables summarize the key quantitative findings from various studies on the carcinogenicity and genotoxicity of this compound.

Table 1: In Vivo Carcinogenicity of this compound in Male F344 Rats

Dose (mg/animal)Route of AdministrationNumber of AnimalsLung Cancer Incidence (%)Study Reference
0.003Intrapulmonary Injection3013[Iwagawa et al., 1989]
0.01Intrapulmonary Injection3142[Iwagawa et al., 1989]
0.03Intrapulmonary Injection2685[Iwagawa et al., 1989]
0.1Intrapulmonary Injection967[Iwagawa et al., 1989]
0.15Intrapulmonary Injection2875 (squamous cell carcinomas)[Otsuka et al., 1986]

Table 2: In Vivo DNA Adduct Formation in Male F344 Rats (1 week post-treatment)

Dose (µ g/animal )TissueDNA Adduct Levels (adducts per 10⁸ nucleotides)Study Reference
0.3Lung~1[Beland et al., 1993][1]
1Lung~3[Beland et al., 1993][1]
3Lung~8[Beland et al., 1993][1]
10Lung~20[Beland et al., 1993][1]
30Lung~40[Beland et al., 1993][1]
100Lung~60[Beland et al., 1993][1]
150Lung~70[Beland et al., 1993][1]
0.3Liver~0.1[Beland et al., 1993][1]
1Liver~0.3[Beland et al., 1993][1]
3Liver~1[Beland et al., 1993][1]
10Liver~2[Beland et al., 1993][1]
30Liver~3[Beland et al., 1993][1]
100Liver~4[Beland et al., 1993][1]
150Liver~5[Beland et al., 1993][1]

Experimental Protocols

Reproducibility of toxicological studies heavily relies on the detailed and accurate reporting of experimental methodologies. Below are detailed protocols for key assays used in the assessment of this compound toxicity.

Protocol 1: Pulmonary Carcinogenicity Assay in F344 Rats

This protocol is based on the methodology described by Iwagawa et al. (1989).

  • Animal Model: Male F344/DuCrj rats, 6 weeks of age, are used.

  • Test Compound Preparation: this compound is suspended in a vehicle of beeswax and tricaprylin.

  • Administration: A single dose of the this compound suspension is administered directly into the lung via intrapulmonary injection.

  • Observation Period: Animals are observed for up to 104 weeks. Body weight and clinical signs of toxicity are monitored regularly.

  • Endpoint Analysis: At the termination of the study, a complete necropsy is performed. The lungs and other major organs are examined for gross pathological changes.

  • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin. The incidence, multiplicity, and histopathological classification of lung tumors are determined by microscopic examination.

Protocol 2: In Vitro Micronucleus Assay

This protocol is a generalized procedure based on methodologies for assessing the genotoxicity of nitroaromatic compounds.

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or V79 cells, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 3-24 hours). A solvent control and a positive control (a known mutagen) are included. For metabolic activation, a rat liver S9 fraction can be co-incubated with the cells and the test compound.

  • Cytokinesis Block: After the treatment period, cytochalasin B is added to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) per treatment group using a light or fluorescence microscope. The criteria for identifying micronuclei are strictly followed.

  • Data Analysis: The percentage of binucleated cells with micronuclei is calculated for each concentration. Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the solvent control.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound toxicity, the following diagrams have been generated using the DOT language.

Metabolic_Activation_of_1_6_Dinitropyrene cluster_enzymes Metabolic Enzymes DNP This compound NNP 1-Nitro-6-nitrosopyrene DNP->NNP Nitroreduction NHAP N-Hydroxy-1-amino-6-nitropyrene NNP->NHAP Nitroreduction DNA_Adduct N-(deoxyguanosin-8-yl)- 1-amino-6-nitropyrene (DNA Adduct) NHAP->DNA_Adduct O-Acetylation & Esterification DNA DNA DNA->DNA_Adduct Nitroreductase Nitroreductase Nitroreductase->NNP Nitroreductase->NHAP OAT O-Acetyltransferase OAT->DNA_Adduct

Metabolic activation of this compound leading to DNA adduct formation.

DNA_Damage_Response_Pathway cluster_outcomes Cellular Outcomes DNA_Adduct 1,6-DNP DNA Adduct DDR DNA Damage Recognition (e.g., ATR/ATM activation) DNA_Adduct->DDR p53 p53 Activation DDR->p53 Repair DNA Repair DDR->Repair Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis p53->Repair Arrest->Repair Carcinogenesis Carcinogenesis Apoptosis->Carcinogenesis Evasion Repair->DNA_Adduct Repair Failure Mutation Mutation Accumulation Repair->Mutation Inaccurate Repair Mutation->Carcinogenesis

Proposed DNA damage response pathway following 1,6-DNP induced DNA adduct formation.

Experimental_Workflow_Carcinogenicity start Start animal_prep Animal Acclimation (F344 Rats) start->animal_prep dosing Single Intrapulmonary Injection of 1,6-DNP animal_prep->dosing observation Long-term Observation (up to 104 weeks) dosing->observation necropsy Necropsy and Gross Pathology observation->necropsy histology Histopathological Examination necropsy->histology analysis Tumor Incidence and Multiplicity Analysis histology->analysis end End analysis->end

Experimental workflow for in vivo carcinogenicity assessment of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING: 1,6-Dinitropyrene is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1][2] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3][4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][2] Handle this compound with extreme caution, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All handling should be performed in a designated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative and physical property data for this compound and a standard solution containing it. This information is critical for assessing risk and ensuring proper handling and storage.

PropertyValueSource
Chemical Identity
Molecular FormulaC₁₆H₈N₂O₄[1]
Molecular Weight292.24 g/mol [1]
CAS Number42397-64-8[5]
Physical Properties
AppearanceYellow crystalline solid[1]
SolubilityInsoluble in water; moderately soluble in toluene[1]
Hazards & Classification
Health HazardSuspected of causing cancer (Carc. 2), Harmful if swallowed (Acute Tox. 4)[3]
Environmental HazardVery toxic to aquatic life with long-lasting effects[4]
Standard Solution Properties (in Nitromethane)
Boiling Point/Range101 °C (213.8 °F)[3]
Flash Point36 °C (96.8 °F)[3]
Ignition Temperature415 °C (779 °F)[3]
Density1.127 g/cm³ at 20 °C (68 °F)[3]

Disposal Protocol for this compound Waste

Disposal of this compound must adhere strictly to local, state, and federal regulations for hazardous waste.[6] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[7][8][9] The primary method of disposal is through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.[6][9]

Step 1: Waste Collection and Segregation
  • Solid Waste:

    • Collect pure this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof hazardous waste container that can be securely sealed.[9]

    • Avoid generating dust during collection.[1][4]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container (e.g., a glass or compatible plastic carboy).

    • Do not mix with other incompatible waste streams. Aromatic nitro compounds can be strong oxidizing agents.[2] Segregate this waste from flammable, corrosive, and reactive materials.[6][7]

    • Do not fill liquid waste containers to more than 80% capacity to allow for expansion.[7][10]

Step 2: Labeling and Storage
  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".[6]

    • Identify the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6][7]

    • For mixtures, list all chemical constituents and their approximate concentrations.[6][7][9]

    • Include the appropriate hazard pictograms (e.g., Health Hazard, Environment).[6]

    • Add the date of waste generation and the name of the principal investigator or lab group.[6]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's approved hazardous waste storage area.[9]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1] Secondary containment should be used for liquid waste storage.[9]

Step 3: Arranging for Disposal
  • Contact EH&S:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[6][9]

    • Follow their specific procedures for waste pickup requests, documentation, and transportation.

Step 4: Empty Container Disposal
  • Decontamination:

    • Empty containers that held this compound must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., toluene, in which it is moderately soluble) that is compatible with the container material.[9][11][12]

  • Rinsate Collection:

    • Collect all three rinsate portions as hazardous liquid waste and manage it according to the procedures outlined above.[9][11]

  • Final Disposal:

    • After triple-rinsing, deface or completely remove the original label from the container.[12]

    • The clean, defaced container may then be disposed of in the regular trash or recycling, as per your institution's policy.[9][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Packaging & Storage cluster_2 Final Disposal cluster_3 Empty Container Protocol start Generate this compound Waste waste_type Solid or Liquid? start->waste_type empty_container Empty Container? start->empty_container collect_solid Collect in dedicated solid waste container. waste_type->collect_solid Solid collect_liquid Collect in dedicated liquid waste container (<80% full). waste_type->collect_liquid Liquid segregate Segregate from incompatible materials. collect_solid->segregate collect_liquid->segregate label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Concentrations & Date - Hazard Pictograms segregate->label_waste store_waste Store securely in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Contact EH&S or certified waste contractor for pickup. store_waste->contact_ehs disposed Waste properly disposed by professionals. contact_ehs->disposed triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->collect_liquid trash Dispose of container in regular trash/recycling. deface_label->trash

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,6-Dinitropyrene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 1,6-Dinitropyrene (CAS No. 42397-64-8). Adherence to these guidelines is essential to ensure personal safety and regulatory compliance. This compound is recognized as a potential carcinogen and requires stringent handling protocols.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent mutagen and is reasonably anticipated to be a human carcinogen.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Face ShieldTo be worn in addition to safety goggles, especially when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.[5][6]
Body Protection Laboratory CoatFlame-resistant and fully buttoned.[5]
Chemical ApronRecommended when handling significant quantities.[5][7]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be performed within a certified chemical fume hood.[1][5]
RespiratorIn the event of a spill or if a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Step-by-Step Operational Plan

This protocol details the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] The recommended storage temperature is -20°C.[1]

  • Isolate from any source of heat or ignition.[9]

2.2. Handling and Experimental Procedures

  • ALWAYS handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Wash hands thoroughly before breaks and immediately after handling the material.[1]

2.3. Accidental Release Measures

  • In case of a spill, evacuate personnel from the immediate area.[1]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • For a solid spill, carefully pick up the material without creating dust and place it in a suitable, closed container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1][5]

2.4. First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated and clearly labeled hazardous waste container.[5]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: Observe all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Experimental Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

A Preparation - Verify fume hood certification - Don appropriate PPE B Material Handling - Weigh/transfer inside fume hood - Avoid dust generation A->B C Experimentation - Conduct experiment in fume hood - Maintain clear labeling B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal - Segregate hazardous waste - Store in sealed, labeled containers D->E F Final Steps - Remove PPE correctly - Wash hands thoroughly E->F

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dinitropyrene
Reactant of Route 2
Reactant of Route 2
1,6-Dinitropyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.